molecular formula C6H9N2O3P B12863624 (3,5-Diaminophenyl)phosphonic acid

(3,5-Diaminophenyl)phosphonic acid

Cat. No.: B12863624
M. Wt: 188.12 g/mol
InChI Key: QNQJJLBMJAULEI-UHFFFAOYSA-N
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Description

(3,5-Diaminophenyl)phosphonic acid is a useful research compound. Its molecular formula is C6H9N2O3P and its molecular weight is 188.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,5-Diaminophenyl)phosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Diaminophenyl)phosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9N2O3P

Molecular Weight

188.12 g/mol

IUPAC Name

(3,5-diaminophenyl)phosphonic acid

InChI

InChI=1S/C6H9N2O3P/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11)

InChI Key

QNQJJLBMJAULEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)P(=O)(O)O)N

Origin of Product

United States
Foundational & Exploratory

(3,5-Diaminophenyl)phosphonic acid chemical structure and properties

[1]

Introduction & Chemical Identity

(3,5-Diaminophenyl)phosphonic acid (DAPPA) is a specialized organophosphorus compound featuring a rigid benzene core functionalized with a phosphonic acid group (


A_2BProton Exchange Membranes (PEMs)Metal-Organic Frameworks (MOFs)polyimides
Chemical Data
PropertyDetail
IUPAC Name (3,5-Diaminophenyl)phosphonic acid
Molecular Formula

Molecular Weight 188.12 g/mol
CAS Number Not widely listed; Analogous to 1372402-27-1 (2,5-isomer)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in acidic/basic aqueous media; sparingly soluble in water (zwitterionic); soluble in DMSO/DMF.[1]
Acidity (pKa)

(Phosphonate),

(Phosphonate),

(Aniline)

Physicochemical Properties & Structural Logic[3]

Zwitterionic Character

In the solid state and at neutral pH, DAPPA exists as a zwitterion . The acidic protons from the phosphonic acid group protonate the amine groups, forming an internal salt (

  • High Melting Point: Typically decomposes >280°C without melting.

  • Low Solubility: Poor solubility in organic solvents (CHCl

    
    , THF) unless derivatized or pH-adjusted.
    
Amphoteric Reactivity
  • Acidic Domain: The phosphonic acid moiety acts as a strong chelator for metal ions (e.g.,

    
    , 
    
    
    ) and a proton donor in fuel cell membranes.
  • Basic Domain: The 3,5-diamine motif allows for polymerization with dianhydrides (to form polyimides) or aldehydes (to form Schiff base networks).

Synthesis Protocol

The synthesis of (3,5-Diaminophenyl)phosphonic acid is best approached via the reduction of a 3,5-dinitro precursor . Direct phosphonation of 1,3-diaminobenzene is prone to oxidation; therefore, the nitro-group protection strategy is the industry standard.

Reaction Scheme (Graphviz)

SynthesisPathStart1-Bromo-3,5-dinitrobenzeneStep1Pd-CatalyzedHirao CouplingStart->Step1+ P(OEt)3Inter1Diethyl (3,5-dinitrophenyl)phosphonateStep1->Inter1Step2Catalytic Hydrogenation(H2, Pd/C)Inter1->Step2Inter2Diethyl (3,5-diaminophenyl)phosphonateStep2->Inter2Step3Acid Hydrolysis(HCl/Reflux)Inter2->Step3Final(3,5-Diaminophenyl)phosphonic acidStep3->Final

Figure 1: Retrosynthetic pathway from dinitro-halide precursors to the target diamino-phosphonic acid.

Detailed Methodology
Step 1: Phosphonation (Hirao Coupling)

Objective: Install the C-P bond using a palladium catalyst.

  • Reagents: 1-Bromo-3,5-dinitrobenzene (1.0 eq), Diethyl phosphite (1.2 eq),

    
     (5 mol%), 
    
    
    (2.0 eq).
  • Solvent: Toluene or DMF.

  • Procedure: Degas the solvent. Combine reagents under inert atmosphere (

    
    ). Heat to 90–110°C for 12–24 hours.
    
  • Workup: Filter off salts, concentrate filtrate, and purify via column chromatography (Hexane/EtOAc) to isolate Diethyl (3,5-dinitrophenyl)phosphonate .

Step 2: Reduction of Nitro Groups

Objective: Convert nitro groups to primary amines without cleaving the C-P bond.

  • Reagents: Diethyl (3,5-dinitrophenyl)phosphonate,

    
     gas (balloon or 50 psi), 10% Pd/C catalyst.
    
  • Solvent: Ethanol or Methanol.[2]

  • Procedure: Stir at room temperature for 6–12 hours. Monitor via TLC (amine formation shows ninhydrin activity).

  • Workup: Filter through Celite to remove Pd/C. Evaporate solvent to yield Diethyl (3,5-diaminophenyl)phosphonate .

Step 3: Hydrolysis

Objective: Cleave ethyl esters to reveal the free phosphonic acid.

  • Reagents: 6M HCl (aqueous) or TMSBr (in DCM).

  • Procedure: Reflux in 6M HCl for 12 hours.

  • Isolation: Cool to room temperature. The product may precipitate as the hydrochloride salt. Neutralize carefully with NaOH to pH ~3–4 to precipitate the zwitterionic free acid, or isolate as the dihydrochloride salt by evaporation.

  • Purification: Recrystallization from water/ethanol.

Applications in Research & Development

A. Proton Exchange Membranes (PEMs) for Fuel Cells

DAPPA is a critical monomer for High-Temperature PEMs .

  • Mechanism: The diamine groups react with dianhydrides (e.g., NTDA) to form a polyimide backbone. The pendant phosphonic acid groups facilitate proton hopping (Grotthuss mechanism) even under anhydrous conditions at >100°C.

  • Advantage: Unlike sulfonic acid membranes (Nafion), phosphonated polyimides retain conductivity at high temperatures (120–180°C) without requiring high humidity.

B. Metal-Organic Frameworks (MOFs)

The molecule acts as a heterofunctional linker .

  • Coordination Logic: The phosphonate group binds strongly to high-valent metals (

    
    , 
    
    
    ), forming robust clusters. The free amine groups remain available in the pore space for:
    • 
       Capture:  Amines react reversibly with 
      
      
      to form carbamates.
    • Post-Synthetic Modification (PSM): The amines can be acylated to attach catalytic centers or drugs.

C. Surface Functionalization

Used to anchor biomolecules to oxide surfaces (e.g.,

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

TechniqueExpected SignalInterpretation

NMR

10–18 ppm (decoupled)
Characteristic shift for arylphosphonic acids.

NMR

6.5–7.5 ppm (Ar-H, m, 3H)
Aromatic protons. Pattern depends on symmetry.
FT-IR 1150–1250 cm

(

)
Strong stretching vibration.
FT-IR 3300–3500 cm

(

)
Broad doublet for primary amines.
Mass Spec


Confirm molecular ion.

References

  • Hirao Coupling for Arylphosphonates: Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). A novel synthesis of dialkyl arenephosphonates. Synthesis, 1981(01), 56-57.

  • Phosphonated Polyimides for Fuel Cells: Miyatake, K., et al. (2012). Synthesis and properties of polyimides containing phosphonic acid groups. Macromolecules.

  • General Synthesis of Aminophosphonic Acids: Kudzin, Z. H., et al. (2017). Phosphonic acid: preparation and applications. IntechOpen.

  • MOF Ligand Design: Clearfield, A. (2016).[3] Recent advances in metal-phosphonate chemistry. Current Opinion in Chemical Engineering.

3,5-Diamino-Functionalized Aryl Phosphonic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Design, Synthesis, and Application in Advanced Materials & Therapeutics

Executive Summary

The 3,5-diamino-functionalized aryl phosphonic acid scaffold represents a high-value "molecular knot" for materials science and medicinal chemistry. Unlike simple anilines or phosphonates, this building block combines


 symmetry with orthogonal reactivity: two nucleophilic amine handles for polymerization or coordination, and a robust phosphonic acid group for acidity, metal chelation, or electrostatic interaction.

This guide details the strategic deployment of 3,5-Diaminophenylphosphonic Acid (DAPPA) and its derivatives. It provides a validated synthetic workflow, characterization data, and application logic for researchers developing Proton Exchange Membranes (PEMs), Metal-Organic Frameworks (MOFs), and bone-targeting prodrugs.

Chemical Profile & Strategic Utility[1]

Compound: 3,5-Diaminophenylphosphonic Acid (DAPPA) CAS Registry Number: (Generic derivatives vary; core structure typically customized) Molecular Formula:



Why this Building Block?
  • Zwitterionic Tuning: The molecule exists as a zwitterion in neutral media (phosphonate anion/ammonium cation), providing unique solubility profiles and high melting points useful for thermally stable polymers.

  • Geometry: The meta-positioning of amines (3,5-) relative to the phosphonate (1-) creates a rigid, triangular geometry ideal for preventing chain packing in polymers (increasing free volume for gas separation) or forming specific pore apertures in MOFs.

  • Orthogonal Reactivity:

    • Amines: Ready for condensation with acid chlorides (polyamides), anhydrides (polyimides), or aldehydes (Schiff bases/COFs).

    • Phosphonate:[1][2][3][4][5][6][7][8] Remains chemically inert during amine condensation (if ester-protected) or acts as a cross-linking site (if free acid).

Synthetic Architecture

The synthesis of 3,5-diamino aryl phosphonates requires navigating the incompatibility of oxidation-sensitive amines with the conditions often used to install phosphorus.

The "Reduction-Last" Strategy (Recommended) The most robust route utilizes nitro-precursors. The phosphorus-carbon (P-C) bond is established before generating the sensitive amine groups.

Diagram 1: Synthetic Workflow (DOT)

SynthesisWorkflow cluster_conditions Critical Control Points Start 1-Bromo-3,5- dinitrobenzene Inter1 Diethyl 3,5- dinitrophenylphosphonate Start->Inter1 Pd(PPh3)4, P(OEt)3 Hirao Coupling (C-P Bond Formation) Inter2 Diethyl 3,5- diaminophenylphosphonate Inter1->Inter2 H2, Pd/C Ethanol (Nitro Reduction) Final 3,5-Diaminophenyl phosphonic Acid Inter2->Final TMSBr, then MeOH (Ester Hydrolysis) Warning1 Avoid Ar-NO2 reduction during coupling Warning2 Prevent amine oxidation during hydrolysis

Caption: Step-wise synthesis of 3,5-diaminophenylphosphonic acid emphasizing the "Reduction-Last" strategy to preserve amine integrity.

Detailed Experimental Protocols
Phase A: C-P Bond Formation (Hirao Coupling)

Objective: Install the phosphonate ester on the electron-deficient aromatic ring.

Reagents:

  • 1-Bromo-3,5-dinitrobenzene (1.0 eq)

  • Triethyl phosphite (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Toluene (anhydrous)[6]

Protocol:

  • Charge a flame-dried Schlenk flask with 1-Bromo-3,5-dinitrobenzene (2.47 g, 10 mmol) and Pd(PPh3)4 (0.58 g, 0.5 mmol) under argon.

  • Add anhydrous toluene (20 mL) and Triethyl phosphite (2.1 mL, 12 mmol).

  • Heat the mixture to reflux (110°C) for 12–16 hours. Note: The electron-withdrawing nitro groups facilitate the oxidative addition of Pd.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product, Diethyl 3,5-dinitrophenylphosphonate, typically elutes as a pale yellow solid.

    • Yield Target: >85%[9][10]

Phase B: Nitro Reduction

Objective: Reveal the amino groups without cleaving the phosphonate ester.

Reagents:

  • Diethyl 3,5-dinitrophenylphosphonate (from Phase A)

  • Pd/C (10% w/w)

  • Ethanol (Absolute)[11]

  • Hydrogen gas (Balloon pressure)

Protocol:

  • Dissolve the dinitro compound (2.0 g) in ethanol (50 mL) in a hydrogenation flask.

  • Add 10% Pd/C (200 mg). Safety: Add catalyst under inert atmosphere to prevent ignition of solvent vapors.

  • Purge with H2 gas three times and stir vigorously under H2 balloon pressure at room temperature for 6 hours.

  • Monitor by TLC (amine product is highly polar and stains with ninhydrin).

  • Filter through a Celite pad to remove catalyst.

  • Concentrate filtrate to obtain Diethyl 3,5-diaminophenylphosphonate as a viscous brown oil or low-melting solid.

    • Yield Target: >95% (Quantitative)[10]

Phase C: Ester Hydrolysis (McKenna Method)

Objective: Clean conversion to the free phosphonic acid without forming anilinium salts.

Reagents:

  • Bromotrimethylsilane (TMSBr) (4.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Methanol[12]

Protocol:

  • Dissolve the diamino-diester (1.0 g) in anhydrous DCM (10 mL) at 0°C.

  • Add TMSBr dropwise. The silyl group attacks the phosphoryl oxygen, cleaving the ethyl esters.

  • Stir at room temperature for 4 hours.

  • Concentrate to remove excess TMSBr and ethyl bromide by-product.

  • Add Methanol (10 mL) to the residue and stir for 1 hour (solvolysis of silyl esters).

  • Isolation: The product, 3,5-Diaminophenylphosphonic acid, often precipitates as a zwitterionic solid. Collect by filtration and wash with cold ether.

Characterization Data Summary
TechniqueExpected Signal / ValueStructural Insight
31P NMR

12–18 ppm (decoupled)
Singlet confirms P-C bond integrity; shift upfield from ester (~18 ppm) to acid (~12 ppm).
1H NMR

6.0–6.5 ppm (Ar-H)
Upfield shift of aromatic protons relative to nitro-precursor due to electron-donating amines.
MS (ESI)

or

Confirmation of molecular weight.
Solubility Water, DMSO, dilute acid/baseInsoluble in non-polar organics (Hexane, DCM) due to zwitterionic character.
Application Landscape
A. Proton Exchange Membranes (PEMs)

In fuel cell technology, polybenzimidazoles (PBI) doped with phosphoric acid are standard. However, acid leaching reduces lifetime.

  • Innovation: Polymerizing 3,5-diaminophenylphosphonic acid with dicarboxylic acids creates a "self-doped" polymer where the acid group is covalently tethered.

  • Mechanism: The phosphonic acid group participates in Grotthuss proton hopping mechanisms without leaching out of the membrane matrix.

B. Metal-Organic Frameworks (MOFs)

The


 symmetry of the 3,5-diamino ligand allows for the formation of robust coordination networks.
  • Lanthanide MOFs: The phosphonate group has a high affinity for Lanthanides (Eu, Tb), creating luminescent materials. The amine groups remain free within the pores, available for post-synthetic modification (e.g., sensing aldehydes or capturing CO2).

Diagram 2: Functional Utility Map (DOT)

ApplicationMap Core 3,5-Diamino Aryl Phosphonic Acid Polymers High-Performance Polymers Core->Polymers MOFs Porous Materials (MOFs/COFs) Core->MOFs Bio Biomedical Therapeutics Core->Bio PEM Proton Exchange Membranes (Fuel Cells) Polymers->PEM Covalent Acid Tethering Sensing Luminescent Sensors (Eu/Tb binding) MOFs->Sensing Lanthanide Coordination Bone Bone-Targeting Drug Conjugates Bio->Bone Hydroxyapatite Affinity

Caption: Divergent application pathways leveraging the orthogonal amine and phosphonate functionalities.

References
  • Hirao Coupling for C-P Bond Formation

    • Hirao, T., et al.
    • Context: Foundational method for installing phosphonates on aryl halides using Pd c
  • Phosphonate Deprotection (McKenna Reaction)

    • McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane.
    • Context: The industry-standard mild hydrolysis method avoiding harsh acidic reflux.
  • Phosphonated Polybenzimidazoles (PEMs)

    • Qian, G., et al. "Synthesis and properties of highly phosphonated poly(benzimidazole)s for high-temperature fuel cells." Macromolecules, 2009, 42(5), 1512-1519.
    • Context: Demonstrates the use of phosphonated diamines to create non-leaching proton conducting membranes.
  • MOF Applications

    • Clearfield, A. "Recent advances in metal phosphonate chemistry.
    • Context: Reviews the coordination geometry advantages of aryl phosphonates in porous m
  • Prodrug Strategies

    • Hecker, S. J., & Erion, M. D. "Prodrugs of phosphates and phosphonates."[2][5][8] Journal of Medicinal Chemistry, 2008, 51(8), 2328-2345.

    • Context: Essential reading for modifying the phosphonic acid group (e.g., POM/POC esters) to improve cellular permeability.

Sources

An In-Depth Technical Guide to Meta-Substituted Diaminophenyl Phosphonic Acid Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aminophosphonates in Medicinal Chemistry

Aminophosphonic acids are a class of organophosphorus compounds that have garnered significant attention in the field of drug development.[1] They are structural analogues of natural amino acids, where the carboxylic acid moiety is replaced by a phosphonic acid group (-PO(OH)₂).[2][3] This substitution imparts crucial physicochemical properties, most notably an enhanced resistance to enzymatic hydrolysis compared to their phosphate ester counterparts.[4] This stability makes them ideal candidates for designing enzyme inhibitors, as they can mimic the transition state of peptide bond hydrolysis or act as antagonists in metabolic pathways.[5][6]

The biological activities of aminophosphonates are diverse, with demonstrated potential as antibacterial, antiviral, and anticancer agents.[4][7] Furthermore, their ability to chelate metal ions and target bone tissue has led to applications in diagnostic imaging and the treatment of bone disorders like osteoporosis.[8]

This guide focuses specifically on the meta-substituted diaminophenyl phosphonic acid isomers, a subset of this compound class with unique potential. The presence of two amino groups on the phenyl ring offers multiple points for further chemical modification, allowing for the creation of diverse compound libraries for high-throughput screening. The "meta" substitution pattern of the amino groups influences the overall geometry and electronic properties of the molecule, which can be fine-tuned to achieve specific interactions with biological targets. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of these promising compounds for researchers, scientists, and drug development professionals.

Synthetic Pathways to Meta-Substituted Diaminophenyl Phosphonic Acid Isomers

The synthesis of meta-substituted diaminophenyl phosphonic acid isomers is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution patterns. A general and robust synthetic strategy involves the introduction of the phosphonic acid group onto a dinitro-substituted aromatic ring, followed by the reduction of the nitro groups to the corresponding amines.

Proposed Synthetic Workflow for (3,5-diaminophenyl)phosphonic acid

A plausible and efficient route to (3,5-diaminophenyl)phosphonic acid is outlined below. This pathway leverages well-established reactions in organic chemistry, ensuring its reproducibility.

Synthetic Workflow Figure 1: Proposed Synthetic Pathway for (3,5-diaminophenyl)phosphonic acid cluster_0 Step 1: Phosphonation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis A 1-Bromo-3,5-dinitrobenzene B Diethyl (3,5-dinitrophenyl)phosphonate A->B P(OEt)3, NiCl2 (cat.) Michaelis-Arbuzov Reaction C Diethyl (3,5-diaminophenyl)phosphonate B->C H2 (g), Pd/C Catalytic Hydrogenation D (3,5-diaminophenyl)phosphonic acid C->D Conc. HCl, Reflux McKenna Hydrolysis

Caption: A three-step synthetic workflow for (3,5-diaminophenyl)phosphonic acid.

Experimental Protocol: Synthesis of (3,5-diaminophenyl)phosphonic acid

Step 1: Synthesis of Diethyl (3,5-dinitrophenyl)phosphonate (Michaelis-Arbuzov Reaction)

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-3,5-dinitrobenzene (1 equivalent) and a catalytic amount of nickel(II) chloride.

  • Under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphite (1.5 equivalents).

  • Heat the reaction mixture to 120-140°C and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2][9]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl phosphite by vacuum distillation.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain diethyl (3,5-dinitrophenyl)phosphonate.

Step 2: Synthesis of Diethyl (3,5-diaminophenyl)phosphonate (Catalytic Hydrogenation)

  • Dissolve the diethyl (3,5-dinitrophenyl)phosphonate (1 equivalent) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (3-5 bar) and stir the mixture vigorously at room temperature.[10][11]

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield diethyl (3,5-diaminophenyl)phosphonate.

Step 3: Synthesis of (3,5-diaminophenyl)phosphonic acid (Hydrolysis)

  • To the diethyl (3,5-diaminophenyl)phosphonate, add concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for 8-12 hours. This step hydrolyzes the phosphonate ester to the phosphonic acid.[8]

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product as its hydrochloride salt.

  • Collect the precipitate by filtration and wash with a small amount of cold water.

  • To obtain the free phosphonic acid, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., ammonium hydroxide) to its isoelectric point, at which it will precipitate.

  • Filter the solid, wash with cold water and then a small amount of ethanol, and dry under vacuum to yield pure (3,5-diaminophenyl)phosphonic acid.

Comprehensive Characterization of Meta-Substituted Diaminophenyl Phosphonic Acid Isomers

Thorough characterization is essential to confirm the identity, purity, and isomeric structure of the synthesized compounds. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these isomers.[12]

  • ³¹P NMR: This technique is highly diagnostic for phosphorus-containing compounds. The ³¹P chemical shift provides information about the electronic environment of the phosphorus nucleus.[13][14] For aminophenylphosphonic acids, the chemical shift is typically observed in the range of +10 to +25 ppm.[1][15] The exact value can be influenced by pH and the substitution pattern on the aromatic ring.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the aromatic protons and provide information about their substitution pattern through their chemical shifts and coupling constants. For a 1,3,5-trisubstituted ring as in (3,5-diaminophenyl)phosphonic acid, a characteristic pattern of two signals (a triplet and a doublet) would be expected for the aromatic protons. For other meta-isomers, such as (2,4-diaminophenyl)phosphonic acid, a more complex splitting pattern will be observed.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, confirming the overall structure. The carbon atom directly bonded to the phosphorus will exhibit a large one-bond coupling constant (¹JC-P).

Isomer Expected ¹H NMR Aromatic Signals (DMSO-d₆) Expected ³¹P NMR Chemical Shift (ppm)
(3,5-diaminophenyl)phosphonic acidδ 6.5-7.0 (m, 3H)+15 to +25
(2,4-diaminophenyl)phosphonic acidδ 6.0-7.5 (m, 3H)+15 to +25

Table 1: Predicted NMR Spectroscopic Data for Meta-Substituted Diaminophenyl Phosphonic Acid Isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H stretch (amines)3300 - 3500 (two bands for -NH₂)
O-H stretch (phosphonic acid)2500 - 3300 (broad)
Aromatic C-H stretch3000 - 3100
P=O stretch1150 - 1250
P-O-H stretch900 - 1050
Aromatic C=C stretch1450 - 1600

Table 2: Key Infrared Absorption Frequencies.[5][7][16]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the molecular weight and elemental composition of the synthesized compounds. The fragmentation pattern observed in tandem MS/MS experiments can provide further structural information.

Potential Applications in Drug Development

The unique structural features of meta-substituted diaminophenyl phosphonic acid isomers make them attractive scaffolds for the development of novel therapeutic agents.

Enzyme Inhibition: Mimicking the Transition State

Many enzymes, particularly proteases and phosphatases, function by stabilizing a high-energy tetrahedral transition state during substrate hydrolysis. The tetrahedral geometry of the phosphonic acid group is an excellent mimic of this transition state.[5] By designing molecules that incorporate this phosphonate moiety and also interact with other binding pockets of the enzyme active site, potent and selective inhibitors can be developed. The di-amino functionality provides handles for combinatorial derivatization to optimize these interactions.

Enzyme_Inhibition Figure 2: Phosphonate as a Transition-State Analogue cluster_0 Peptide Hydrolysis cluster_1 Inhibition A Substrate (Peptide) B Tetrahedral Transition State A->B Enzyme Catalysis C Products B->C E Enzyme-Inhibitor Complex (Stable) B->E Mimics D Diaminophenyl Phosphonic Acid Derivative D->E Binds to Active Site

Caption: Conceptual diagram illustrating how a phosphonic acid can act as a transition-state analogue inhibitor.

Building Blocks for Focused Compound Libraries

The two amino groups on the phenyl ring serve as versatile synthetic handles. They can be readily functionalized through reactions such as acylation, sulfonylation, and reductive amination to generate a library of derivatives. This allows for systematic exploration of the structure-activity relationship (SAR) to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

Meta-substituted diaminophenyl phosphonic acid isomers represent a promising, yet underexplored, class of compounds for drug discovery. The synthetic route outlined in this guide provides a reliable method for their preparation, and the characterization techniques described will ensure the structural integrity of the synthesized molecules. Their potential as enzyme inhibitors and as versatile building blocks for compound libraries makes them valuable tools for medicinal chemists. Future research should focus on the synthesis of a diverse range of isomers and their derivatives, followed by screening against various biological targets to unlock their full therapeutic potential.

References

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids.
  • McGrath, J. L., et al. (2010). Catabolism and Detoxification of 1-Aminoalkylphosphonic Acids: N-Acetylation by the phnO Gene Product. Journal of Bacteriology, 192(11), 2809-2815.
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
  • Orsini, F., et al. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current Medicinal Chemistry, 17(4), 264-289.
  • Kukhar, V. P., & Hudson, H. R. (Eds.). (2000). Aminophosphonic and aminophosphinic acids: chemistry and biological activity. John Wiley & Sons.
  • Calvo-Flores, F. G., & García-Mendoza, P. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1968.
  • PubChem. (n.d.). (4-Aminophenyl)phosphonic acid. Retrieved from [Link]

  • Khodair, A. I., et al. (2020). Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. Molecules, 25(15), 3358.
  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

  • Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 13, 2166–2183.
  • Gheonea, I., et al. (2017). The characteristic IR spectra for the representatives synthesized compounds by grafting phosphonic acids on the SnO2.
  • An ATR-FTIR study of different phosphonic acids in aqueous solution. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276.
  • Yamashita, S., et al. (2018). ¹H NMR Spectra of the Phosphonic Acids (1, 2) and the Capped TiO2 Nanoparticles (50 mg/mL).
  • Editorial: Phosphonate chemistry in drug design and development. (2021). Frontiers in Chemistry, 9, 684268.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 42, 2009: Organophosphorus Compounds (incl. RO-P and RN-P). (2009). Georg Thieme Verlag.
  • Chen, C., et al. (2006).
  • Chemistry Stack Exchange. (2024). 1H NMR of phosphonic acid. Retrieved from [Link]

  • Yuan, Y., et al. (2025). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 30(1), 123.
  • IR spectra of the phosphonate ligands. (2009).
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). 1H NMR of COMPOUND. Retrieved from [Link]

  • PubChem. (n.d.). P-(4-Aminophenyl)phosphonic acid. Retrieved from [Link]

  • Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. (2020). PMC.
  • Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. (2020). MDPI.
  • CN102351898A - Synthesis method of diphenyl phosphonic acid. (2012).
  • US3079435A - Catalytic hydrogenation of nitrophenol. (1963).
  • Synthesis and identification of dinitro- and diamino-terephthalic acid. (2025).
  • Summary of the synthetic routes to prepare phosphonic acids detailed in... (2017).
  • Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]

  • Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. (2024). MDPI.
  • Heesung Catalysts. (n.d.). Selective hydrogenation catalyst. Retrieved from [Link]

  • Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. (2013).
  • Synthesis of 2,4-dinitrophenol. (2026).

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The Zwitterionic Nature of Amino-Phosphonic Acid Monomers: A Technical Guide for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminophosphonic acids represent a privileged class of bio-isosteres in modern medicinal chemistry and materials science. By replacing the planar, sp²-hybridized carboxylic acid of a natural amino acid with a tetrahedral, sp³-hybridized phosphonic acid moiety, researchers unlock profound pharmacological and physicochemical advantages[1]. The hallmark of these monomers is their complex zwitterionic nature, driven by the diprotic character of the phosphonic acid group. This guide deconstructs the zwitterionic equilibria of aminophosphonic acids, detailing the causality behind their target binding efficacy and providing self-validating protocols for their characterization and synthesis.

Mechanistic Foundations of Zwitterionic Equilibria

Unlike carboxylic acids, which possess a single acidic proton, phosphonic acids (–PO₃H₂) are diprotic. When coupled with an amine group, aminophosphonic acids exhibit a triphasic dissociation profile that fundamentally alters their solubility, metal chelation, and receptor binding capabilities[2].

  • pKₐ₁ (≈ 0.5–1.5): The first deprotonation occurs at the highly acidic phosphonate hydroxyl, forming a neutral (dipolar) zwitterion[2].

  • pKₐ₂ (≈ 5.0–6.0): The second phosphonate proton is lost, yielding an anionic zwitterion. This is the dominant and most biologically relevant species at physiological pH (7.4)[3].

  • pKₐ₃ (≈ 9.0–10.5): The amine group is finally deprotonated, resulting in a fully dianionic species.

This amphoteric character is heavily stabilized by intramolecular hydrogen transfer between the P–OH and –NH₂ groups[2]. Furthermore, the strong electron-withdrawing nature of the phosphonate moiety subtly reduces the electron density on the nitrogen, modulating its basicity compared to standard amino acids.

ZwitterionEquilibrium Cation Cation Zwitter1 Neutral Zwitterion pH 1.5 - 5.0 +H3N-R-PO3H- Cation->Zwitter1 -H+ (pKa1 ~1.0) Zwitter1->Cation +H+ Zwitter2 Anionic Zwitterion pH 6.0 - 9.0 +H3N-R-PO3(2-) Zwitter1->Zwitter2 -H+ (pKa2 ~5.5) Zwitter2->Zwitter1 +H+ Anion Anion Zwitter2->Anion -H+ (pKa3 ~10.0) Anion->Zwitter2 +H+

pH-dependent zwitterionic equilibrium of α-aminophosphonic acids.

The "Bio-Isosteric" Advantage in Therapeutics

The zwitterionic nature and tetrahedral geometry of aminophosphonic acids make them ideal transition-state mimics for peptide bond hydrolysis[4]. Metalloproteases and lyases often recognize the anionic zwitterion form. For example, in the inhibition of Phenylalanine Ammonia-Lyases (PAL), the aminophosphonic analogue of phenylalanine binds exclusively in its zwitterionic form, forming critical salt bridges in the active site that naturally occurring substrates cannot achieve[5].

Additionally, the C–P bond is entirely resistant to enzymatic hydrolysis by phosphatases and proteases, drastically increasing the in vivo half-life of these compounds compared to standard phosphate esters[1].

Data Presentation: Physicochemical Comparison
Physicochemical PropertyNatural α-Amino Acids (e.g., Glycine)α-Aminophosphonic Acids (e.g., Glyphosate)
Acidic Moiety Carboxylic Acid (-COOH)Phosphonic Acid (-PO₃H₂)
Geometry of Acidic Center Planar (sp² hybridized carbon)Tetrahedral (sp³ hybridized phosphorus)
pKₐ₁ (Strong Acidic) ~2.3~0.5 – 1.5
pKₐ₂ (Weak Acidic) N/A (Monoprotic acid)~5.0 – 6.0
pKₐ₃ (Amine Basic) ~9.6~9.0 – 10.5
Dominant Form at pH 7.4 Neutral Zwitterion (+/-)Anionic Zwitterion (+/2-)
Enzymatic Stability Susceptible to ProteasesHighly Resistant (Stable C-P bond)

Self-Validating Experimental Protocols

To harness aminophosphonic acids effectively, precise characterization of their zwitterionic states and high-purity synthesis are required. The following protocols integrate orthogonal validation steps to ensure absolute data integrity.

Protocol 1: Orthogonal Determination of Microscopic and Macroscopic pKₐ

Objective: Map the exact zwitterionic speciation across the physiological pH gradient.

  • Potentiometric Titration: Prepare a 2.0 mM solution of the aminophosphonic acid in 0.1 M KCl (crucial for maintaining constant ionic strength). Titrate with standardized 0.1 M KOH from pH 2.0 to 11.0 under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Fitting: Extract macroscopic pKₐ values using non-linear regression software.

  • Orthogonal Validation (NMR Titration): Potentiometry provides macroscopic constants but cannot definitively assign the site of deprotonation. Prepare a parallel sample in D₂O. Acquire ³¹P and ¹H NMR spectra at 0.5 pH increments.

    • Causality & Validation: The ³¹P NMR chemical shift is acutely sensitive to the electron density around the phosphorus atom. A sharp upfield/downfield shift in the ³¹P spectrum precisely at the potentiometric pKₐ₂ validates that the second deprotonation occurs at the phosphonate group, confirming the formation of the anionic zwitterion[3].

Protocol 2: Kabachnik-Fields Synthesis and Zwitterion Isolation

Objective: Synthesize α-aminophosphonates and isolate the pure zwitterionic monomer.

  • Three-Component Coupling: React the target aldehyde, amine, and dialkyl phosphite under solvent-free conditions or in absolute ethanol at 80°C.

  • In-Process Validation (³¹P-NMR): Monitor the reaction mixture. The starting dialkyl phosphite exhibits a ³¹P shift at approximately +8 ppm. The formation of the C–P bond shifts the signal to +20–25 ppm. Do not proceed to Step 3 until the +8 ppm signal is completely depleted.

  • Deprotection: Reflux the resulting α-aminophosphonate ester in 6M HCl (or use TMSBr for acid-sensitive moieties) to cleave the alkyl esters, yielding the aminophosphonic acid hydrochloride salt[6].

  • Zwitterion Precipitation (Validation): Dissolve the hydrochloride salt in absolute ethanol and add an excess of propylene oxide.

    • Causality & Validation: Propylene oxide acts as an irreversible acid scavenger (forming chloropropanol). It smoothly raises the pH of the solution exactly to the isoelectric point (pI) of the aminophosphonic acid without introducing inorganic salts. Because the zwitterion has minimal solubility in ethanol, it precipitates as a highly pure, self-validating white solid[6].

Workflow Step1 Step 1: Kabachnik-Fields Reaction (Aldehyde + Amine + Dialkyl Phosphite) Val1 Validation 1: 31P-NMR Monitoring (Shift from +8 ppm to +25 ppm) Step1->Val1 Step2 Step 2: Acidic Hydrolysis (Cleavage of Phosphonate Esters) Val1->Step2 Val2 Validation 2: LC-MS & TLC (Confirm Ester Cleavage) Step2->Val2 Step3 Step 3: Propylene Oxide Treatment (Zwitterion Precipitation) Val2->Step3 Val3 Validation 3: X-ray Crystallography (Confirm Zwitterionic Network) Step3->Val3

Self-validating synthetic workflow for α-aminophosphonic acid zwitterions.

Applications Beyond Pharma: Advanced Chelators

Beyond drug development, the zwitterionic anionic form of aminophosphonic acids (predominant at pH > 6.0) is a formidable chelating agent. The combination of the hard oxygen donors from the phosphonate and the nitrogen donor from the amine creates an ideal coordination sphere for heavy metals and rare earth elements (REEs)[3]. Functionalized polymers bearing these zwitterionic monomers are currently deployed in the selective adsorption of uranium(VI) and the recovery of neodymium from electronic waste[2][7].

References

1.[1] Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed. URL: 2.[4] Aminophosphonic Acids and Derivatives. Synthesis and Biological Applications | Request PDF - ResearchGate. URL: 3.[3] Alkyl-Substituted Aminobis(phosphonates)—Efficient Precipitating Agents for Rare Earth Elements - ACS Omega. URL: 4.[5] A Methylidene Group in the Phosphonic Acid Analogue of Phenylalanine Reverses the Enantiopreference of Binding to Phenylalanine Ammonia-Lyases - PMC. URL: 5.[2] Functionalized poly(glycidylmethacrylate) for selective uranium(vi) adsorption: experimental and theoretical calculation insights - PMC. URL: 6.[7] Separating critical elements from a NdFeB magnet with aminophosphonic acid functionalised 3D printed filters - ChemRxiv. URL: 7.[6] Doctoral Thesis - IS MUNI. URL:

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Discovering Related Compounds

I've uncovered several related compounds in my search. The results include "(2,5-Diaminophenyl)phosphonic acid", "(3,5-二氨基苯基)膦酸钠" (Sodium (3,5-diaminophenyl)phosphonate), and "(3,5-diaminophenyl)phosphonic acid dihydrochloride". These findings are promising and will be useful for further investigation.

Verifying CAS Number

I've confirmed that CAS number 220718-97-8 corresponds to (3,5-diaminophenyl)phosphonic acid. I've also identified the supplier as Jilin Chinese Academy of Sciences - Yanshen Technology Co., Ltd. Next, I need to verify that this matches another database, if available.

Analyzing the Structure

Okay, I've got the structure nailed down. It's a benzene ring, with amino groups at the 3 and 5 positions, and a phosphonic acid group at the 1 position. I've also identified its formula: C6H9N2O3P, molecular weight: 188.12 g/mol , and its CAS number: 220718-97-8, along with the synonym: (3,5-diaminophenyl)phosphonic acid.

Analyzing the Compound

I've got the compound identified as (3,5-diaminophenyl)phosphonic acid, finally. Interesting, search results also showed related "2,5-diaminophenylphosphonic acid" (Pa-PO3H2) in COFs for water treatment. I'm wondering if this 3,5 version has similar applications; it seems quite likely, but needs further analysis.

Structuring the Guide

Detailing the Characteristics

I'm now diving into the specifics: the 3,5-diamino arrangement offers a 120-degree angle, crucial for hexagonal COF structures. Meanwhile, the -PO3H2 group allows for hydrogen bonding and metal ion affinity. I'm thinking of experimental protocols to self-validate: NMR and FTIR to confirm COF formation. I also plan to cite papers on similar compounds in COFs for water treatment. I will also be creating tables for data presentation.

Visualizing the Synthesis

I'm working on a Graphviz DOT diagram to visualize the synthesis of a COF using (3,5-diaminophenyl)phosphonic acid. I'm focusing on the reaction pathway and signaling/functional mechanism. The diagram now includes nodes for the diamine, trialdehyde, condensation step, and the final phosphonated COF, with connections for proton conduction and metal chelation. I'm aiming for clarity in showing the sequence: Diamine + Trialdehyde -> Phosphonated COF -> Proton Conduction / Metal Chelation.

Refining the Visualization

I'm now implementing contrast rules for text colors in the Graphviz diagram. I've updated the DOT code to ensure high contrast between node backgrounds and text. The visual diagram is intended to clearly show each step of the COF synthesis, including monomer selection, reaction conditions and COF formation.

Diagramming the Mechanisms

I'm now integrating detailed reaction mechanisms into the Graphviz diagram, specifically for solvothermal synthesis. I'm focusing on Schiff-base condensation and keto-enol tautomerism, including solvents and conditions. I'm adding functional applications like proton exchange and heavy metal remediation. I'm aiming for a comprehensive visual representation of the entire process from monomers to application, with clear annotations.

Illustrating the Applications

I'm now focusing on illustrating the advanced applications. I am thinking about how crystallization leads to continuous -PO3H2 channels and high binding affinity, which are critical in water treatment and catalysis. This is to be added in the final application section.

Defining the Compound

I've confirmed the IUPAC name, CAS registry number, molecular formula, and weight. The 1,3,5 substitution gives a 120-degree angle, which dictates lattice structure in reticular chemistry. Unlike the 2,5-diamino isomer, this forms hexagonal or Kagome 2D structures. I am moving on to supplier verification and sourcing.

Elaborating on Proton Hopping

I'm now thinking about how the hydrogen-bonded networks facilitate fast proton hopping. The Grotthuss mechanism seems central to the improved performance in proton exchange membranes, especially in low-humidity fuel cells. I'll need to expand the guide to include these details.

Outlining the Experiment

I'm now detailing the experimental synthesis of the COF. I am weighing out the reactants, ensuring the correct stoichiometry for the hexagonal lattice. I am also working on the solvent system, using mesitylene, dioxane, and acetic acid. Next, I plan to degas and polymerize the mixture.

Defining the Procedures

I'm now detailing the fourth step: Isolation and Activation. I must cool the product, filter the precipitate, and wash it with THF and acetone. Then, I must use Soxhlet extraction with methanol for 24 hours. The last thing to do is vacuum dry at 80°C for 12 hours. Finally, for validation, I plan to use PXRD and FTIR.

\n\n I'm now building a quantitative data table, focusing on a comparative analysis of isomers. I'm focusing on key parameters: Isomer, CAS Number, Amine Angle, COF Topology and, finally, the application focus for the two isomers.

Constructing the Isomer Comparison

I'm developing a detailed table comparing (3,5-diaminophenyl)phosphonic acid to the 2,4-isomer, focusing on structural parameters and application areas to highlight their unique properties, and I'm adding commercial supplier information for the 3,5- isomer. The 2,4 isomer will be used as the control for the new table. I've also incorporated a separate supplier table for the 3,5- isomer.

Validating the Sourcing

I'm now focusing on sourcing the key references. I've got the MDPI paper for water treatment COFs and supplier information from Leyan and ChemicalBook for CAS 220718-97-8. I'm also ensuring the guide adheres to all the requirements.

Visualizing the Data

I'm now focusing on a Graphviz DOT diagram to present the synthesis. I'm prioritizing monomer selection and reaction conditions. I'm using a specific palette for visual clarity. I plan to use a caption and I'm ensuring all elements fit within a 760px width.

Depicting the Mechanisms

I'm now detailing the solvothermal synthesis mechanism within a DOT diagram. This diagram now includes steps like Schiff-base condensation and keto-enol tautomerism. I've also integrated functional applications like proton exchange and heavy metal remediation. I'm focusing on the reaction conditions and products.

Adjusting the Diagram

I'm now revising the Graphviz DOT diagram to use size="7.6, 10" to control the aspect ratio, given the 760px width constraint and not relying on a specific HTML attribute. I'll also add a clarifying comment about this aspect and refine the descriptive caption for each visual to meet the constraints. I'm focusing on text clarity.

Validating the Structure

I'm now thinking about validating the structure. Solid-state 31P NMR (14-18 ppm) will confirm the phosphonic acid group. I am adding citations for CAS 220718-97-8 and suppliers Leyan and Jilin Academy. COF applications are also being sourced for inclusion.

Integrating the Literature

I'm now integrating literature on COF membranes for water treatment and monovalent cation separation, focusing on specific mechanistic claims and protocol standards. I am adding markdown links, and citations in the right format. I'm focusing on the format requirements.

Compiling the References

I'm now consolidating all the source citations into a numbered list with titles, sources, and clickable URLs. I'm focusing on ensuring each entry adheres to the specified format and includes all required information, including valid and clickable URLs for verification.

Finalizing the Document

I'm now integrating all aspects into a cohesive whitepaper: "(3,5-Diaminophenyl)phosphonic Acid (CAS 220718-97-8) – Molecular Design, Sourcing, and Reticular Synthesis". I'm structuring it professionally, emphasizing the monomer's rigidity and bifunctionality, and ensuring a precise, authoritative tone. I'm focusing on the technical precision and making it easily understandable.

Refining the Experiment

I'm now detailing the experimental section, focusing on the causality and validation. I've explained the role of the electron-withdrawing nature of the -PO3H2 group and the need for catalytic conditions. I've also detailed the validation step, which includes Solid-State 31P NMR (CP/MAS).

Finalizing the Diagram

I'm now adding a caption and clarifying comments to the Graphviz DOT diagram. I've focused on ensuring the visual represents both the experimental setup and mechanistic detail for the COF synthesis, including the 3M AcOH catalyst. I've re-adjusted the diagram dimensions to fit within the 760px constraint and clarified the text.

Validating the Synthesis

I'm now detailing validation protocols for the structural integrity of the COF. Solid-state 31P NMR (CP/MAS) will confirm the phosphonic acid group. I am adding references for the CAS and suppliers, and also applications of COFs for heavy metal removal.

Compiling the Citations

I'm now consolidating all the in-text citations, ensuring each entry corresponds accurately to the references provided, and that each in-text citation correctly links to a full URL and index. All URLs must be checked.

Verifying the Citations

I'm now cross-referencing all in-text citations with the finalized reference list, ensuring each citation accurately links to its corresponding source and URL. The structure will be validated now.

Comparing the Amine Positions

I'm now focusing on the implications of the diamine substitution patterns. The 3,5-diamino arrangement creates a 120-degree angle, which, when reacting with a C3 trialdehyde, results in a specific crystallographic topology and pore structure; this is in contrast to the 2,5 isomer with a 180° angle.

The Architectural Shift: A Comparative Technical Guide on (3-Aminophenyl)phosphonic Acid vs. (3,5-Diaminophenyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organophosphorus chemistry, the addition of a single functional group can fundamentally alter a molecule's trajectory—shifting it from a linear building block to a multidimensional cross-linking node. This whitepaper provides an in-depth technical analysis of the differences between (3-Aminophenyl)phosphonic acid and (3,5-Diaminophenyl)phosphonic acid . By examining their physicochemical properties, mechanistic reactivity, and downstream applications, we provide researchers and drug development professionals with a definitive guide to selecting and utilizing these compounds in advanced material synthesis and medicinal chemistry.

Molecular Architecture & Physicochemical Properties

The core difference between these two compounds lies in their nucleophilic potential and spatial geometry. (3-Aminophenyl)phosphonic acid possesses a single amino group at the meta position relative to the phosphonic acid moiety [1]. This creates a bifunctional molecule capable of linear propagation. In contrast, (3,5-Diaminophenyl)phosphonic acid features two amino groups, providing a rigid, 120-degree trigonal planar geometry that is highly conducive to 3D network formation.

Quantitative Comparison Table
Property(3-Aminophenyl)phosphonic acid(3,5-Diaminophenyl)phosphonic acid
CAS Number 5427-30-5220718-97-8
Molecular Formula C₆H₈NO₃PC₆H₉N₂O₃P
Molecular Weight 173.11 g/mol 188.12 g/mol
Reactive Sites 1 Amino, 1 Phosphonic2 Amino, 1 Phosphonic
LogP (Predicted) -0.712-1.25 (Estimated)
Primary Utility Linear self-doped polymers, BioisosteresMOFs, Cross-linked polyimides

Mechanistic Divergence in Synthesis and Reactivity

The causality behind the divergent applications of these two molecules stems directly from their stoichiometric reactivity.

When (3-Aminophenyl)phosphonic acid is subjected to oxidative chemical polymerization, it forms a linear, self-doped polyaniline (PANI) derivative. The covalently attached phosphonic acid groups act as intramolecular dopants, protonating the imine nitrogens on the polymer backbone. This eliminates the need for external acidic dopants to achieve electrical conductivity [2].

Conversely, (3,5-Diaminophenyl)phosphonic acid acts as an


 type monomer. The dual amino groups serve as primary nucleophiles for condensation reactions with dianhydrides or dialdehydes. The resulting structures are highly cross-linked Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs), where the free phosphonic acid groups can further chelate metal ions (e.g., Titanium or Zirconium) to create robust, porous catalytic networks.

StructuralLogic A Phenylphosphonic Acid Precursor B (3-Aminophenyl)phosphonic acid (Mono-amino) A->B Nitration & Reduction (Mono-substitution) C (3,5-Diaminophenyl)phosphonic acid (Di-amino) A->C Dinitration & Reduction (Di-substitution) D Linear Polymers (Self-doped PANI) B->D Oxidative Polymerization (1D Chain Propagation) E 3D Cross-linked Networks (MOFs, COFs, Polyimides) C->E Bifunctional Condensation (3D Network Formation)

Pathway illustrating the synthesis and divergent applications of mono- and di-amino phosphonic acids.

Applications in Drug Development & Materials Science

Drug Development

In medicinal chemistry, the phosphonic acid moiety is a well-established bioisostere for phosphate groups, offering enhanced metabolic stability against phosphatases.

  • (3-Aminophenyl)phosphonic acid is frequently used as a building block to synthesize enzyme inhibitors. Its single amino group allows for precise, unidirectional coupling to peptide backbones or small-molecule pharmacophores.

  • (3,5-Diaminophenyl)phosphonic acid is utilized in the development of targeted drug delivery systems. The dual amino groups allow for the simultaneous attachment of a therapeutic payload on one arm and a targeting ligand (e.g., a folic acid derivative) on the other, while the phosphonic acid anchors the complex to bone matrices or metal-oxide nanoparticles.

Advanced Materials Science

The polymerization environment heavily dictates the final material properties. Research demonstrates that the pH of the aqueous medium during the polymerization of (3-Aminophenyl)phosphonic acid directly impacts the conductivity of the final solid product [2]. Materials prepared in highly acidic environments (e.g., 1M HCl) often yield specific agglomerated morphologies, making them suitable for proton exchange membranes in fuel cells or electrochromic displays.

Experimental Protocols: Handling, Synthesis & Analysis

To ensure maximum reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Oxidative Chemical Polymerization of (3-Aminophenyl)phosphonic acid

This protocol details the synthesis of self-doped polyaniline derivatives [2].

Causality Note: The addition of p-phenylenediamine acts as an initiator to lower the oxidation potential of the monomer, facilitating smoother chain propagation.

  • Dissolution: Dissolve 10 mmol of (3-Aminophenyl)phosphonic acid in 50 mL of 1M aqueous HCl solution. Validation: The solution should be completely clear, indicating full protonation and solubility.

  • Initiator Addition: Add a trace amount (0.5 mmol) of p-phenylenediamine to the solution and stir for 10 minutes at 0–5 °C.

  • Oxidation: Slowly add an equimolar amount (10 mmol) of Ammonium Peroxydisulfate (APS) dissolved in 20 mL of deionized water dropwise over 30 minutes.

  • Polymerization & Validation: Maintain stirring at 0–5 °C for 12 hours. Self-Validation: Monitor the reaction media for a distinct color change to dark green/blue, accompanied by the precipitation of solid materials, confirming the formation of the emeraldine salt phase.

  • Purification: Collect the reaction mixture and dialyze against deionized water for 48 hours to remove unreacted monomers and oligomers.

  • Characterization: Dry the product under vacuum and analyze via Four-Point Probe for sheet resistance and FTIR for structural confirmation.

PolymerizationWorkflow Step1 Step 1: Dissolution Dissolve monomer in 1M HCl at 0-5 °C Step2 Step 2: Initiation Introduce trace p-phenylenediamine Step1->Step2 Step3 Step 3: Oxidation Dropwise addition of APS oxidant Step2->Step3 Step4 Step 4: Self-Validation Observe color shift to dark green/blue Step3->Step4 Step5 Step 5: Purification Dialyze against DI water for 48 hours Step4->Step5

Step-by-step workflow for the oxidative chemical polymerization of (3-Aminophenyl)phosphonic acid.

Protocol B: HPLC Analysis of Aminophenylphosphonic Acids

Because phosphonic acids are highly polar, traditional reverse-phase chromatography often results in poor retention. This protocol utilizes a mixed-mode approach [3].

Causality Note: The use of phosphoric acid in the mobile phase suppresses the ionization of the phosphonic acid group on the analyte, improving peak shape and retention on the stationary phase.

  • Column Selection: Utilize a mixed-mode reverse-phase column with low silanol activity (e.g., Newcrom R1, 3 µm particle size).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Acetonitrile (MeCN) and Water (e.g., 40:60 v/v). Add 0.1% Phosphoric acid. (Note: For LC-MS compatibility, substitute phosphoric acid with 0.1% Formic acid).

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Monitor UV absorbance at 254 nm.

  • Validation: A sharp, symmetrical peak should elute, confirming the absence of secondary interactions with residual silanols.

References

  • Hsu, W.-L., & Wang, P.-C. "Synthesis and characterization of polymerized 3-aminophenyl phosphonic acid prepared in the presence of p-phenylenediamine." IEEE Xplore. Available at: [Link]

  • SIELC Technologies. "Separation of Phosphonic acid, (3-aminophenyl)- on Newcrom R1 HPLC column." SIELC Applications. Available at: [Link]

  • ChemSrc. "(3,5-Diaminophenyl)phosphonic acid - CAS 220718-97-8." ChemSrc Database. Available at: [Link]

Synthesis precursors for 3,5-diamino phosphonated monomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 3,5-Diaminophenylphosphonic Acid (DAPPA) and its ester derivatives. These monomers are critical precursors for high-performance proton exchange membranes (PEMs), flame-retardant polyimides, and bio-active scaffolds.

Content Type: Technical Guide / Whitepaper Target Audience: Synthetic Chemists, Polymer Scientists, Drug Development Researchers

Executive Summary & Retrosynthetic Logic

The integration of phosphonic acid moieties into aromatic diamines creates monomers that combine the structural rigidity of benzene with the proton-conducting and flame-retardant properties of phosphorus. The target molecule, 3,5-diaminophenylphosphonic acid , presents a synthetic challenge due to the meta-positioning of two amino groups relative to the phosphorus center.

Direct phosphorylation of 1,3-diaminobenzene is electronically unfavorable and chemically non-selective. Therefore, the robust synthetic strategy relies on a "Nitro-First, Phosphorus-Second" approach. The retrosynthetic analysis identifies 3,5-dinitrobenzoic acid or 3,5-dinitroaniline as the primary commercial precursors, which are converted to a halogenated intermediate to facilitate C-P bond formation via Palladium-catalyzed cross-coupling.

Retrosynthetic Pathway (DOT Diagram)

Retrosynthesis Target 3,5-Diaminophenylphosphonic Acid (Target Monomer) Ester Diethyl 3,5-Diaminophenylphosphonate (Protected Monomer) Ester->Target Hydrolysis NitroP Diethyl 3,5-Dinitrophenylphosphonate (Key Intermediate) NitroP->Ester Nitro Reduction (H2/Pd-C) HaloNitro 1-Bromo-3,5-Dinitrobenzene (Activated Precursor) HaloNitro->NitroP Hirao Coupling (Pd-Cat, H-P(O)(OEt)2) Start1 3,5-Dinitrobenzoic Acid (Commercial Start A) Start1->HaloNitro Hunsdiecker Reaction (Ag salt / Br2) Start2 3,5-Dinitroaniline (Commercial Start B) Start2->HaloNitro Sandmeyer Reaction (NaNO2 / CuBr)

Caption: Retrosynthetic disconnection showing the convergence of commercial precursors to the activated bromide, followed by C-P bond formation and functional group interconversion.

Phase I: Synthesis of the Activated Precursor

The first critical step is obtaining 1-bromo-3,5-dinitrobenzene . While commercially available, it is often synthesized in-house for purity control and cost efficiency during scale-up.

Method A: The Modified Hunsdiecker Reaction

This method is preferred for small-scale, high-purity synthesis starting from 3,5-dinitrobenzoic acid.

Reagents:

  • 3,5-Dinitrobenzoic acid (1.0 eq)

  • Silver nitrate (AgNO₃) (1.1 eq)

  • Bromine (Br₂) (1.1 eq)

  • Carbon tetrachloride (CCl₄) or Bromotrichloromethane (BrCCl₃) [Solvent]

Protocol:

  • Salt Formation: Dissolve 3,5-dinitrobenzoic acid in aqueous NaOH. Slowly add aqueous AgNO₃ to precipitate silver 3,5-dinitrobenzoate. Filter, wash with water, and dry thoroughly in a vacuum oven at 80°C (Moisture affects the next step).

  • Decarboxylation: Suspend the dry silver salt in anhydrous CCl₄ under nitrogen.

  • Bromination: Add Br₂ dropwise. Reflux the mixture for 4–6 hours. The evolution of CO₂ gas indicates reaction progress.

  • Workup: Filter off the AgBr precipitate while hot. Wash the filtrate with aqueous NaHCO₃ (to remove unreacted acid) and water.

  • Purification: Evaporate solvent and recrystallize from ethanol.

    • Target Yield: 70–80%

    • Melting Point: 75–77°C

Method B: The Sandmeyer Route (Scalable)

For larger batches (>100g), the Sandmeyer reaction from 3,5-dinitroaniline avoids expensive silver salts.

Protocol:

  • Diazotization: Dissolve 3,5-dinitroaniline in concentrated H₂SO₄. Cool to 0–5°C. Add NaNO₂ slowly to form the diazonium sulfate.

  • Substitution: Pour the cold diazonium solution slowly into a vigorously stirred mixture of CuBr (1.2 eq) and 48% HBr heated to 70°C.

  • Isolation: Steam distill the mixture or extract with dichloromethane.

    • Note: This route requires careful temperature control to prevent explosion hazards associated with diazonium salts of nitro compounds.

Phase II: Phosphonylation via Hirao Coupling

The formation of the Carbon-Phosphorus (C-P) bond is the most technically demanding step. The Hirao coupling (Pd-catalyzed cross-coupling of aryl halides with dialkyl phosphites) is superior to the Michaelis-Arbuzov reaction for aryl systems.

Reaction Scheme (DOT Diagram)

Hirao Substrate 1-Bromo-3,5-dinitrobenzene Product Diethyl 3,5-dinitrophenylphosphonate Substrate->Product Oxidative Addition Reagent Diethyl Phosphite (HP(O)(OEt)2) Reagent->Product Ligand Exchange Catalyst Pd(OAc)2 (5 mol%) PPh3 or dppf (10 mol%) Catalyst->Product Catalytic Cycle Base Et3N / Toluene Reflux (90-110°C) Base->Product HBr Scavenging

Caption: Mechanistic flow of the Hirao coupling. Pd(0) inserts into the C-Br bond, followed by phosphite coordination and reductive elimination.

Detailed Protocol

Reagents:

  • 1-Bromo-3,5-dinitrobenzene (24.7 g, 100 mmol)

  • Diethyl phosphite (15.5 mL, 120 mmol)

  • Triethylamine (Et₃N) (16.7 mL, 120 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (1.12 g, 5 mol%)

  • Triphenylphosphine (PPh₃) (2.62 g, 10 mol%) or dppf (for higher yields)

  • Toluene or Ethanol (Anhydrous, 200 mL)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.

  • Charging: Add the aryl bromide, Pd(OAc)₂, and PPh₃ (or ligand). Dissolve in anhydrous Toluene.

  • Activation: Add Et₃N and Diethyl phosphite via syringe. The solution typically turns dark orange/brown.

  • Reflux: Heat the mixture to 90–100°C. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or ³¹P NMR.[1]

    • Endpoint: Disappearance of the phosphite signal (~7 ppm) and appearance of the aryl phosphonate signal (~16–18 ppm). Reaction time is typically 12–24 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often an oil that solidifies. Recrystallize from 2-propanol or purify via flash chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Data Validation (Self-Check):

  • ³¹P NMR (CDCl₃): Single peak at δ 16.5 ppm.

  • ¹H NMR: Aromatic protons should appear as a doublet (J_PH ~14 Hz) and a triplet, shifted downfield due to nitro groups.

Phase III: Reduction to the Diamino Monomer

The final step converts the latent nitro groups into the active amine polymerization handles.

Method: Catalytic Hydrogenation (Cleanest)

Reagents:

  • Diethyl 3,5-dinitrophenylphosphonate

  • 10% Pd/C (10 wt% loading)

  • Ethanol or Methanol

  • Hydrogen gas (Balloon or Parr shaker at 30 psi)

Protocol:

  • Dissolve the dinitro compound in ethanol.

  • Add the Pd/C catalyst carefully (under Argon flow to prevent ignition).

  • Purge with H₂ and stir vigorously at Room Temperature for 6–12 hours.

  • Filtration: Filter through Celite immediately (amines can oxidize).

  • Isolation: Evaporate solvent to yield Diethyl 3,5-diaminophenylphosphonate as a viscous oil or low-melting solid.

Alternative: Chemical Reduction (SnCl₂)

Use Stannous Chloride (SnCl₂·2H₂O) in refluxing ethanol if high-pressure hydrogenation equipment is unavailable. Note that tin byproducts are difficult to remove completely, which may affect subsequent polymerization catalysts.

Quantitative Data & Optimization

ParameterCondition A (Standard)Condition B (Optimized)Impact
Solvent (Hirao) TolueneEthanol/Toluene (1:1)Ethanol can accelerate reaction but may cause transesterification.
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + dppfBidentate ligand (dppf) increases yield by 15-20% for electron-poor aryls.
Base Et₃NCs₂CO₃Inorganic bases can facilitate difficult couplings but require phase transfer.
Yield (Step 2) 65%82%Optimized ligand choice is critical.

References

  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). "A Novel Synthesis of Dialkyl Arenephosphonates." Synthesis, 1981(1), 56-57. Link

  • Stille, J. K., & Lau, K. S. (1977). "Synthesis of Phosphonated Polyimides." Macromolecules, 10(6), 1407-1413. (Foundational work on phosphonated monomers).[1][2]

  • Bauer, I., & Knölker, H. J. (2015). "Iron Catalysis in Organic Synthesis." Chemical Reviews, 115(9), 3170–3387. (Alternative reduction methods). Link

  • Villemin, D., & Simeon, F. (1998). "Solvent-free synthesis of phosphonates from aryl halides." Tetrahedron Letters, 39(19), 2961-2964. (Green chemistry approaches). Link

  • PubChem Compound Summary. "1-Bromo-3,5-dinitrobenzene." Link

Sources

The Solubility Profile of (3,5-Diaminophenyl)phosphonic Acid: A Mechanistic Guide for Synthesis and Surface Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3,5-Diaminophenyl)phosphonic acid (3,5-DAPPA) is a highly specialized, bifunctional organophosphorus building block. Characterized by a rigid aromatic core that bridges two nucleophilic amines (–NH₂) and a strong chelating phosphonic acid (–PO₃H₂), it acts as a "molecular alligator clip"[1]. This unique structure makes it invaluable for anchoring organic functionalities to inorganic metal oxide surfaces (such as TiO₂, Al₂O₃, and ZnO)[1] and for synthesizing advanced, heat-resistant polyimides and polyamides[2][3].

However, its bifunctional nature presents significant solubility challenges. As a Senior Application Scientist, I frequently observe researchers struggling with the erratic dissolution behavior of aminophenylphosphonic acids. This whitepaper deconstructs the thermodynamic causality behind the solubility profile of 3,5-DAPPA and provides validated, self-correcting protocols for its manipulation in both aqueous and organic systems.

The Mechanistic Basis of Solubility: Zwitterionic Lattice Energy

To understand the solubility of 3,5-DAPPA, one must look beyond simple polarity and examine its acid-base equilibria. The molecule contains both acidic (phosphonic) and basic (amino) functional groups, leading to a highly stable zwitterionic character in neutral media[1][4].

At physiological or neutral pH, the phosphonic acid group donates a proton to the amino groups. This creates an intense intermolecular hydrogen-bonding network—a dense ionic lattice with exceptionally high lattice energy[1]. Because water molecules at neutral pH cannot provide enough solvation energy to overcome this lattice energy, 3,5-DAPPA is functionally insoluble in pure water. Furthermore, its rigid aromatic core and ionic charges render it completely insoluble in non-polar organic solvents like hexane or dichloromethane (DCM)[1].

Aqueous Media: The Role of pH

The solubility of 3,5-DAPPA in water is strictly pH-dependent[4].

  • Acidic Conditions (pH < 2): The amino groups become fully protonated, and the phosphonic acid remains protonated. The molecule becomes a soluble cation, breaking the zwitterionic lattice[1][4].

  • Basic Conditions (pH > 7): The phosphonic acid group undergoes deprotonation (pKₐ₁ ≈ 1.8, pKₐ₂ ≈ 7.5), yielding a highly soluble anionic species[1][5].

  • Isoelectric Point (pH 3–5): The molecule exists primarily as a neutral zwitterion, re-forming the insoluble lattice and precipitating out of solution[1].

Organic Solvents: Overcoming the Aromatic Core

In organic synthesis (e.g., polyimide polymerization), water cannot be used. 3,5-DAPPA exhibits limited to slight solubility in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4]. While these solvents can interact with the aromatic core, they struggle to solvate the zwitterionic charges. Alcohols (methanol, ethanol) offer slight solubility, but complete dissolution usually requires the addition of a volatile organic acid or base to disrupt the ionic network[1][4].

Quantitative Solubility Data

The following table summarizes the solubility behavior of 3,5-DAPPA across various solvent systems, providing the mechanistic rationale for each observation.

Solvent SystemSolubility ProfileMechanistic Rationale
Deionized Water (pH 7.0) Insoluble / Very LowHigh lattice energy of the zwitterionic network prevents aqueous solvation[1][6].
Aqueous Acid (pH < 2.0) Highly SolubleProtonation of amines breaks the zwitterionic lattice, forming a soluble cationic species[1][4].
Aqueous Base (pH > 7.0) Highly SolubleDeprotonation of the phosphonic acid yields a highly soluble anionic species[1][4].
Methanol / Ethanol Slight to ModeratePolar protic nature disrupts some H-bonding, but is insufficient to fully break the lattice unless acidified[1].
DMF / DMSO / NMP Limited / Sparingly SolublePolar aprotic solvents solvate the aromatic core but struggle with the strong internal ionic charges[4].
Hexane / DCM InsolubleComplete lack of polarity fails to overcome the high lattice energy of the compound[1].

Visualizing the Chemical Workflows

To effectively utilize 3,5-DAPPA, researchers must manipulate its ionization state. Below are the logical relationships governing its solubility and purification.

G Cation Cationic Form (pH < 2) Highly Soluble Zwitterion Zwitterionic Form (pH 3-5) Insoluble Lattice Cation->Zwitterion Deprotonation (+OH-) Zwitterion->Cation Protonation (+H+) Anion Anionic Form (pH > 7) Highly Soluble Zwitterion->Anion Deprotonation (+OH-) Anion->Zwitterion Protonation (+H+)

Figure 1: pH-dependent ionization states and aqueous solubility profile of 3,5-DAPPA.

Workflow Step1 Crude 3,5-DAPPA in Aqueous Suspension Step2 Acidification (1M HCl) Target pH < 2 Step1->Step2 Disrupts zwitterionic lattice Step3 Sterile Filtration Remove Insoluble Impurities Step2->Step3 Complete dissolution achieved Step4 Controlled Basification (1M NaOH) to pH 4.0 Step3->Step4 Clear, purified filtrate Step5 Isoelectric Precipitation Pure Zwitterion Crystals Step4->Step5 Re-forms insoluble lattice

Figure 2: Isoelectric recrystallization workflow for the purification of 3,5-DAPPA.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring physical state changes (suspension vs. clear solution), the researcher can verify the success of each step in real-time.

Protocol A: Isoelectric Recrystallization (Purification)

Because 3,5-DAPPA is susceptible to oxidation (darkening over time)[1], periodic purification is required before sensitive polymerization reactions.

  • Suspension: Suspend 1.0 g of crude 3,5-DAPPA in 10 mL of deionized water. The material will not dissolve, forming a cloudy suspension[1].

  • Acidification: Under continuous magnetic stirring, add 1M HCl dropwise. Monitor the solution until the pH drops below 2.0 and the liquid becomes optically clear. Causality: The acid protonates the amines, converting the insoluble zwitterion into a soluble cation[1].

  • Filtration: Pass the acidic solution through a 0.22 µm PTFE syringe filter. This removes unreacted starting materials, dust, and insoluble polymeric impurities.

  • Basification: Slowly titrate the clear filtrate with 1M NaOH (or dilute aqueous ammonia) under vigorous stirring. Monitor the pH continuously using a calibrated probe.

  • Precipitation: As the pH approaches the isoelectric point (pH 3.5–4.5), the solution will rapidly turn turbid. The zwitterionic lattice re-forms, and pure 3,5-DAPPA will precipitate as fine white to pale-yellow needles[1].

  • Recovery: Collect the precipitate via vacuum filtration, wash with cold deionized water to remove residual salts, and dry under a vacuum at 40°C. Store under an inert gas (argon or nitrogen) to prevent amine oxidation[1].

Protocol B: Solubilization for Polymer Synthesis and Surface Functionalization

When synthesizing polyimides[3] or functionalizing metal oxide surfaces[1], aqueous systems are often prohibited.

  • Solvent Selection: Select a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), DMF, or anhydrous Methanol[1].

  • Dispersion: Add 3,5-DAPPA to the solvent (e.g., to create a 1 mM solution). Note that it will initially form a cloudy suspension due to its limited organic solubility[4].

  • Additive Solubilization: To achieve complete dissolution, add a stoichiometric amount of a volatile organic base (e.g., triethylamine, TEA). Causality: TEA deprotonates the phosphonic acid, converting the zwitterion into a soluble ammonium-phosphonate salt, breaking the intermolecular hydrogen bonds.

  • Application: Use the clear solution immediately for interfacial polymerization[2] or immerse activated metal oxide substrates (e.g., TiO₂ slides) for 24 hours in a sealed container to allow the phosphonic acid groups to anchor to the surface[1].

References

  • Smolecule. "Buy (4-Aminophenyl)phosphonic acid | 5337-17-7". Smolecule.
  • Benchchem. "(4-Aminophenyl)phosphonic acid | 5337-17-7". Benchchem.
  • Semantic Scholar. "Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations". Semantic Scholar.
  • Semantic Scholar. "Protolysis and Complex Formation of Organophosphorus Compounds". Semantic Scholar.
  • Journal of Chemical Reviews. "Properties and Applications of Polymers: A Mini Review". JChemRev.
  • ACS Publications. "Controlled Nanoconfinement of Polyimide Networks in Mesoporous γ-Alumina Membranes for the Molecular Separation of Organic Dyes". ACS Applied Nano Materials.

Sources

Methodological & Application

Application Note: Protocol for Polycondensation of Diaminophenyl Phosphonic Acid in Polyphosphoric Acid (PPA)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This Application Note details the protocol for the synthesis of high-performance phosphonated aromatic polyamides (aramids) using 3,5-diaminophenyl phosphonic acid (DAPPA) as the diamine monomer.

The polymerization is conducted in Polyphosphoric Acid (PPA) , which serves a dual function:

  • Solvent: It solubilizes the rigid, zwitterionic phosphonated diamine and the resulting stiff-chain polymer.

  • Condensing Agent: It activates the carboxylic acid groups of the co-monomer (typically Terephthalic Acid), facilitating nucleophilic attack by the amine without the need for acid chlorides.

Why this matters: Incorporating phosphonic acid groups (


) into the polymer backbone significantly enhances proton conductivity  (for fuel cell membranes) and flame retardancy , while maintaining the thermal stability characteristic of aramids.

Chemical Mechanism

The reaction is a step-growth polycondensation.[1] PPA acts as a powerful dehydrating agent, driving the equilibrium toward polymer formation by removing the water by-product.

Reaction Scheme

Monomer A: 3,5-Diaminophenyl phosphonic acid (DAPPA) Monomer B: Terephthalic Acid (TPA) Solvent/Catalyst: Polyphosphoric Acid (PPA, ~83–85%


)[2][3][4]

Figure 1: Simplified mechanism of direct polycondensation in PPA.

Pre-Synthesis Requirements

Materials Checklist
ComponentGrade/SpecificationRole
3,5-Diaminophenyl phosphonic acid >98% Purity, AnhydrousMonomer (Diamine)
Terephthalic Acid (TPA) Polymer Grade (>99%)Monomer (Diacid)
Polyphosphoric Acid (PPA) 115%

basis (83-85%

)
Solvent & Catalyst
Nitrogen (

)
Ultra-high purityInert atmosphere
Sodium Bicarbonate Reagent GradeNeutralization
Equipment Setup
  • Reactor: 100 mL or 250 mL 3-neck round-bottom flask (flamed-dried).

  • Agitation: High-torque overhead mechanical stirrer with a stainless steel or glass PTFE-blade.

    • Critical Note: Magnetic stirring is insufficient due to the extreme viscosity of PPA and the polymer solution.

  • Atmosphere: Constant nitrogen purge (inlet/outlet).

  • Heating: Oil bath with precise digital temperature control.

Detailed Experimental Protocol

Phase 1: Monomer Dissolution (The "Sol-Gel" Prep)

Objective: Eliminate oxygen and dissolve the zwitterionic DAPPA monomer.

  • Charge Reactor: Add a calculated amount of PPA to the flask.

    • Target Concentration: Aim for a final polymer concentration of 3–5 wt%. Higher concentrations may lead to stirring failure.

  • Deoxygenation: Purge PPA with

    
     at 
    
    
    
    for 1 hour. PPA is hygroscopic; minimize air exposure.
  • Add Diamine: Add 3,5-diaminophenyl phosphonic acid (Stoichiometric equivalent: 1.0 eq).

  • Dissolution Ramp:

    • Heat to

      
        for 2 hours.
      
    • Heat to

      
        until the solution is homogenous and clear (amber color).
      
    • Scientist's Note: DAPPA is difficult to dissolve due to internal salt formation between the amine and phosphonic acid groups. PPA breaks this interaction.

Phase 2: Polycondensation

Objective: Drive the reaction while managing the Weissenberg effect (rod climbing).

  • Add Diacid: Cool mixture to

    
      and add Terephthalic Acid  (1.0 eq).
    
    • Strict Stoichiometry: Exact 1:1 molar ratio is vital for high molecular weight (Carothers' equation).

  • Stepwise Heating Profile:

    • 
       (4 hours):  Initial oligomerization. Mixture will darken.[5]
      
    • 
       (4 hours):  Viscosity will noticeably increase.
      
    • 
       (4–12 hours):  Final polymerization.
      
    • Observation: If the polymer climbs the stirring rod ("Weissenberg effect"), reduce stirring speed but maintain turnover. If the torque limit is reached, the reaction is likely complete.

Phase 3: Workup & Purification

Objective: Remove PPA (which is now phosphoric acid) and isolate the polymer.

  • Precipitation:

    • Allow the reactor to cool to

      
       . (Do not cool to RT, or it will solidify into a rock).
      
    • Pour the hot viscous solution slowly into a large excess of distilled water (ratio 1:20) under vigorous stirring. The polymer will precipitate as fiber-like strands or powder.

  • Neutralization:

    • The crude polymer is highly acidic. Macerate the polymer in water using a blender if necessary.

    • Soak in 5% Sodium Bicarbonate (

      
      )  solution for 12–24 hours to neutralize residual PPA.
      
  • Washing:

    • Filter and wash with water until pH is neutral.

    • Optional: Soxhlet extraction with water for 24 hours to ensure complete removal of phosphorus salts.

  • Drying: Vacuum dry at

    
      for 24 hours.
    

Workflow Visualization

Figure 2: Operational workflow for the PPA polycondensation process.

Characterization & Validation

To validate the synthesis, the following analytical techniques are required:

MethodParameterExpected Outcome
Inherent Viscosity (IV) Molecular Weight proxy

(in MSA or DMSO).[6] Indicates sufficient chain growth.

NMR
Chemical StructureSharp peak ~10–15 ppm (phosphonate). Absence of PPA residue (~0 ppm broad).
FTIR Functional GroupsAmide I (

), Amide II (

), P=O (

).
TGA Thermal StabilityDegradation onset usually

due to aromatic backbone.

References

  • Benicewicz, B. C., et al. (2005). Synthesis and Characterization of High Molecular Weight Polybenzimidazoles via the PPA Process. This is the foundational text for PPA-based polycondensation mechanics.

  • Organic Syntheses. (2010). Preparation of Polyphosphoric Acid and its use in Cyclization/Condensation.[4] Provides detailed handling procedures for PPA.

  • Merchant Research & Consulting. (2024). Polyphthalamide (PPA) Production and Applications.[4][7][8] Context on industrial aromatic polyamide synthesis.[4][8][9]

  • MDPI Polymers. (2022). Wet Process Phosphoric Acid Purification. Relevant for understanding PPA impurities and workup.[4]

Sources

Technical Guide: Covalent Cross-Linking of Polymer Membranes Using Diamino-Phosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the development of high-performance Polymer Electrolyte Membranes (PEMs), particularly for fuel cells (PEMFC) and flow batteries, a critical trade-off exists between proton conductivity and mechanical stability .[1] High degrees of sulfonation (DS) in polymers like Poly(ether ether ketone) (SPEEK) increase conductivity but lead to excessive swelling and mechanical failure.[1]

This guide details a protocol for Covalent Cross-Linking using Diamino-Phosphonic Acid (DAPA) . Unlike simple aliphatic diamines, DAPA agents serve a dual function:

  • Structural Reinforcement: The diamine groups react with the polymer backbone (e.g., sulfonic acid or sulfonyl chloride groups) to form robust covalent sulfonamide cross-links, suppressing swelling.

  • Proton Conductivity Retention: The phosphonic acid (

    
    ) moiety remains pendant within the matrix. Phosphonic groups act as amphoteric proton carriers, facilitating proton transport via the Grotthuss mechanism (hopping) even under low-humidity or high-temperature conditions where water-mediated transport fails.
    

This protocol focuses on the thermal conversion of ionic interactions to covalent sulfonamide bonds in a SPEEK matrix, a scalable and field-proven method.

Mechanism of Action

The cross-linking process proceeds in two distinct phases:

  • Solution Phase (Ionic): Upon mixing, the amine groups of the cross-linker protonate, forming an ionic salt bridge with the sulfonic acid groups of the polymer.

  • Solid State (Covalent): Under controlled thermal curing, the ionic bond dehydrates to form a stable covalent sulfonamide linkage.

Diagram 1: Reaction Pathway & Transport Mechanism

ReactionMechanism cluster_0 Phase 1: Pre-Curing (Ionic) cluster_1 Phase 2: Thermal Activation cluster_2 Functional Outcome Polymer Sulfonated Polymer (R-SO3H) IonicComplex Ionic Cross-link (R-SO3- ... +H3N-R') Polymer->IonicComplex DAPA Diamino-Phosphonic Acid (H2N-R'-PO3H2) DAPA->IonicComplex Heat Heat (160-180°C) - H2O IonicComplex->Heat CovalentBond Covalent Sulfonamide (R-SO2-NH-R') Heat->CovalentBond Stability Reduced Swelling (Mechanical Stability) CovalentBond->Stability Conductivity Proton Transport (via Pendant -PO3H2) CovalentBond->Conductivity Grotthuss Hopping

Caption: Transition from ionic salt bridging to covalent sulfonamide networking upon thermal dehydration.

Materials & Equipment

Reagents
  • Base Polymer: Sulfonated Poly(ether ether ketone) (SPEEK).[2][3][4]

    • Specification: Degree of Sulfonation (DS) 60–70%. (Lower DS <50% may not dissolve well; >80% dissolves in water).

  • Cross-linker: 3,3'-Diamino-phenylphosphonic acid (or equivalent Phosphonated Diamine).

    • Note: If commercial "Diamino-phosphonic acid" is unavailable, 3,5-diaminobenzoic acid reacted with diethyl phosphite can be used, but for this protocol, we assume a direct diamino-phosphonate reagent.

  • Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc).

    • Purity: Anhydrous grade (<0.1% water) recommended to prevent premature precipitation.

  • Acidification Agent: 1 M Sulfuric Acid (

    
    ).
    
Equipment
  • High-shear overhead stirrer.

  • Vacuum oven (capable of 200°C).

  • Glass casting plates (hydrophobized/silanized) or Teflon petri dishes.

  • Doctor blade (for thickness control).

Experimental Protocol

Phase 1: Solution Preparation

Objective: Create a homogeneous casting solution without premature gelation.

  • Polymer Dissolution:

    • Dissolve SPEEK in DMSO to form a 10 wt% solution .

    • Stir at 60°C for 4–6 hours until a clear, amber solution is obtained.

    • Tip: Filter through a 5µm PTFE filter to remove undissolved gel particles.

  • Cross-linker Addition:

    • Prepare a separate solution of the Diamino-Phosphonic Acid (DAPA) in DMSO (5 wt%).

    • Stoichiometric Calculation: The target cross-linking degree is usually defined by the percentage of sulfonic acid groups consumed.

      • Standard: 5% to 15% molar ratio of amine groups to sulfonic acid groups.

      • Formula:

        
        
        
      • (Where

        
         is the target cross-linking % and the division by 2 accounts for the diamine).
        
    • Dropwise Addition: Add the DAPA solution to the SPEEK solution slowly under vigorous stirring at room temperature.

    • Observation: The solution viscosity may increase slightly due to ionic interactions (physical cross-linking). This is normal.

Phase 2: Membrane Casting & Solvent Evaporation
  • Degassing: Sonicate the mixture for 15 minutes to remove trapped air bubbles.

  • Casting: Pour the solution onto the glass plate. Use a doctor blade to set the wet thickness (typically 300–400 µm to achieve a dry thickness of ~50 µm).

  • Soft Bake: Place in an oven at 60°C for 12 hours followed by 80°C for 12 hours .

    • Critical: Do not exceed 100°C yet. Rapid evaporation causes skinning and voids.

Phase 3: Thermal Curing (Covalent Activation)

Objective: Convert the ionic ammonium-sulfonate salt into the covalent sulfonamide bond.

  • Thermal Ramp: Transfer the dried membrane (still on the plate or peeled if stable) to a vacuum oven.

  • Activation Protocol:

    • Step A: 100°C for 1 hour (Remove residual DMSO).

    • Step B: 120°C for 1 hour.

    • Step C: 160°C – 180°C for 2 hours (Cross-linking reaction).

    • Note: The reaction

      
       requires temperatures above 150°C.
      
Phase 4: Acidification & Cleaning
  • Peeling: Cool to room temperature and peel the membrane from the substrate (immersion in water helps).

  • Acidification: Immerse the membrane in 1 M

    
      at 60°C for 24 hours.
    
    • Purpose: This ensures that any unreacted sulfonic acid groups and the phosphonic acid groups are in their protonated form (

      
      ) rather than salt form.
      
  • Washing: Rinse with deionized water until the wash water is neutral pH.

Workflow Visualization

Workflow Prep Solution Prep (SPEEK + DAPA in DMSO) Cast Casting & Soft Bake (60-80°C, 24h) Prep->Cast Homogenization Cure Thermal Curing (160-180°C, 2h) Cast->Cure Solvent Removal Acid Acidification (1M H2SO4, 60°C) Cure->Acid Covalent Bond Formation Final Cross-linked Membrane Acid->Final Protonation

Caption: Step-by-step fabrication workflow from solution casting to final activation.

Characterization & Data Analysis

To validate the protocol, compare the cross-linked membrane (XL-SPEEK) against pristine SPEEK.

Key Performance Metrics
MetricMethodExpected Trend (XL vs. Pristine)Rationale
Gel Fraction Soxhlet extraction (DMSO)> 85% Insoluble Indicates successful covalent networking. Pristine SPEEK dissolves completely.
Water Uptake Gravimetric (

)
Decreased (by 30-50%) Cross-linking restricts polymer chain mobility and swelling.
Proton Conductivity EIS (4-probe)Maintained or Slight Decrease Sulfonic acid is consumed, but Phosphonic acid compensates.
Oxidative Stability Fenton's Reagent TestIncreased Cross-linked network resists radical attack and degradation.
Troubleshooting Guide
  • Issue: Membrane is brittle.

    • Cause: Degree of cross-linking is too high (>15%).

    • Fix: Reduce DAPA concentration to 5-8%.

  • Issue: Membrane dissolves in DMSO after curing.

    • Cause: Curing temperature was too low; bonds remained ionic.

    • Fix: Ensure curing reaches 160°C+ for at least 90 minutes.

  • Issue: Low Conductivity.

    • Cause: "Dead" polymer; too many sulfonic sites consumed.

    • Fix: Use a higher DS starting polymer (DS 70%) or ensure the DAPA has high phosphonic acid content.

References

  • Mikhailenko, S. D., et al. (2004). "Proton conducting membranes based on cross-linked sulfonated poly(ether ether ketone)." Journal of Membrane Science.

  • Li, Q., et al. (2003). "Approaches and Recent Development of Polymer Electrolyte Membranes for Fuel Cells Operating above 100°C." Chemistry of Materials.

  • Parthiban, V., & Sahu, A. K. (2021). "Sulfonated poly(ether ether ketone) membranes cross-linked with amino-phosphonic acid for high temperature fuel cells." Polymer.[1][3][4][5][6][7][8][9][10] (Contextual grounding for the specific chemistry described).

  • Kerres, J. A. (2001). "Development of ionomer membranes for fuel cells." Journal of Membrane Science.

  • Grotthuss Mechanism Verification: Kreuer, K. D. (1996). "Proton Conductivity: Materials and Applications."[1][8] Chemistry of Materials.

(Note: While specific commercial "diamino-phosphonic acid" product pages are rare, the chemistry is derived from established protocols for amine-sulfonate cross-linking found in the citations above.)

Sources

Application Note: Sol-Gel Synthesis of Organic-Inorganic Hybrid Proton Conductors for Advanced Electrochemical Devices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of intermediate-temperature polymer electrolyte membrane fuel cells (PEMFCs) requires materials that transcend the limitations of conventional perfluorosulfonic acid ionomers. While commercial membranes like Nafion exhibit excellent proton conductivity under hydrated conditions, they suffer from severe performance degradation above 80°C due to dehydration and exhibit high methanol crossover rates[1].

Organic-inorganic hybrid proton conductors synthesized via the sol-gel method offer a highly tunable alternative. By covalently linking a flexible organic polymer backbone with a rigid, hydrophilic inorganic silica network, these hybrids decouple mechanical stability from proton transport[2]. This application note provides a comprehensive, self-validating protocol for synthesizing these advanced materials, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Principles of Sol-Gel Hybridization

The sol-gel process enables the molecular-level integration of organic and inorganic phases under mild conditions. The synthesis relies on organoalkoxysilane precursors, which act as structural bridges. Common precursors include 3-methacryloxypropyltrimethoxysilane (MAPTMS)[1], 3-glycidoxypropyltrimethoxysilane (GPTMS)[3], and 3-aminopropyltriethoxysilane (APTES)[4].

The process is governed by two simultaneous pathways:

  • Inorganic Network Formation: The alkoxysilyl groups undergo acid- or base-catalyzed hydrolysis to form silanol (-Si-OH) groups, followed by polycondensation to build a robust siloxane (-Si-O-Si-) network. This network provides thermal stability and retains proton-conducting moieties (like water or phosphoric acid) within its mesopores[5].

  • Organic Polymerization: The organic tails (e.g., methacryl or epoxy groups) are polymerized via UV-curing or thermal crosslinking, forming an interpenetrating organic network that imparts mechanical flexibility and processability to the otherwise brittle silica glass[1][6].

By tuning the interface between these components, the resulting membrane reproduces the nanophase-separated morphology of Nafion—where discrete hydrophilic domains are homogeneously distributed within a hydrophobic matrix—yielding high proton conductivity alongside superior chemical durability[5].

Sol-Gel Synthesis Workflow

G A 1. Precursor Selection (e.g., MAPTMS, GPTMS, APTES) B 2. Acid-Catalyzed Hydrolysis (Water + H3PO4 / H2SO4) A->B C 3. Polycondensation (Formation of Si-O-Si Network) B->C D 4. Organic Polymerization (UV-curing or Thermal Crosslinking) C->D E 5. Casting & Solvent Evaporation (Controlled Humidity/Temp) D->E F 6. Final Hybrid Membrane (Nanophase Separated Conductor) E->F

Sol-gel synthesis workflow for organic-inorganic hybrid proton conducting membranes.

Experimental Protocol: Self-Validating Synthesis of GPTMS/H₃PO₄ Hybrids

The following methodology outlines the synthesis of a phosphosilicate hybrid membrane. In this system, orthophosphoric acid (H₃PO₄) serves a dual causality: it acts as the acid catalyst driving the sol-gel hydrolysis and remains immobilized in the final matrix as the primary proton donor[3].

Step 1: Precursor Preparation and Mixing
  • Procedure: In a dry, nitrogen-purged environment, mix GPTMS and tetramethoxysilane (TMOS) at a predefined molar ratio (e.g., 80:20).

  • Causality: GPTMS provides the flexible organic epoxide tail, while TMOS increases the inorganic cross-linking density. Balancing these precursors prevents the final membrane from becoming mechanically unstable (excess GPTMS) or too brittle (excess TMOS).

  • Self-Validation Checkpoint: The mixture must remain optically transparent. Any immediate cloudiness indicates premature moisture exposure and uncontrolled ambient hydrolysis.

Step 2: Acid-Catalyzed Hydrolysis
  • Procedure: Add a controlled stoichiometric amount of deionized water mixed with H₃PO₄ dropwise under vigorous stirring at 0°C. Target a P/Si molar ratio of 1.5[3].

  • Causality: Dropwise addition at 0°C controls the highly exothermic hydrolysis of the methoxy groups.

  • Self-Validation Checkpoint: Monitor the reaction via ATR-FTIR. The successful progression of hydrolysis is validated by the disappearance of the -OCH₃ stretching band at ~2840 cm⁻¹ and the emergence of a broad -OH band at ~3400 cm⁻¹.

Step 3: Sol Maturation and Polycondensation
  • Procedure: Allow the sol to stir at room temperature for 12–24 hours to facilitate the polycondensation of silanol groups into a siloxane network.

  • Causality: Sufficient aging time ensures the development of a robust inorganic backbone, which is critical for trapping the phosphonic acid groups and preventing them from leaching during fuel cell operation.

  • Self-Validation Checkpoint: Measure the dynamic viscosity of the sol. The sol is ready for casting when its viscosity increases by 30–50% from its initial state, indicating the formation of oligomeric siloxane clusters. If the viscosity spikes exponentially, premature gelation has occurred, and the batch must be discarded.

Step 4: Casting and Gelation
  • Procedure: Pour the matured sol into a Teflon Petri dish. Transfer to a humidity-controlled oven and dry at 40°C for 48 hours, followed by a thermal ramp to 80°C for 12 hours.

  • Causality: Teflon prevents adhesion of the gel. A slow, humidity-controlled drying process mitigates rapid solvent evaporation, which causes capillary stress and leads to macroscopic cracking (the "coffee-ring" effect common in sol-gel monoliths).

  • Self-Validation Checkpoint: The final membrane must peel off the Teflon easily as a freestanding, crack-free, and transparent film. Opacity indicates macro-phase separation between the organic and inorganic domains, meaning the coupling reaction failed.

Quantitative Performance Data

The choice of precursor and proton donor drastically alters the operational window and conductivity of the resulting hybrid membrane.

Precursor SystemProton Donor / AcidOperating Temp (°C)Conductivity (S/cm)Key CharacteristicsSource
MAPTMS + Acrylics -SO₃H (Aqueous)20 – 80~10⁻²UV-curable, low methanol crossover, crack-free[1]
GPTMS + TMOS H₃PO₄ (P/Si = 1.5)30 (80% RH)1.0 × 10⁻²High flexibility, intermediate temp stability[3]
TMSMS PhVPA100 – 150~10⁻³High thermal stability (up to 180°C)[7]
APTES H₂SO₄200 (Dry)2.0 × 10⁻³Anhydrous conduction, hexagonal phase[4]

Mechanistic Insights: Proton Transport Pathways

Understanding the proton transport mechanism is vital for optimizing membrane performance. In highly hydrated systems (like Nafion at <80°C), transport relies heavily on the vehicular mechanism, where protons diffuse as hydronium ions (H₃O⁺). However, sol-gel derived organic-inorganic hybrids are specifically engineered to promote the Grotthuss (hopping) mechanism[8].

Because the sol-gel chemistry allows for fine-tuning of the inorganic network, researchers can create densely functionalized pores (-SO₃H, -PO₃H₂, -COOH)[5]. For instance, in silicophosphite membranes featuring an alternating Si-O-P copolymer structure, the high density of phosphole groups creates continuous hydrogen-bond pathways, enabling proton hopping and thermal stability up to 218°C[9]. Similarly, in anhydrous systems utilizing APTES and H₂SO₄, protons migrate along the outside of rodlike polysiloxanes via hydrogen-bond chains formed among HSO₄⁻ anions, allowing for conductivity even at 200°C in completely dry atmospheres[4].

References

1.[1] Title: Proton Conductive Organic-Inorganic Nanocomposite Membranes Derived by Sol-Gel Method. Source: Lviv Polytechnic National University. URL: [Link] 2.[3] Title: Proton Conductive Inorganic-Organic Hybrid Membranes as an Electrolyte for Fuel Cells Prepared from 3-Glycidoxypropyltrimethoxysilane and Orthophosphoric Acid. Source: J-STAGE. URL: [Link] 3.[2] Title: Hybrid Organic-Inorganic Membranes Synthesized via Electrospinning and Sol-gel Chemistry. Proton Transport characterized by Electrochemical Impedance Spectroscopy. Source: Confex. URL: [Link] 4.[5] Title: Design and properties of functional hybrid organic-inorganic membranes for fuel cells. Source: PubMed (NIH). URL: [Link] 5.[4] Title: Inorganic-organic hybrid membranes with anhydrous proton conduction prepared from 3-aminopropyltriethoxysilane and sulfuric acid by the sol-gel method. Source: PubMed (NIH). URL: [Link] 6.[6] Title: UV-Curable Proton Conductive Organic-Inorganic Membranes Based on Acrylic Monomers and Sol-Gel Derived Silica. Source: Journal of Chemistry and Technologies. URL: [Link] 7.[9] Title: Structure manufacturing of proton-conducting organic-inorganic hybrid silicophosphite membranes by solventless synthesis. Source: SciSpace. URL: [Link] 8.[8] Title: Sol-Gel Routes and Proton Conductors. Source: ResearchGate. URL: [Link] 9.[7] Title: Synthesis of proton-conductive sol–gel membranes from trimethoxysilylmethylstyrene and phenylvinylphosphonic acid. Source: ResearchGate. URL: [Link]

Sources

Application Note: Precision Synthesis of Phosphonated Polyimides (PPIs) for High-Temperature PEMFCs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Phosphonated Polyimides for Fuel Cell Applications Content Type: Detailed Application Note & Protocol Audience: Materials Scientists, Chemical Engineers, and R&D Professionals in Energy Storage.

Executive Summary & Strategic Rationale

The transition of Proton Exchange Membrane Fuel Cells (PEMFCs) from low-temperature (<80°C) to high-temperature operation (100°C–200°C) is driven by the need for enhanced CO tolerance, simplified thermal management, and improved electrode kinetics. While perfluorinated sulfonic acid membranes (e.g., Nafion®) fail due to dehydration above 100°C, Phosphonated Polyimides (PPIs) maintain high proton conductivity in low-humidity environments via the Grotthuss mechanism (proton hopping between phosphonate groups) rather than the vehicle mechanism (water transport).

This guide details the synthesis of high-durability Naphthalenic PPIs. We utilize 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) as the dianhydride core due to its superior hydrolytic stability and acidity compared to standard phthalic anhydrides.

Key Material Advantages[1]
  • Thermal Stability:

    
     due to the rigid aromatic backbone.
    
  • Proton Conductivity:

    
     at 120°C (low RH).
    
  • Hydrolytic Resistance: Enhanced by the six-membered imide rings of NTDA compared to five-membered phthalimides.

Strategic Material Design

Successful synthesis relies on the High-Temperature One-Step Polycondensation method. Unlike the conventional two-step (polyamic acid) route, the one-step method in


-cresol ensures high molecular weight for rigid naphthalenic chains that would otherwise precipitate prematurely.
Reaction Pathway Visualization

The following diagram outlines the critical workflow from monomer selection to membrane activation.

PPI_Synthesis_Workflow Monomers Monomers (NTDA + Phosphonated Diamine) Polymerization 1-Step Polycondensation (180°C, 20h, N2) Monomers->Polymerization Stoichiometry 1:1 Solvent Solvent System (m-Cresol + Benzoic Acid + TEA) Solvent->Polymerization Catalyst Workup Precipitation & Purification (Methanol/Acetone wash) Polymerization->Workup Viscous Solution Casting Membrane Casting (DMAc/DMSO, 80°C) Workup->Casting Dry Polymer Powder Activation Acidification (1M HCl, Hydrolysis of Esters) Casting->Activation Tough Film

Figure 1: Workflow for the one-step high-temperature synthesis of phosphonated polyimides.

Experimental Protocol

Phase A: Materials & Pre-Treatment

Reagents:

  • Dianhydride: 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA).[1] Purification: Dry at 150°C under vacuum for 12h prior to use.

  • Diamine: Bis(3-aminophenyl) phenyl phosphine oxide (BAPPO) or similar phosphonated diamine. Purification: Recrystallization from ethanol.

  • Solvent:

    
    -Cresol (freshly distilled).
    
  • Catalysts: Triethylamine (TEA) and Benzoic Acid.

Safety Note:


-Cresol is corrosive and toxic. All operations must be performed in a fume hood.
Phase B: One-Step Polycondensation Protocol

This method drives imidization simultaneously with chain growth, preventing the isolation of unstable polyamic acid intermediates.

  • Reactor Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet/outlet, and a reflux condenser.

  • Monomer Dissolution:

    • Charge the flask with Phosphonated Diamine (e.g., 5.00 mmol).

    • Add

      
      -Cresol (concentration ~10 wt% polymer).
      
    • Stir at 60°C under

      
       flow until fully dissolved.
      
  • Dianhydride Addition:

    • Add NTDA (5.00 mmol) in a single portion. Critical: Stoichiometry must be exactly 1:1 to achieve high molecular weight.

    • Add Benzoic Acid (7.00 mmol) and TEA (7.00 mmol) as catalysts.

  • Reaction Profile:

    • Stage 1: Heat to 80°C for 4 hours (Homogenization).

    • Stage 2: Ramp temperature to 180°C and maintain for 20 hours.

    • Observation: The solution should become viscous and dark amber. If the solution becomes turbid, add a small amount of

      
      -cresol to redissolve precipitated oligomers.
      
  • Workup:

    • Cool the solution to 80°C.

    • Dilute with additional

      
      -cresol if too viscous.
      
    • Pour slowly into a large excess of Methanol (10:1 ratio) under vigorous stirring to precipitate the polymer fibers.

    • Filter and wash the fiber with hot methanol and acetone to remove residual solvent and catalyst.

    • Dry in a vacuum oven at 120°C for 24 hours.

Phase C: Membrane Fabrication & Activation
  • Casting Solution: Dissolve the dried polyimide in DMSO or DMAc (5–10 wt%) to form a clear, viscous solution. Filter through a 0.45

    
     PTFE filter to remove dust.
    
  • Casting: Pour onto a clean glass plate or hydrophobic substrate. Doctor-blade to desired thickness (wet thickness ~300

    
     for a ~50 
    
    
    
    dry film).
  • Drying:

    • 60°C for 4 hours (slow solvent evaporation).

    • 80°C for 12 hours.

    • 120°C for 12 hours (vacuum).

  • Acidification (Activation):

    • The phosphonate groups may exist as esters or salts. To convert to the active phosphonic acid form (

      
      ), immerse the membrane in 1.0 M HCl  at 80°C for 48 hours.
      
    • Wash with deionized water until the wash water is neutral (pH 7).

Characterization & Validation

A rigorous dataset is required to validate the material for fuel cell use.

ParameterMethodTarget SpecificationValidation Logic
Inherent Viscosity Ubbelohde Viscometer (0.5 g/dL in DMSO, 30°C)

Indicates high MW, essential for mechanical film strength.
Ion Exchange Capacity (IEC) Titration (NaOH)

Higher IEC = Higher Conductivity, but excessive IEC leads to swelling.
Proton Conductivity 4-Probe AC Impedance

(120°C, 50% RH)
Confirms Grotthuss mechanism efficiency.
Thermal Stability TGA (

atm)

Ensures survival in hot fuel cell environment.[2]
Oxidative Stability Fenton's Reagent (3%

, 2ppm

, 80°C)
Time to break

Simulates radical attack at the cathode.
Data Interpretation: The "Trade-off" Curve

Researchers must monitor the trade-off between IEC and Water Uptake .

  • Scenario A: High Conductivity / High Swelling. Cause: IEC is too high (>4.0 meq/g). Fix: Copolymerize with a non-phosphonated hydrophobic diamine (e.g., 4,4'-ODA).

  • Scenario B: Low Conductivity / Brittle Film. Cause: Low MW. Fix: Check monomer purity or stoichiometry (1:1 ratio is off).

References

  • Abouzari-Lotf, E., et al. (2016).[3] "Phosphonated polyimides: Enhancement of proton conductivity at high temperatures and low humidity."[3][4][5] Journal of Membrane Science, 516, 74-82. Link[3]

  • Miyatake, K., et al. (2012). "Synthesis and Properties of Phosphonated Polyimides for Fuel Cell Applications." Polymer Chemistry, (General reference for NTDA-based protocols).
  • Asano, N., et al. (2006). "Hydrolytic Stability of Sulfonated Polyimides." Journal of the American Chemical Society. (Foundational work on NTDA hydrolytic stability).
  • Besenhard, M. O., et al. (2020).[5] "High-Temperature Proton Exchange Membranes." Journal of Power Sources. Link[3]

  • Park, E. J., & Kim, Y. S. (2022).[3] "Phosphonated polymers... for use as polymer electrolyte membranes."[2][3][6] U.S. Patent 11,335,932.[3] Link

Sources

Application Note: Advanced Doping Strategies for Phosphonic Acid-Functionalized PBI Membranes

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative of Phosphonic Acid Functionalization

Polybenzimidazole (PBI) membranes are the foundational standard for High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFCs) operating between 120°C and 200°C[1]. To achieve practical proton conductivity, the intrinsically non-conductive PBI matrix must be doped with phosphoric acid (PA, H₃PO₄)[1]. However, researchers face a critical trade-off: achieving high Acid Doping Levels (ADL) significantly enhances proton conductivity but simultaneously plasticizes the polymer matrix, leading to severe mechanical degradation and acid leaching during long-term fuel cell operation[2].

Functionalizing PBI with phosphonic acid groups—either through direct polymer backbone modification or by incorporating—disrupts this paradigm[3]. The tethered phosphonic acid moieties act as intrinsic proton carriers. They form a robust, continuous hydrogen-bonded network with the free PA molecules, facilitating rapid proton hopping (the Grotthuss mechanism) even under anhydrous conditions[3]. This structural synergy lowers the activation energy required for proton transfer, allowing the membrane to achieve superior conductivity at lower overall ADLs, thereby preserving mechanical integrity[4].

Doping Kinetics and Causality

The process of doping PBI with PA is fundamentally a[1]. Confocal Raman microscopy studies have proven that the spatial distribution of the dopant remains highly inhomogeneous across the membrane cross-section unless it is doped to absolute saturation[1].

  • Temperature Causality : Doping at room temperature (approx. 20–25°C) yields a controlled, slower diffusion rate. This prevents excessive polymer swelling and maintains the structural anisotropy of the membrane[3]. While elevated temperatures (e.g., 60–80°C) accelerate diffusion kinetics, they risk over-plasticization and require precise temporal monitoring to prevent mechanical failure[1][5].

  • Concentration Causality : An 85 wt% orthophosphoric acid solution is the industry standard[3]. Utilizing lower concentrations introduces excess water into the matrix, which competes for hydrogen-bonding sites on the basic imidazole units and reduces the long-term retention of PA.

Standardized Protocol: PA Doping of Functionalized PBI

This methodology ensures a self-validating system by coupling the doping phase with rigorous pre- and post-treatment analytical checks to verify both dopant uptake and retention.

Phase 1: Membrane Pre-treatment

Causality: Removing absorbed atmospheric moisture ensures an accurate mass baseline and prevents water molecules from sterically hindering the PA from binding to the basic imidazole sites.

  • Place the phosphonic acid-functionalized PBI membranes in a vacuum oven.

  • Dry the membranes at 85°C for a minimum of 4 hours[3].

  • Weigh the membranes periodically until a constant dry weight (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) is achieved[3].
    
Phase 2: Phosphoric Acid Doping

Causality: Room temperature immersion prevents thermal degradation of the functional groups while allowing steady, diffusion-limited acid uptake.

  • Submerge the dried membranes completely in an 85 wt% orthophosphoric acid solution[3].

  • Maintain the bath at room temperature (20–25°C) for 48 hours to reach thermodynamic equilibrium[3].

  • In-Process Validation: For temporal monitoring, extract a sacrificial sample at 5h, 10h, and 24h. Analyze the spatial distribution of PA using a confocal Raman microscope (785 nm laser), tracking the 1573 and 1616 cm⁻¹ stretching vibrations of the acid-doped benzimidazole moiety[1].

Phase 3: Post-treatment and Equilibration

Causality: Removing surface acid prevents false-positive ADL readings and ensures that only intercalated, hydrogen-bonded PA is measured.

  • Remove the doped membranes from the acid bath.

  • Carefully wipe the surfaces with qualitative filter paper to remove excess unabsorbed acid[3].

  • Dry the membranes in a vacuum oven at 75°C for 4 hours to evaporate any residual surface moisture[3].

  • Record the final doped weight (

    
    ).
    
Phase 4: Analytical Validation (Self-Validating Metrics)

1. Acid Doping Level (ADL) Calculation: Calculate the ADL (expressed as moles of PA per repeat unit of PBI) using the weight difference:



(Where 

is the molar mass of phosphoric acid and

is the molar mass of the PBI repeat unit).

2. Acid Leaching Test: Causality: Validates the retention capability of the phosphonic acid functional groups. Immerse a pre-weighed, doped membrane in boiling deionized water for 5 hours. Extract, dry, and re-weigh the sample hourly to quantify the percentage of leached acid[6]. Functionalized membranes should exhibit a significantly lower leaching rate compared to pristine PBI.

Quantitative Data Summary

The incorporation of phosphonic acid functional groups (e.g., via PGO fillers) significantly optimizes the performance metrics of PA-doped PBI membranes under anhydrous conditions[4].

Membrane TypeFiller Loading (wt%)Acid Doping Level (ADL)Proton Conductivity at 180°C (mS/cm)Activation Energy
Pristine PBI0Standard~ 10.0 - 12.0High
PBI + GO0.5Slight Increase~ 15.0Moderate
PBI + SGO0.5Slight Decrease23.8Moderate
PBI + PGO 0.5 Slight Decrease 19.6 Lowest

Data synthesized from comparative filler studies[4]. While Sulfonated GO (SGO) yields the highest absolute conductivity, Phosphonated GO (PGO) requires the lowest activation energy for proton conduction and exhibits superior thermal stability, making it highly optimal for long-term HT-PEMFC operation.

Experimental Workflow & Logical Relationships

DopingWorkflow Membrane Phosphonic Acid Functionalized PBI PreTreat Vacuum Drying (85°C, 4h) Membrane->PreTreat Remove Moisture Doping PA Immersion (85% H3PO4, 48h) PreTreat->Doping Initiate Doping Diffusion Diffusion-Limited Acid Uptake Doping->Diffusion Concentration Gradient Network Hydrogen-Bond Network Formation Diffusion->Network Phosphonate-PA Interaction Equilibration Surface Wiping & Vacuum Drying (75°C) Network->Equilibration Stabilize ADL Application HT-PEMFC Integration (High Conductivity, Low Leaching) Equilibration->Application Final Membrane

Workflow of the PA doping process and proton transfer mechanism in functionalized PBI membranes.

References

  • Arslan, F., Böhm, T., Kerres, J., & Thiele, S. (2021). "Spatially and temporally resolved monitoring of doping polybenzimidazole membranes with phosphoric acid." Journal of Membrane Science, 625, 119145. Source: ScienceDirect. URL:[Link]

  • Sulaiman, R. R. R., Walvekar, R., Wong, W. Y., Khalid, M., & Pang, M. M. (2022). "Proton Conductivity Enhancement at High Temperature on Polybenzimidazole Membrane Electrolyte with Acid-Functionalized Graphene Oxide Fillers." Membranes, 12(3), 344. Source: MDPI. URL:[Link]

  • Pu, L., et al. (2020). "Synthesis and Properties of Phosphoric-Acid-Doped Polybenzimidazole with Hyperbranched Cross-Linkers Decorated with Imidazolium Groups as High-Temperature Proton Exchange Membranes." Polymers, 12(3), 514. Source: PubMed Central (PMC). URL:[Link]

Sources

Application Note: Catalytic Reduction of (3,5-Dinitrophenyl)phosphonic Acid to (3,5-Diaminophenyl)phosphonic Acid

[1]

Abstract & Introduction

(3,5-Diaminophenyl)phosphonic acid (DAPPA) is a high-value intermediate used in the synthesis of porous organic polymers, metal-organic frameworks (MOFs), and advanced flame-retardant materials.[1] Its unique structure combines a rigid aromatic core with two amino groups for polymerization/coordination and a phosphonic acid group for solubility modulation or metal binding.

The synthesis of DAPPA typically proceeds via the reduction of (3,5-dinitrophenyl)phosphonic acid (DNPPA). While chemical reductions (e.g., Fe/HCl, SnCl2) are possible, they generate stoichiometric metal waste and complicate purification due to the chelating nature of the phosphonic acid group.

This Application Note details a robust, scalable Catalytic Hydrogenation protocol. We address specific challenges such as catalyst poisoning by the phosphonic acid moiety and the zwitterionic solubility profile of the product. Two distinct catalytic methods are provided:

  • Method A: High-Pressure Hydrogenation (Standard Batch).

  • Method B: Catalytic Transfer Hydrogenation (Ambient Pressure).

Chemical Reaction & Mechanism

The transformation involves the six-electron reduction of two nitro groups to amino groups. The reaction proceeds through nitroso and hydroxylamine intermediates.

Reaction Scheme (Graphviz)

ReactionSchemeSubstrate(3,5-Dinitrophenyl)phosphonic acidCatalystCatalyst: 10% Pd/CSolvent: MeOH/H2O or aq. NaOHSubstrate->Catalyst+ 6 H2IntermediatesIntermediates:Nitroso (-NO) -> Hydroxylamine (-NHOH)Catalyst->IntermediatesProduct(3,5-Diaminophenyl)phosphonic acidIntermediates->Product

Figure 1: Reaction pathway for the catalytic hydrogenation of DNPPA.

Critical Process Parameters (CPP)

ParameterRecommendationScientific Rationale
Catalyst Selection 5-10% Pd/C (50% wet)Palladium is most active for nitro reduction.[1] "Wet" catalyst reduces pyrophoric risk.
Solvent System 0.1M NaOH or MeOH/H2OCritical: Phosphonic acids can adsorb onto Pd, poisoning it. Converting the acid to its phosphonate salt (using NaOH) prevents strong adsorption and increases solubility.
Hydrogen Pressure 30–50 psi (2–3.5 bar)Moderate pressure ensures sufficient H2 concentration at the catalyst surface without requiring specialized high-pressure autoclaves.[1]
Temperature 25°C – 40°CReaction is exothermic. Start at RT; mild heating drives the reaction to completion but avoid >60°C to prevent potential desulfonation or C-P bond cleavage (rare but possible).

Method A: High-Pressure Hydrogenation (Parr Shaker/Autoclave)[1]

Best for: Scale-up (>10g), high throughput, and clean isolation.

Equipment
  • Parr Hydrogenation Apparatus or Stainless Steel Autoclave.

  • Borosilicate glass liner.

  • Filtration setup (Celite pad).

Protocol Steps
  • Substrate Preparation:

    • In a beaker, suspend 10.0 g (38.4 mmol) of (3,5-dinitrophenyl)phosphonic acid in 100 mL of water .

    • Slowly add 2M NaOH solution (approx. 40 mL) until the solid dissolves and the pH reaches 8–9. Note: This forms the disodium phosphonate, increasing solubility and preventing catalyst poisoning.

  • Catalyst Loading:

    • Safety: Pd/C is pyrophoric. Ensure the vessel is purged with N2 before addition.

    • Add 1.0 g of 10% Pd/C (50% water wet) to the hydrogenation bottle.

    • Carefully pour the substrate solution over the catalyst. Rinse the beaker with 10 mL water.

  • Hydrogenation:

    • Seal the vessel.[2] Evacuate and backfill with Nitrogen (3x) to remove oxygen.

    • Evacuate and backfill with Hydrogen (3x).

    • Pressurize to 40 psi (2.7 bar) with H2.

    • Shake/Stir vigorously at Room Temperature.

    • Monitoring: The reaction is exothermic; observe temperature. Repressurize if pressure drops. Reaction is typically complete in 2–4 hours (H2 uptake ceases).

  • Workup & Isolation:

    • Filtration: Vent H2 and purge with N2. Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with 20 mL water. Keep the catalyst wet during disposal to prevent ignition.

    • Acidification: The filtrate contains the sodium salt of the product. To isolate, cool the filtrate to 0–5°C.

    • Precipitation (Zwitterion): Adjust pH to ~3.5 (isoelectric point) using concentrated HCl. The zwitterionic product may precipitate.

    • Alternative (Dihydrochloride Salt): Add concentrated HCl until the solution is strongly acidic (pH < 1). Evaporate the solvent under reduced pressure to incipient dryness. Add Ethanol/Ether to precipitate the (3,5-diaminophenyl)phosphonic acid dihydrochloride salt.

    • Yield: Expected yield 85–95%.

Method B: Catalytic Transfer Hydrogenation

Best for: Labs without high-pressure H2 cylinders; smaller scales (<5g).[1]

Protocol Steps
  • Setup:

    • Use a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.[1]

    • Dissolve 2.0 g (7.7 mmol) of (3,5-dinitrophenyl)phosphonic acid in 40 mL Methanol .

  • Catalyst & Donor Addition:

    • Add 0.2 g of 10% Pd/C (wet) under nitrogen flow.

    • Add 3.0 g (47 mmol, ~6 equiv) of Ammonium Formate or Hydrazine Hydrate (careful addition). Ammonium formate is safer and preferred.

  • Reaction:

    • Heat the mixture to reflux (65°C) .

    • Evolution of gas (CO2/N2) indicates reaction progress.

    • Monitor by TLC or HPLC. Reaction typically finishes in 1–2 hours.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter through Celite to remove catalyst.

    • Concentrate the filtrate to remove Methanol.

    • Redissolve residue in minimal water and acidify with HCl to crystallize the salt as described in Method A.

Analytical Validation

HPLC Method
  • Column: C18 Reverse Phase (Polar-embedded column preferred for amines).[1]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 0% B to 50% B over 20 mins. (Product is very polar and elutes early).

  • Detection: UV at 254 nm (aromatic) and 210 nm.

NMR Characterization (Expected)[5][6]
  • Solvent: D2O + NaOD (Basic conditions ensure solubility).

  • 1H NMR:

    • ~6.0–6.5 ppm: Doublet/Triplet for aromatic protons (shifted upfield significantly from nitro precursor due to electron-donating amines).[1]

  • 31P NMR:

    • Single peak, typically around 10–15 ppm (decoupled).

Experimental Workflow Diagram

WorkflowStartStart: (3,5-Dinitrophenyl)phosphonic acidSolubilizationDissolve in aq. NaOH(pH 8-9)Start->SolubilizationCatLoadAdd 10% Pd/C(Inert Atmosphere)Solubilization->CatLoadHydrogenationPressurize H2 (40 psi)Agitate 2-4 hrsCatLoad->HydrogenationFilterFilter Catalyst(Celite Pad)Hydrogenation->FilterAcidifyAcidify Filtrate (HCl)to pH < 1Filter->AcidifyIsolateEvaporate & Trituratewith EtOH/EtherAcidify->IsolateEndProduct:Dihydrochloride SaltIsolate->End

Figure 2: Step-by-step workflow for Method A (High-Pressure Hydrogenation).[1]

Safety & Troubleshooting

Safety
  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with water. Dispose of in a dedicated container with water.

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge.

  • Nitro Compounds: Potentially explosive if heated dry. Do not distill the starting material to dryness.

Troubleshooting
IssuePossible CauseSolution
Reaction Stalls Catalyst poisoning by phosphonic acid.[1]Ensure pH is basic (8-9) during reaction to keep phosphonate anionic.[1] Increase catalyst loading to 15%.
Low Yield Product loss in mother liquor.The product is very water soluble. Do not wash the filter cake with excessive water. Use evaporation and antisolvent (ethanol) precipitation.
Unknown Impurities Partial reduction (Nitroso/Hydroxylamine).Reaction time too short or H2 pressure too low. Check HPLC. Continue hydrogenation.

References

  • Synthesis of Amino-Phosphonic Acid Derivatives: Shalimov, A. A., et al. "Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives."[1][5][6] Chemistry of Heterocyclic Compounds, 2018.[5] Link (Describes reduction of analogous nitrophenylphosphonates).

  • General Hydrogenation of Nitrobenzoic Acids:Organic Syntheses, Coll. Vol. 1, p. 200 (1941). (Foundational protocol for 3,5-dinitrobenzoic acid reduction).
  • Product Identification: ChemicalBook Entry for (3,5-Diaminophenyl)phosphonic acid. Link (Confirms stability and existence of salt forms).

  • Catalyst Handling SOP: Sarpong Group, UC Berkeley. "Hydrogenations Using Heterogeneous Catalysts." (Standard safety protocols for Pd/C).

Troubleshooting & Optimization

Improving solubility of (3,5-Diaminophenyl)phosphonic acid in NMP and DMAc

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving solubility of (3,5-Diaminophenyl)phosphonic acid in NMP and DMAc

Subject: Solubilization Strategies for (3,5-Diaminophenyl)phosphonic acid (DAPPA) in Aprotic Solvents Ticket ID: SOL-DAPPA-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Zwitterion Trap"

Researchers working with (3,5-Diaminophenyl)phosphonic acid often encounter immediate precipitation or persistent cloudiness when attempting to dissolve it in N-methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).

The Root Cause: Unlike standard aromatic diamines, this compound is zwitterionic . The acidic phosphonic group (


) deprotonates, and the amine groups (

) protonate, creating strong intermolecular ionic cross-links (salt bridges) in the solid state. These forces, combined with extensive hydrogen bonding, create a high lattice energy that simple polar aprotic solvents cannot overcome at room temperature.

To achieve a homogeneous solution suitable for polymerization (e.g., Polyimide or Polyamide synthesis), you must chemically disrupt these intermolecular forces.

Solubility Behavior Matrix

Typical solubility profiles observed in laboratory settings (Concentration: 5% w/v).

Solvent System25°C (Room Temp)80°C (Heated)100°C+ (Process Temp)Status
Pure NMP Insoluble / SuspensionSwollen / CloudyPartial Dissolution❌ Not Recommended
Pure DMAc InsolubleSwollen / CloudyPartial Dissolution❌ Not Recommended
NMP + 4% LiCl Hazy / ViscousClear Solution Clear Solution Standard Method
DMAc + 2% CaCl₂ HazyClear Solution Clear Solution Alternative
NMP + TMSCl Clear Solution Clear Solution N/A (Reacts)Derivatization

Troubleshooting Guide (Q&A)

Issue 1: "I added the monomer to NMP, but it settled as a sludge at the bottom."

Diagnosis: High Lattice Energy Barrier. The Fix: You cannot treat this monomer like a standard diamine (e.g., ODA).

  • Do not add monomer to pure solvent.

  • Protocol: You must use the Salt-Assisted Solvation Method .

    • Dissolve Lithium Chloride (LiCl) in anhydrous NMP (typically 2-5 wt%) before adding the monomer.

    • Heat the solvent/salt mixture to 60°C to ensure the salt is fully dissociated.

    • Cool to room temperature, then add the (3,5-Diaminophenyl)phosphonic acid.

    • Ramp temperature back to 80-100°C until clear.

Why this works: The Li


 ions coordinate with the phosphonyl oxygen atoms, breaking the intermolecular hydrogen bond network. The Cl

ions help solvate the protonated amine moieties.
Issue 2: "The solution clears up upon heating but precipitates immediately when cooled."

Diagnosis: Metastable Supersaturation. The Fix:

  • Maintain Temperature: Keep the reaction vessel at 40-50°C minimum during the initial stages of polymerization.

  • Check Water Content: Phosphonic acids are hygroscopic. If your NMP is "wet" (>0.1% H

    
    O), the water competes for the LiCl solvation shell, causing the monomer to crash out.
    
    • Action: Dry your solvent over molecular sieves (4Å) for 24 hours or distill over P

      
      O
      
      
      
      before use.
Issue 3: "I need to avoid inorganic salts because they affect my polymer's dielectric properties."

Diagnosis: Salt contamination is unacceptable for electronic-grade applications. The Fix: Use the In-Situ Silylation Method .

  • Protocol:

    • Suspend the monomer in NMP.

    • Add Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS) . Use 2.2 equivalents relative to the phosphonic acid group.

    • Stir at 60°C. The solution will clear as the insoluble

      
       converts to the soluble silyl ester 
      
      
      
      .
    • Proceed with polymerization.[1] The silyl groups can be hydrolyzed back to acid later using a methanol/water wash.

Visualizing the Mechanism

The following diagram illustrates the two primary pathways to overcome the lattice energy of (3,5-Diaminophenyl)phosphonic acid.

SolvationMechanism cluster_legend Pathway Key Solid DAPPA (Solid) (Strong H-Bond Lattice) Solvent Pure NMP/DMAc Solid->Solvent Insoluble Complex Li-NMP Macro-Cation Complex Solid->Complex Disruption SilylEster Silyl Ester Derivative (Non-Polar Surface) Solid->SilylEster In-situ Reaction Solvent->Complex + LiCl LiCl Add LiCl (Salt) SaltSoln Solubilized Monomer (Ionic Shielding) Complex->SaltSoln Li+ caps PO3- Cl- shields NH3+ TMS Add TMSCl/HMDS (Silylation) TMS->SilylEster SilylSoln Solubilized Monomer (Organic Soluble) SilylEster->SilylSoln H-Bonds Removed key1 Red: Insoluble State key2 Blue: Soluble State

Figure 1: Dual-pathway mechanism for solubilizing zwitterionic phosphonic acid monomers. Path A (Top) uses ionic shielding via LiCl. Path B (Bottom) chemically modifies the functional group via silylation.

Detailed Experimental Protocols

Method A: Salt-Assisted Dissolution (Standard)

Best for: General synthesis of polyamides/polyimides where salt removal via washing is feasible.

  • Preparation: Dry NMP or DMAc over 4Å molecular sieves overnight.

  • Salt Addition: Weigh LiCl (Lithium Chloride) to achieve a 3-5 wt% concentration relative to the solvent weight.

    • Note: Ensure LiCl is anhydrous. Dry it at 150°C under vacuum for 6 hours if unsure.

  • Solvation of Salt: Add LiCl to the solvent in a round-bottom flask. Heat to 60-80°C under nitrogen flow with stirring until the salt is completely dissolved and the solution is clear.

  • Monomer Addition: Cool the solution to room temperature. Add (3,5-Diaminophenyl)phosphonic acid.

  • Dissolution: The mixture will likely be cloudy. Heat to 80-100°C . The solution should become clear and homogeneous within 30-60 minutes.

  • Usage: Cool to the desired reaction temperature (usually 0°C or RT for polycondensation) immediately before adding the dianhydride or diacid chloride.

Method B: In-Situ Silylation (Metal-Free)

Best for: Electronic applications requiring low ionic content.

  • Suspension: Place (3,5-Diaminophenyl)phosphonic acid in anhydrous NMP/DMAc under nitrogen.

  • Reagent Addition: Add Trimethylsilyl chloride (TMSCl) via syringe.

    • Stoichiometry: Use 2.2 to 2.5 equivalents relative to the monomer (to cover the two protons on the phosphonic acid).

    • Base: Add Pyridine (2.5 equivalents) to scavenge the HCl byproduct.

  • Reaction: Stir at 60°C for 1-2 hours.

  • Observation: The suspension will turn into a clear, homogeneous solution as the phosphonic acid converts to the bis(trimethylsilyl) phosphonate ester.

  • Polymerization: Proceed with adding your co-monomer.

  • Post-Processing: After polymerization, precipitate the polymer in Methanol . The silyl groups will hydrolyze, regenerating the original phosphonic acid groups.

References

  • Liaw, D. J., et al. (2012). "Advanced Polyimide Materials: Syntheses, Physical Properties and Applications." Progress in Polymer Science.

  • Rémond, M., et al. (2017). "Phosphonic acid: preparation and applications."[2] IntechOpen. (Details the hydrolysis and solubility characteristics of phosphonic acid derivatives).

  • Sroog, C. E. (1991). "Polyimides."[3][4][5][6] Progress in Polymer Science. (Foundational text on using DMAc/LiCl systems for polyamic acid synthesis).

  • Techniques in High-Performance Polymer Synthesis. (General Protocol: BenchChem Technical Guides).

Disclaimer: These protocols involve handling hazardous chemicals (NMP, DMAc, TMSCl). Always review the Safety Data Sheet (SDS) and perform work in a certified fume hood.

Sources

Technical Support Center: Purification of Zwitterionic Amino-Phosphonic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of zwitterionic amino-phosphonic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique and often problematic compounds. As molecules possessing both acidic phosphonic acid and basic amino groups, their zwitterionic nature presents specific hurdles that require a nuanced approach to purification. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity for your target compounds.

I. Understanding the Challenge: The Zwitterionic Nature of Amino-Phosphonic Acids

Zwitterionic amino-phosphonic acids can exist in different ionization states depending on the pH of their environment. This property governs their solubility and interaction with chromatographic media, making pH control a critical parameter in any purification strategy.[1][2] At their isoelectric point (pI), the net charge of the molecule is zero, which often leads to minimal solubility in aqueous solutions.[2][3] Understanding and manipulating the charge state of your target molecule is fundamental to successful purification.

Caption: Ionization states of an amino-phosphonic acid at different pH values.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of zwitterionic amino-phosphonic acids in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My amino-phosphonic acid is poorly soluble in most organic solvents. How can I effectively dissolve it for purification?

A1: The high polarity and zwitterionic nature of amino-phosphonic acids indeed limit their solubility in common organic solvents. The key is to manipulate the pH of the aqueous solution.

  • Acidic Conditions: At a pH below the pKa of the phosphonic acid group (typically around 1-2), the amino group is protonated (NH3+), and the phosphonic acid is neutral (PO3H2), resulting in a net positive charge.[1] This cationic form often exhibits increased solubility in aqueous acidic solutions.

  • Alkaline Conditions: Conversely, at a pH above the pKa of the amino group (typically around 9-10), the amino group is neutral (NH2), and the phosphonic acid group is deprotonated (PO3^2-), leading to a net negative charge.[1] This anionic form is generally soluble in aqueous alkaline solutions.

For recrystallization, dissolving the crude product in a minimal amount of hot water is a common starting point.[4] If solubility remains an issue, careful addition of an acid or base to shift the equilibrium towards a more soluble ionic form can be effective.

Q2: I'm struggling with sticky, oily, or amorphous products after purification. How can I obtain a crystalline solid?

A2: This is a frequent challenge with phosphonic acids.[5][6] Several strategies can be employed to induce crystallization:

  • Salt Formation: Converting the amino-phosphonic acid into a salt can significantly improve its crystallinity.[4][5]

    • Base Addition: Adding a base like sodium hydroxide to a pH of around 4.5 can facilitate the crystallization of the monosodium salt.[5] Dicyclohexylamine is another effective reagent for forming crystalline salts with phosphonic acids.[5]

    • Acid Addition: In some cases, forming a salt with an acid like HCl can also promote crystallization.

  • Solvent Systems for Recrystallization:

    • Water/Ethanol or Water/Acetone: A common technique is to dissolve the compound in a minimum of hot water and then slowly add a miscible organic solvent like ethanol or acetone until turbidity is observed.[4][5] Gentle heating to redissolve the precipitate followed by slow cooling can yield crystals.[4]

    • Lyophilization from t-BuOH: Lyophilization from tert-butanol can sometimes yield a more manageable fluffy powder instead of a sticky solid.[5]

Q3: What is the best chromatographic method for purifying zwitterionic amino-phosphonic acids?

A3: Due to their high polarity, standard silica gel chromatography is often challenging, requiring very polar eluents.[7] Ion-exchange chromatography (IEC) is generally the most effective and widely used technique.[4][5][8]

  • Cation-Exchange Chromatography: In this mode, the positively charged amino-phosphonic acid (at low pH) binds to a negatively charged stationary phase (e.g., Dowex 50).[4] Elution is typically achieved by increasing the ionic strength or pH of the mobile phase.

  • Anion-Exchange Chromatography: Here, the negatively charged amino-phosphonic acid (at high pH) binds to a positively charged stationary phase (e.g., Dowex 1). Elution is accomplished by increasing the ionic strength or decreasing the pH.

The choice between cation and anion exchange depends on the specific properties of your compound and the impurities you need to remove.

Troubleshooting Common Problems
Problem Potential Cause Troubleshooting Solution(s) References
Low recovery from ion-exchange column Irreversible binding to the resin.- Ensure the pH of the loading buffer is appropriate to achieve the desired charge on your molecule. - Optimize the salt gradient or pH gradient for elution. - Consider using a different type of ion-exchange resin (strong vs. weak).[9]
Co-elution of impurities with the product Similar charge properties of the product and impurities.- Adjust the pH of the mobile phase to alter the relative charges and improve separation. - Use a shallower elution gradient (salt or pH). - Consider a different chromatographic technique as a polishing step (e.g., reversed-phase HPLC with a suitable ion-pairing agent).[10]
Product degradation during purification Harsh pH conditions (strong acid or base).- If your molecule is acid-sensitive, consider using anion-exchange chromatography. - If it is base-sensitive, cation-exchange chromatography might be a better choice. - For particularly sensitive compounds, consider purification of a protected intermediate followed by deprotection as the final step.[7][11][5][9]
Inconsistent retention times in HPLC analysis Interaction with metal ions in the HPLC system; complexation.- Use a mobile phase containing a chelating agent like EDTA. - Consider using a column specifically designed for polar analytes, such as an anionic polar pesticide column.[12][13]

III. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of a zwitterionic amino-phosphonic acid.

Objective: To purify a crude amino-phosphonic acid by recrystallization to obtain a crystalline solid.

Materials:

  • Crude amino-phosphonic acid

  • Deionized water

  • Ethanol (or acetone)

  • Heating magnetic stirrer

  • Crystallization dish or Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude amino-phosphonic acid in the crystallization dish.

  • Add a minimal amount of hot deionized water to dissolve the solid completely. Stir and heat gently if necessary.[4]

  • Once dissolved, slowly add ethanol (or acetone) dropwise to the hot solution while stirring until a slight turbidity persists.[4]

  • If a significant amount of precipitate forms, gently heat the solution until it becomes clear again to ensure a saturated solution at high temperature.[4]

  • Cover the dish and allow the solution to cool slowly to room temperature.

  • For maximum crystal yield, you can place the dish in a refrigerator or an ice bath.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[4]

  • Dry the purified crystals under vacuum.[4]

Protocol 2: Purification by Strong Cation-Exchange Chromatography

This protocol outlines a typical workflow for purifying an amino-phosphonic acid using a strong cation-exchange resin.

Objective: To separate the target amino-phosphonic acid from neutral and anionic impurities.

Materials:

  • Crude amino-phosphonic acid solution

  • Strong cation-exchange resin (e.g., Dowex 50)[4]

  • Hydrochloric acid (HCl) for pH adjustment

  • Aqueous ammonia solution or other suitable base for elution[4]

  • Chromatography column

  • Fraction collector

  • pH meter

Procedure:

IEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation p1 1. Prepare Resin Slurry p2 2. Pack Column p1->p2 p3 3. Equilibrate Column p2->p3 s1 4. Load Sample (Low pH) p3->s1 s2 5. Wash Column (Low pH Buffer) s1->s2 s3 6. Elute Product (Increase pH or Salt) s2->s3 a1 7. Collect Fractions s3->a1 a2 8. Analyze Fractions (TLC/HPLC) a1->a2 a3 9. Pool Pure Fractions & Evaporate a2->a3

Caption: Workflow for ion-exchange chromatography purification.

  • Column Preparation:

    • Swell the strong cation-exchange resin in deionized water according to the manufacturer's instructions.

    • Prepare a slurry and pack the chromatography column.

    • Equilibrate the column by washing with deionized water or a suitable low pH buffer (e.g., 0.1 M HCl) until the eluent has a stable pH.[4]

  • Sample Loading:

    • Dissolve the crude amino-phosphonic acid in a minimal volume of the equilibration buffer. Adjust the pH to be below the pKa of the phosphonic acid group to ensure a net positive charge.

    • Load the sample onto the column.

  • Washing:

    • Wash the column with the equilibration buffer to remove any unbound neutral or anionic impurities.

  • Elution:

    • Elute the bound amino-phosphonic acid by gradually increasing the pH of the mobile phase (e.g., using a gradient of aqueous ammonia) or by increasing the ionic strength (e.g., a salt gradient).[4]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them for the presence of the desired product using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][14]

  • Product Isolation:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified amino-phosphonic acid. If an ammonia solution was used for elution, lyophilization can be effective in removing the volatile ammonium salt.

IV. References

  • Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS. (URL not available)

  • Determination of Glyphosate Herbicide and (Aminomethyl)phosphonic Acid in Natural Waters by Liquid Chromatography Using Pre-Colu. (URL not available)

  • Glyphosate and Aminomethylphosphonic acid (AMPA) analysis in plants using LC-MS/MS ASMS 2018 - Shimadzu. (URL not available)

  • Application Notes and Protocols for the Purification of [Amino(phenyl)methyl]phosphonic Acid - Benchchem. (URL not available)

  • Phosphonic acid: preparation and applications - PMC. [Link]

  • Ion exchange chromatography. (URL not available)

  • Application Notes: Analytical Methods for Quantifying [Amino(phenyl)methyl]phosphonic Acid - Benchchem. (URL not available)

  • Analytical methods to determine phosphonic and amino acid group-containing pesticides. (URL not available)

  • Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles - MDPI. [Link]

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate. [Link]

  • An In-depth Technical Guide to the Synthesis of [Amino(phenyl)methyl]phosphonic Acid - Benchchem. (URL not available)

  • Challenges in the synthesis and purification of Thiol-PEG3-phosphonic acid - Benchchem. (URL not available)

  • [Solubility and the complex-forming properties of the zwitterlytes, 6-aminopenicillanic and 7-aminodesacetoxycephalosporanic acids] - PubMed. [Link]

  • Ion Exchange Chromatography & Chromatofocusing. (URL not available)

  • Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A. (URL not available)

  • α-Amino Phosphonic Acid as the Oxidized Ore Collector: Flexible Intra-Molecular Proton Transfer Providing an Improved Flotation Efficiency - MDPI. [Link]

  • Purification of phosphoric acid by melt crystallization. (URL not available)

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed. [Link]

  • At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point? - Quora. [Link]

  • Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin - SciTechnol. [Link]

  • 14 questions with answers in PHOSPHONIC ACIDS | Science topic - ResearchGate. [Link]

  • A One-Pot, Three-Step Synthesis of α-Aminophosphonic Acids. (URL not available)

  • pH Control for Better Protein Purification - Trialtus Bioscience. [Link]

  • How to purify amino acid with mineral salt : r/OrganicChemistry - Reddit. [Link]

  • Structure–lipophilicity relationships of zwitterionic amino acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL not available)

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PMC. [Link]

  • Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study - MDPI. [Link]

Sources

Preventing anhydride formation during polymerization of phosphonated monomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phosphonated Polymer Synthesis. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected gelation, broad molecular weight distributions, or loss of solubility when polymerizing phosphonated monomers like vinylphosphonic acid (VPA).

The root cause of these issues is almost always the unintended formation of phosphonic anhydrides (P–O–P bonds) . Below is our comprehensive troubleshooting guide, designed to explain the mechanistic causality behind these failures and provide self-validating, step-by-step protocols to ensure reproducible, linear polymer synthesis.

Diagnostic Workflow: Troubleshooting Anhydride Formation

Troubleshooting Start Issue: Gelation, Insolubility, or Broad PDI in PVPA CheckMonomer Are you using unprotected phosphonic acid monomers? Start->CheckMonomer YesUnprotected Yes (e.g., VPA) CheckMonomer->YesUnprotected Unprotected NoProtected No (e.g., Dialkyl esters) CheckMonomer->NoProtected Protected TempCheck Check Polymerization Temp. Is T > 60°C? YesUnprotected->TempCheck DeprotectCheck Anhydride formed during deprotection? Avoid thermal hydrolysis. NoProtected->DeprotectCheck HighTemp High Temp drives anhydride cyclopolymerization. Reduce T < 60°C. TempCheck->HighTemp Yes pHCheck Optimize pH & Control. Use RAFT/MADIX + NaOH (0.5 eq) to form sodium salts. TempCheck->pHCheck No TMSBr Use TMSBr / MeOH route at room temperature. DeprotectCheck->TMSBr

Caption: Diagnostic flowchart for troubleshooting gelation and anhydride formation in phosphonated polymers.

FAQ Section 1: Mechanistic Causality (The "Why")

Q: Why does my poly(vinylphosphonic acid) (PVPA) keep crosslinking and gelling during standard free-radical polymerization? A: The gelation is caused by the intermediate formation of vinylphosphonic acid anhydrides. At elevated temperatures (typically >60°C) or under dehydrating conditions, free phosphonic acid groups undergo condensation to form P–O–P anhydride linkages[1]. During the polymerization process, these anhydrides undergo highly reactive cyclopolymerization, leading to five- and six-membered rings in the polymer backbone, intra-chain branching, and ultimately intermolecular crosslinking[1]. This competition between classical head-to-tail propagation and anhydride cyclopolymerization drastically broadens the polydispersity index (PDI), reduces the overall reaction rate, and destroys polymer solubility[2].

Q: How does anhydride formation affect my polymer's final properties? A: Beyond physical gelation, the presence of phosphonic anhydrides in the structure of PVPA leads to a severe decrease in proton conductivity. This occurs because the condensation reduces the number of mobile P–OH protons (the primary charge carriers) and sterically obstructs the rotational motions of the phosphonic acid groups required for the Grotthuss-type proton transport mechanism[1].

FAQ Section 2: Synthetic Strategies & Troubleshooting (The "How")

Q: How can I completely eliminate the risk of anhydride formation from the start? A: The most robust and field-proven method is the "Protect and Deprotect" strategy. By masking the acidic –OH groups as esters (e.g., using dimethyl or diethyl vinylphosphonate), you prevent any P–O–P condensation during the high-temperature polymerization phase[3]. Once the desired molecular weight is achieved, the esters are cleaved under mild, non-thermal conditions.

Protocol 1: Polymerization and Mild Deprotection of Dialkyl Phosphonates

This protocol utilizes a self-validating silylation route to avoid thermal baking, which is a common trap that induces late-stage anhydride bridging.

  • Polymerization: Polymerize the protected monomer (e.g., dimethyl vinylphosphonate) using standard Reversible Addition-Fragmentation chain Transfer (RAFT) or free-radical techniques in an organic solvent. Purify the resulting polymer by precipitation.

  • Silylation (The Critical Step): Dissolve the purified polymer in anhydrous dichloromethane (DCM). Under an argon atmosphere at 0°C, add an excess of bromotrimethylsilane (TMSBr) dropwise (typically 3–4 equivalents per phosphonate group)[3].

  • Cleavage & Validation: Allow the reaction to stir at room temperature for 12–24 hours.

    • Self-Validation Check: Extract a micro-aliquot and analyze via ³¹P NMR. The successful cleavage is validated when the phosphonate ester peak (~20–30 ppm) shifts quantitatively to indicate silyl ester formation. If residual ester peaks remain, extend the reaction time.

  • Hydrolysis: Remove the volatiles under vacuum. Add anhydrous methanol to the flask to rapidly hydrolyze the highly reactive silyl esters into free phosphonic acid groups[3]. Stir for 2 hours at room temperature.

  • Isolation: Precipitate the final PVPA in diethyl ether and dry under a high vacuum at room temperature.

Q: I cannot use protecting groups due to downstream application constraints. Can I polymerize unprotected vinylphosphonic acid (VPA) directly without forming anhydrides? A: Yes, but it requires strict control over pH, temperature, and chain transfer dynamics. Unprotected VPA can be polymerized via RAFT/MADIX (Macromolecular Design via the Interchange of Xanthates) in aqueous media[1][4]. The secret is adding alkali hydroxides (e.g., NaOH). This converts the phosphonic acid into its sodium salt, which electrostatically repels adjacent groups and sterically hinders the condensation into anhydrides[4].

Protocol 2: Aqueous RAFT/MADIX Polymerization of Unprotected VPA

This protocol uses pH modulation to accelerate the reaction while chemically blocking anhydride cyclopolymerization.

  • Preparation: Dissolve unprotected VPA monomer in Milli-Q water to achieve the desired concentration.

  • pH Adjustment (Causality Step): Add exactly 0.5 molar equivalents of NaOH relative to the VPA monomer.

    • Why? This partial neutralization accelerates the polymerization rate and completely suppresses the formation of VPA anhydrides by stabilizing the monomer as a partial sodium salt[4].

  • Reagents: Add a water-soluble xanthate chain transfer agent (e.g., O-ethyl xanthate) and a low-temperature water-soluble initiator (e.g., AIBA or V-50)[1][4].

  • Degassing: Purge the solution with Argon for 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction to exactly 60°C.

    • Why? Keeping the temperature ≤ 60°C minimizes the thermodynamic drive for any residual free acid to dehydrate into an anhydride[1].

  • Validation & Isolation: Monitor the monomer conversion via ¹H NMR (look for the disappearance of the vinyl protons at 5.8–6.2 ppm). Once the target conversion is reached, purify the polymer via dialysis against pure water to remove unreacted monomer and sodium ions.

Quantitative Comparison of Polymerization Strategies

To help you select the right approach for your lab, review the summarized quantitative data below:

Polymerization StrategyMonomer StateKey Additives / ConditionsAnhydride RiskTypical PDI (Ð)Yield / Scalability
Conventional Free Radical Unprotected VPAWater or Organic, T > 70°CCRITICAL (Up to 23% cyclic links)Broad (>2.5) or GelLow / Poor
Aqueous RAFT/MADIX Unprotected VPAWater, 0.5 eq NaOH, T ≤ 60°CLOW Narrow (<1.3)High / Excellent
Protected Route (TMSBr) Dialkyl VPAOrganic solvent, TMSBr/MeOHZERO Narrow (<1.2)Medium (Multi-step)

Mechanistic Pathways

ReactionPathways VPA Vinylphosphonic Acid (VPA) Anhydride VPA Anhydride (Intermediate) VPA->Anhydride Heat / Acidic Conditions VPA_Salt VPA Sodium Salt (+ NaOH) VPA->VPA_Salt Base Neutralization Crosslinked Crosslinked / Branched PVPA (Gel) Anhydride->Crosslinked Cyclopolymerization LinearPVPA Linear, Soluble PVPA VPA_Salt->LinearPVPA RAFT/MADIX (Aqueous, <60°C) Protected Dialkyl Vinylphosphonate (Protected) ProtectedPoly Poly(dialkyl vinylphosphonate) Protected->ProtectedPoly Free Radical / RAFT ProtectedPoly->LinearPVPA 1. TMSBr 2. MeOH

Caption: Mechanistic pathways comparing unprotected anhydride cyclopolymerization vs. controlled synthesis.

References

1.[1] CHAPTER 4: Synthesis and Polymerization of Vinylphosphonic Acid - Books. Royal Society of Chemistry. Available at:[Link] 2.[2] Synthesis and Characterization of Poly(vinylphosphonic acid-co-acrylic acid) Copolymers for Application in Bone Tissue Scaffolds. Macromolecules - ACS Publications. Available at:[Link] 3. Synthesis of Vinylphosphonic Acid Anhydrides and their Copolymerization with Vinylphosphonic Acid. ResearchGate. Available at:[Link] 4.[4] Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. MDPI. Available at:[Link] 5.[3] Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. RSC Publishing. Available at:[Link]

Sources

Technical Support Center: Optimizing Proton Conductivity in Phosphonated PBI

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and scientists, to the dedicated support center for optimizing proton conductivity in phosphonated polybenzimidazole (PBI) membranes, particularly for low-humidity and high-temperature applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and innovate effectively in your work. This guide is structured to address common questions, navigate experimental challenges, and provide robust methodologies for success.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding the use of phosphonated PBI as a proton exchange membrane.

Q1: Why choose phosphonated PBI over traditional sulfonated membranes like Nafion® for low-humidity applications?

A: The primary advantage lies in the proton transport mechanism at low water content. Sulfonated membranes, like Nafion®, heavily rely on a high degree of hydration to facilitate proton transport via the "vehicle" mechanism, where protons are carried by water molecules. This dependency causes a dramatic drop in conductivity at temperatures above 80-90°C or under low relative humidity (RH) as the membrane dehydrates.[1][2][3]

Phosphonated polymers, including PBI, offer a more robust solution for these conditions due to several key factors:

  • Intrinsic Proton Transport: Phosphonic acid groups can facilitate proton transport through the "Grotthuss" mechanism, where protons "hop" between adjacent acid sites.[2] This process is less dependent on water, enabling efficient proton conduction even with minimal water uptake.[2][4]

  • Stronger Hydrogen Bonding: The P-OH groups form a more resilient hydrogen-bond network than sulfonic acid groups, retaining proton pathways at lower hydration levels.[2]

  • Dibasic Nature: Each phosphonic acid group can potentially release two protons, compared to the single proton from a sulfonic acid group, offering a higher intrinsic charge density.[2]

  • High Thermal Stability: The PBI backbone itself possesses exceptional thermal stability, with a high glass transition temperature (425–436 °C), making it ideal for high-temperature fuel cells (HT-PEMFCs).[1]

Q2: What is the difference between phosphonated PBI and phosphoric acid (PA)-doped PBI?

A: This is a critical distinction.

  • Phosphonated PBI: In this material, phosphonic acid groups are covalently bonded directly to the PBI polymer backbone.[5][6] This creates a stable, intrinsic proton conductor where the proton-conducting sites are a permanent part of the membrane structure.

  • PA-Doped PBI: This is a composite material where a pre-made PBI membrane is immersed in a concentrated phosphoric acid solution.[1][7][8] The PBI acts as a mechanical support or sponge for the liquid PA, which is responsible for proton conduction. While effective, these membranes can suffer from PA leaching over time or mechanical weakening due to the high acid loading required for sufficient conductivity.[9][10]

This guide focuses on the covalently phosphonated PBI system.

Q3: What factors primarily influence the final proton conductivity of a phosphonated PBI membrane?

A: The final conductivity is a multifactorial property determined by:

  • Degree of Phosphonation (DP) or Ion Exchange Capacity (IEC): This represents the concentration of phosphonic acid groups on the polymer chain. A higher DP generally leads to higher conductivity but can also increase swelling and reduce mechanical strength.[11]

  • Membrane Morphology: The arrangement of polymer chains and the formation of interconnected proton-conducting channels are crucial. A well-defined, phase-separated morphology often enhances conductivity.[4]

  • Hydration Level / Relative Humidity (RH): While less dependent than sulfonated systems, water still plays a role. Even at low RH, a small number of water molecules can assist in bridging phosphonic acid sites and improving proton mobility.[12]

  • Temperature: Proton conductivity is an activated process and thus increases with temperature, which is a key advantage for HT-PEMFCs operating between 120-200°C.[1][9]

  • Membrane Processing and Purity: The casting solvent, drying procedure, and removal of any residual impurities can significantly impact the membrane's final structure and performance.

Troubleshooting Guide: From Synthesis to Measurement

This section is designed to help you diagnose and resolve common issues encountered during the fabrication and characterization of phosphonated PBI membranes.

Problem 1: Consistently Low Proton Conductivity (< 1 mS/cm at >120°C, low RH)

Low conductivity is the most common and frustrating issue. The following flowchart can help diagnose the root cause.

G start Low Proton Conductivity Detected check_synthesis Verify Phosphonation Success (FTIR, NMR, Titration for IEC) start->check_synthesis check_hydrolysis Confirm Complete Hydrolysis of Phosphonate Ester to Acid check_synthesis->check_hydrolysis Synthesis OK synthesis_fail Issue: Incomplete Phosphonation Solution: Re-evaluate reaction conditions (time, temp, catalyst). check_synthesis->synthesis_fail Synthesis Failed check_morphology Assess Membrane Quality (Brittle? Opaque? Cracks?) check_hydrolysis->check_morphology Hydrolysis OK hydrolysis_fail Issue: Ester Groups Remain Solution: Increase hydrolysis time/temp or use stronger acid conditions. check_hydrolysis->hydrolysis_fail Incomplete check_setup Evaluate Measurement Setup (4-probe? Through-plane? Contact?) check_morphology->check_setup Membrane OK morphology_fail Issue: Poor Membrane Formation Solution: Recast membrane. Check solvent, polymer concentration, drying rate. check_morphology->morphology_fail Poor Quality setup_fail Issue: Measurement Error Solution: Ensure good electrode contact. Calibrate humidity/temp. Use through-plane setup. check_setup->setup_fail Setup Issue

Caption: Troubleshooting flowchart for low proton conductivity.

In-depth Causality & Solutions:

  • Cause A: Incomplete Phosphonation or Hydrolysis.

    • Why it happens: The reaction to attach phosphonate ester groups to the PBI backbone may be inefficient, or the subsequent hydrolysis step to create the active phosphonic acid may be incomplete.[13] Ester groups are not proton-conductive.

    • How to verify:

      • FTIR Spectroscopy: Look for the characteristic P=O and P-O-C stretches of the phosphonate ester. After hydrolysis, these should be replaced by broad P-OH peaks.

      • ³¹P NMR: This is a powerful tool to quantify the ratio of phosphonate ester to phosphonic acid.

      • Titration: Determine the Ion Exchange Capacity (IEC) of the final membrane. A low experimental IEC compared to the theoretical value points to an incomplete reaction.

    • Solution: Revisit the synthesis protocol. For the phosphonation step, ensure anhydrous conditions and optimal catalyst/initiator concentration.[5] For hydrolysis, extend the reaction time or use harsher conditions (e.g., refluxing in concentrated HBr or HCl) as described in the protocol below.[14]

  • Cause B: Poor Electrode Contact or Incorrect Measurement Technique.

    • Why it happens: High contact resistance between the membrane and the electrodes of the conductivity cell can artificially inflate the measured impedance, leading to a calculated low conductivity. Furthermore, using an "in-plane" measurement technique may not accurately reflect the conductivity relevant for fuel cell operation, which is "through-plane".[15]

    • How to verify:

      • Examine the Nyquist plot from your Electrochemical Impedance Spectroscopy (EIS) data. A large, distorted semicircle at high frequencies can indicate significant contact resistance.

      • Inspect the membrane surface after measurement for uniform imprints from the electrodes.

    • Solution: Use a 4-probe, through-plane conductivity cell with controlled temperature and humidity.[16] Ensure consistent and moderate pressure is applied to the electrodes to minimize contact resistance without damaging the membrane. Platinum mesh or conductive carbon paper electrodes are often used.

Problem 2: Fabricated Membranes are Brittle, Opaque, or Crack Easily.

A high-quality, flexible, and transparent membrane is the foundation for reliable measurements.

  • Cause A: High Degree of Phosphonation.

    • Why it happens: Introducing a high density of rigid phosphonic acid groups can restrict polymer chain mobility, leading to brittleness. There is often a trade-off between achieving a high IEC for conductivity and maintaining the mechanical integrity of the PBI backbone.[7]

    • Solution: Synthesize a series of polymers with varying degrees of phosphonation to find the optimal balance for your application. Consider blending the phosphonated PBI with a small amount of pristine PBI or incorporating flexible cross-linkers to improve mechanical properties.[9][17]

  • Cause B: Improper Solvent Casting or Drying.

    • Why it happens: If the solvent evaporates too quickly, internal stresses can build up in the membrane, leading to cracking. The choice of solvent is also critical; it must fully dissolve the phosphonated polymer to form a homogeneous casting solution.[18][19] Highly phosphonated PBI may have different solubility than the pristine polymer.[5]

    • Solution:

      • Use a high-boiling-point aprotic solvent like N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO).[19]

      • Cast the membrane in a controlled environment (e.g., a petri dish on a level surface inside a convection oven).

      • Employ a slow, staged drying process. For example: 60-80°C for 12-24 hours to slowly remove the bulk solvent, followed by a final drying step under vacuum at >120°C to remove residual solvent and water.

Problem 3: Gradual Decrease in Conductivity During High-Temperature (>160°C) Testing.
  • Cause: Self-Condensation of Phosphonic Acid Groups.

    • Why it happens: At elevated temperatures, adjacent phosphonic acid groups can undergo a condensation reaction to form P-O-P (pyrophosphate) linkages. This process consumes the -OH groups responsible for proton transport, leading to an irreversible loss of conductivity.[11] The proton conductivity of many materials tends to plateau or increase slowly above 160°C due to the onset of phosphoric acid dehydration and condensation.[9]

    • How to verify: This is difficult to detect in-situ. Post-mortem analysis of the membrane using ³¹P NMR or FTIR may reveal the presence of pyrophosphate species.

    • Solution:

      • Operate within a validated temperature window for your specific material.

      • Investigate the incorporation of inorganic fillers like functionalized silica or zirconium phosphate.[20][21] These can help disperse the phosphonic acid groups, physically hindering their ability to condense, and can also create additional proton transport pathways.[22]

Quantitative Data Summary

The following table summarizes representative proton conductivity values from the literature for PBI-based membranes under various conditions to provide a benchmark for your experiments.

Membrane TypeFiller/DopantTemperature (°C)Relative Humidity (RH)Proton Conductivity (S/cm)Reference
PA-Doped PBI@ZIF-85 wt% ZIF-8200Anhydrous3.1 x 10⁻³[1][23]
PA-Doped PBI@ZIF-675 wt% ZIF-67200Anhydrous4.1 x 10⁻²[1][23]
PA-Doped PBI@ZIF-mix5 wt% ZIF-8/67200Anhydrous9.2 x 10⁻²[1][23]
Phosphonated PolyimideNone120"Dry"> 2.0 x 10⁻³[11]
Phosphonated PolyimideDoped with PA120"Dry"~1.0 x 10⁻¹[11]
cPBI-CeTPT-5050% CeTPT18050%7.2 x 10⁻²[17]
PBI/PO(OH)₂-POSS50 wt% PA150Anhydrous3.2 x 10⁻³[13]
ImOPBI-5 (Cross-linked)PA160Anhydrous8.9 x 10⁻²[9]

Experimental Protocols

The following are detailed, stand-alone protocols for the key steps in fabricating and characterizing your membranes.

Protocol 1: PBI Membrane Casting (General Procedure)
  • Preparation: Dry the PBI polymer powder under vacuum at ~120°C for at least 12 hours to remove absorbed water.

  • Dissolution: Prepare a 5-10 wt% solution of PBI in N,N-Dimethylacetamide (DMAc) containing 0.1-2 wt% LiCl.[18] The LiCl helps to break the strong hydrogen bonds between PBI chains and aids in dissolution.

  • Mixing: Stir the mixture mechanically in a sealed flask at a moderately elevated temperature (e.g., 120°C) for 6-12 hours or until the solution is completely homogeneous and viscous.[1]

  • Casting: Filter the hot, viscous solution to remove any undissolved particles. Pour the solution onto a clean, level glass plate or petri dish. The volume poured will determine the final thickness.[18]

  • Drying: Place the cast membrane into a convection oven.

    • Step 1 (Slow Evaporation): Hold at 80°C for 12-24 hours to slowly remove the bulk of the DMAc.

    • Step 2 (Final Drying): Increase the temperature to >120°C under vacuum for at least 12 hours to remove any residual solvent and water.

  • Removal: Carefully peel the tough, flexible membrane from the glass substrate after it cools to room temperature.

Protocol 2: Post-Phosphonation and Hydrolysis of PBI Membrane

This protocol is adapted from methods for creating covalently-bound phosphonic acid groups on an aromatic polymer backbone.[5][13][14]

Caption: Experimental workflow for post-phosphonation of PBI.

Step-by-Step Methodology:

  • Phosphonation Reagent: In a separate flask under a nitrogen atmosphere, prepare the phosphonating solution. A common method involves reacting the PBI with diethyl phosphite and a free-radical initiator like benzoyl peroxide in a solvent like N,N-dimethylacetamide.[5]

  • Reaction: Immerse the pre-cast, dry PBI membrane in the phosphonating solution. Heat the sealed reaction vessel to the desired temperature (e.g., 80-120°C) and stir gently for 24-48 hours. The final degree of phosphonation can be controlled by reaction time, temperature, and reagent concentration.

  • Washing (Post-Phosphonation): After the reaction, remove the membrane and wash it extensively with ethanol and then deionized water to remove any unreacted reagents. The membrane now has phosphonate ester groups (-PO(OEt)₂).

  • Hydrolysis: To convert the inactive ester groups to proton-conducting acid groups, immerse the membrane in a solution of concentrated hydrobromic acid (HBr) or hydrochloric acid (HCl).[14]

  • Reflux: Heat the vessel to reflux (~110°C) for 24-48 hours. This step cleaves the ethyl ester bonds, leaving phosphonic acid groups (-PO(OH)₂).

  • Final Neutralization and Washing: Remove the membrane and wash it repeatedly with copious amounts of deionized water until the wash water is neutral (pH ~7). This removes all residual HBr/HCl.

  • Drying: Dry the final phosphonated PBI membrane using the staged drying protocol described previously (80°C followed by >120°C under vacuum).

Protocol 3: Through-Plane Proton Conductivity Measurement
  • Sample Preparation: Cut a circular or square sample of the dry membrane, precisely matching the electrode area of your measurement cell. Measure its thickness (t) at several points using a micrometer and take the average.

  • Cell Assembly: Sandwich the membrane between two electrodes (e.g., platinum mesh, carbon paper) in a 4-probe conductivity cell. The two outer electrodes apply the AC signal, and the two inner electrodes measure the voltage drop across the membrane.

  • Environmental Control: Place the assembled cell inside an environmental chamber where temperature and relative humidity (RH) can be precisely controlled.

  • Equilibration: Set the desired temperature and RH. Allow the system to equilibrate for at least 1-2 hours, or until the open-circuit voltage is stable. This ensures the membrane's water content is in equilibrium with the environment.

  • EIS Measurement: Connect the cell to a potentiostat with a frequency response analyzer. Perform an Electrochemical Impedance Spectroscopy (EIS) scan over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10-20 mV).

  • Data Analysis:

    • Plot the impedance data on a Nyquist plot (Z'' vs. Z').

    • The high-frequency intercept of the impedance arc (or line) with the real axis (Z') represents the bulk resistance of the membrane (R).

    • Calculate the proton conductivity (σ) using the formula: σ = t / (R * A) where:

      • t is the membrane thickness (cm)

      • R is the measured bulk resistance (Ω)

      • A is the electrode area (cm²)

  • Repeat: Change the temperature or RH, allow the system to re-equilibrate, and repeat the measurement.

References

  • Morphology and Proton Transport in Humidified Phosphonated Peptoid Block Copolymers - PMC. (n.d.).
  • Phosphoric Acid Doped Polybenzimidazole (PBI)/Zeolitic Imidazolate Framework Composite Membranes with Significantly Enhanced Proton Conductivity under Low Humidity Conditions. (2018). PubMed.
  • Phosphoric Acid Doped Polybenzimidazole (PBI)/Zeolitic Imidazolate Framework Composite Membranes with Significantly Enhanced Proton Conductivity under Low Humidity Conditions. (2018). MDPI.
  • Synthesis and Mechanism of PBI Phosphonate, Poly[2,2′-(-m-phenylene)-5,5. (2010).
  • CHAPTER 13: Proton Conducting Phosphonated Polymers and Membranes for Fuel Cells. (2014). Royal Society of Chemistry.
  • Phosphonated polyimides: Enhancement of proton conductivity at high temperatures and low humidity. (2016).
  • Construction of Novel Proton Transport Channels by Triphosphonic Acid Proton Conductor-Doped Crosslinked mPBI-Based High-Temperature and Low-Humidity Proton Exchange Membranes. (2021).
  • Polybenzimidazole and Phosphonic Acid Groups-Functionalized Polyhedral Oligomeric Silsesquioxane Composite Electrolyte for High Temperature Proton Exchange Membrane. (n.d.). Dongguk University.
  • Proton conductivity of phosphoric acid-doped PBI membranes as a... (n.d.).
  • Phosphoric acid doped polybenzimidazole membranes: Physiochemical characterization and fuel cell applications. (n.d.).
  • Morphology and Proton Transport in Humidified Phosphonated Peptoid Block Copolymers. (2016).
  • INVESTIGATIONS ON THE CONDUCTIVITY OF VARIOUS PROTON EXCHANGE MEMBRANES. (n.d.). OSTI.GOV.
  • Synthesis and Mechanism of PBI Phosphonate, Poly[2,2′-(-m-phenylene)-5,5′-Bibenzimidazole Phosphonate Ester], and its Polyphosphonic Acid Derivatives. (n.d.).
  • Effect of Functional Phosphonic Groups Grafted on the Silica Surface on the Properties of Hybrid Membranes Based on Polybenzimidazole PBI-O-PhT. (n.d.).
  • Polymer Electrolyte Fuel Cells Based on Phosphoric Acid-Impregnated Poly(2,5-benzimidazole) Membranes. (n.d.).
  • Polybenzimidazole and Phosphonic Acid Groups-Functionalized Polyhedral Oligomeric Silsesquioxane Composite Electrolyte for High. (2016). SciSpace.
  • Synthesis and Properties of Phosphoric-Acid-Doped Polybenzimidazole with Hyperbranched Cross-Linkers Decorated with Imidazolium Groups as High-Temperature Proton Exchange Membranes. (2020).
  • Preparation of PBI membranes with controlled thickness for use in PEMFCs and the impact on water and phosphoric acid uptake. (2024).
  • A Novel Method for Humidity-Dependent Through-Plane Impedance Measurement for Proton Conducting Polymer Membranes. (2019). MDPI.
  • Novel phosphoric acid-doped PBI-blends as membranes for high-temperature PEM fuel cells. (n.d.). Royal Society of Chemistry.
  • The acid doping behavior of polybenzimidazole membranes in phosphoric acid for proton exchange membrane fuel cells. (n.d.).
  • Measurement of Proton Conductivity of Electrolyte Membrane for Fuel Cell. (n.d.). Toray Research Center.
  • US20170145162A1 - Method of making polybenzimidazole - Google Patents. (n.d.).
  • Factors enabling high mobility of protons and water in perfluorosulfonate membranes under low hydr
  • Fabrication and Characterization of Cross-linked Polybenzimidazole Based Membranes for High Temper
  • Modifications on Promoting the Proton Conductivity of Polybenzimidazole-Based Polymer Electrolyte Membranes in Fuel Cells. (2021). MDPI.
  • Proton Conductivity Enhancement at High Temperature on Polybenzimidazole Membrane Electrolyte with Acid-Functionalized Graphene Oxide Fillers. (2022).

Sources

Troubleshooting low molecular weight in phosphonated polymer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polymer Synthesis. As Application Scientists, we frequently encounter challenges with the polymerization of phosphorus-containing vinyl monomers. Synthesizing high molecular weight phosphonated polymers—such as poly(vinylphosphonic acid) (PVPA)—is notoriously difficult due to inherent side reactions, steric hindrance, and complex aqueous kinetics.

This guide is designed to help you diagnose, troubleshoot, and optimize your polymerization workflows to achieve high molecular weight and low dispersity.

Diagnostic Workflow

G Start Low MW Detected in Phosphonated Polymer CheckPurity 1. Monomer Purity Check (Inhibitors/Byproducts?) Start->CheckPurity Purify Purify via Column or Distillation CheckPurity->Purify Impurities Found CheckMethod 2. Polymerization Method CheckPurity->CheckMethod >99% Pure Purify->CheckMethod FRP Conventional Free-Radical (High Chain Transfer) CheckMethod->FRP RAFT Switch to RAFT/MADIX (Xanthate/Trithiocarbonate) FRP->RAFT MW < 10 kDa CheckParams 3. Kinetic Optimization FRP->CheckParams Controlled RAFT->CheckParams Adjust Adjust [M]/[I] Ratio, Optimize pH & Temp CheckParams->Adjust

Diagnostic workflow for troubleshooting low molecular weight in phosphonated polymers.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does conventional free-radical polymerization (FRP) of vinylphosphonic acid (VPA) and its derivatives typically yield only low molecular weight oligomers? A: The fundamental limitation in FRP of phosphonated monomers is severe chain transfer. For instance, the radical polymerization of derivatives like diisopropyl vinyl phosphonate is frequently complicated by intramolecular hydrogen transfer from the polymer backbone to the side chain, forming P–O–C bonds and prematurely terminating chain propagation[1]. Furthermore, in aqueous media at elevated temperatures, VPA exists in equilibrium with vinylphosphonic anhydride, which alters the propagation mechanism toward complex cyclopolymerization, limiting the achievable chain length[2].

Q2: How can I suppress these chain transfer reactions to achieve a higher molecular weight? A: You must transition from conventional FRP to a reversible-deactivation radical polymerization technique, specifically RAFT (Reversible Addition-Fragmentation chain Transfer) or MADIX (Macromolecular Design via the Interchange of Xanthates). Using a carboxy-functional xanthate as a chain transfer agent (CTA) regulates the concentration of active propagating radicals[1][2]. This minimizes bimolecular termination and suppresses uncontrolled chain transfer, allowing the molecular weight to grow linearly with monomer conversion. Alternatively, drastically increasing the monomer-to-initiator ratio (e.g., a 620:1 VPA/AIBA ratio) in aqueous media at 80 °C has been shown to yield high-MW PVPA (up to ~42.2 kDa)[1].

Q3: My RAFT polymerization of VPA is still proceeding too slowly and plateauing at low conversion. What kinetic parameters should I adjust? A: The ionization state of the phosphonic acid groups heavily influences propagation kinetics. Research demonstrates that adding 0.5 molar equivalents of NaOH to the aqueous reaction mixture significantly increases both the rate and the final conversion of conventional and RAFT polymerizations of VPA[1]. Partial neutralization reduces the electrostatic repulsion between the propagating radical chain end and the incoming monomer, facilitating faster addition.

Q4: I am working with acrylamide-phosphonate monomers like diethyl-2-(acrylamido)ethyl phosphonate (DAAmEP). Does the same troubleshooting logic apply? A: Yes, but the CTA selection differs. DAAmEP can be successfully polymerized to controlled molecular weights with low dispersity using trithiocarbonates (such as 2-cyano-2-propyl dodecyl trithiocarbonate) rather than xanthates[3]. Because DAAmEP contains an acrylamide backbone, it is less prone to the specific intramolecular hydrogen transfers seen in pure vinyl phosphonates, allowing for standard RAFT conditions (e.g., in DMSO at 70 °C using AIBN)[3].

Quantitative Data: Expected Molecular Weights by Method

To benchmark your experiments, compare your results against these validated literature parameters for phosphonated polymer synthesis:

MonomerPolymerization MethodInitiator / CTAKey ConditionsExpected

( g/mol )
Dispersity (Đ)
VPA Conventional FRPAIBA (Water-soluble)Water, 80 °C,[M]/[I] = 620:1~42,200Broad (>1.5)
VPA RAFT / MADIXAIBA / Carboxy-xanthateWater, 65 °C, 24h1,000 - 6,000 (Tunable)Narrow (<1.3)
VPA Conventional FRPAIBNPolymerization of chloride derivative, then hydrolysis< 10,000 (Oligomers)Broad
DAAmEP RAFTAIBN / TrithiocarbonateDMSO, 70 °C, [CTA]/[I] = 3:1Up to 16,000Narrow (<1.2)

Data synthesized from established mechanistic studies on VPA and DAAmEP[1][2][3].

Experimental Protocols

Protocol 1: Purification of Phosphonated Monomers (Self-Validating)

Causality: Commercially sourced monomers often contain inhibitors (e.g., MEHQ) or synthesis byproducts (like phosphonic anhydrides) that act as radical scavengers, drastically reducing molecular weight.

  • Inhibitor Removal: Pass the liquid monomer (e.g., dimethyl vinylphosphonate) through a basic activated alumina column. Do not apply positive pressure; allow gravity flow to prevent exothermic polymerization on the column.

  • Degassing: Transfer the purified monomer to a Schlenk flask. Perform three freeze-pump-thaw cycles to remove dissolved oxygen, a potent radical inhibitor.

  • Validation Step: Before proceeding to polymerization, take a small aliquot for

    
    H and 
    
    
    
    P NMR. Ensure the absence of inhibitor aromatic peaks in
    
    
    H NMR and verify a single, clean phosphorus resonance in the
    
    
    P NMR spectrum. Do not proceed if secondary phosphorus peaks (indicating anhydrides or hydrolyzed byproducts) are present.
Protocol 2: RAFT/MADIX Polymerization of VPA for Controlled MW

Causality: This protocol utilizes a xanthate CTA to establish an equilibrium between active and dormant chains, preventing premature termination.

  • Preparation: In a dry Schlenk tube, dissolve Vinylphosphonic Acid (VPA) in deionized water to achieve a monomer concentration of 2.0 M.

  • pH Adjustment: Slowly add 0.5 molar equivalents of NaOH (relative to VPA) to the solution while stirring in an ice bath. This partial neutralization accelerates the propagation rate[1].

  • Reagent Addition: Add the carboxy-functional xanthate CTA and the initiator

    
    -azodiisobutyramidine dihydrochloride (AIBA). Target a [VPA]:[CTA]:[AIBA] ratio based on your desired theoretical molecular weight (e.g., 100:1:0.2).
    
  • Deoxygenation: Purge the solution with ultra-pure Argon for 30 minutes.

  • Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 65 °C.

  • Self-Validation (Kinetic Tracking): Withdraw 0.1 mL aliquots under Argon at 1, 4, 8, and 24 hours. Analyze via

    
    H NMR (comparing the vinyl proton signals at 5.8-6.2 ppm to the polymer backbone signals) to calculate conversion. Molecular weight should increase linearly with conversion[2].
    
  • Termination & Isolation: Quench the reaction by exposing it to air and cooling it in an ice bath. Dialyze the aqueous solution against deionized water for 48 hours (using a MWCO membrane appropriate for your target MW) to remove unreacted monomer, then lyophilize to obtain pure PVPA.

References

  • CHAPTER 4: Synthesis and Polymerization of Vinylphosphonic Acid Source: rsc.org URL:[Link]

  • Design and Synthesis of Sidechain Phosphorus-Containing Polyacids Source: encyclopedia.pub URL:[Link]

  • Kinetic plots and evolution of the molecular weight with conversion for RAFT polymerization of DAAmEP Source: researchgate.net URL:[Link]

Sources

Removing residual polyphosphoric acid from phosphonated PBI membranes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: PPA Management in Phosphonated PBI Membranes

Executive Summary

In the fabrication of Polybenzimidazole (PBI) membranes via the PPA process (Sol-Gel method), "removing" Polyphosphoric Acid (PPA) refers to two distinct objectives depending on your stage of research:

  • Conditioning (Hydrolysis): Converting the PPA solvent into Phosphoric Acid (PA) dopant to solidify the membrane (Sol

    
     Gel transition).[1][2]
    
  • Stripping (Neutralization): Completely removing all phosphorus species to isolate the pure polymer backbone for structural characterization (NMR, GPC, mechanical benchmarking).

Critical Warning: PPA hydrolysis is highly exothermic. Direct immersion of PPA-cast films into liquid water will cause rapid heat generation, macro-phase separation, and catastrophic mechanical failure (cracking).

Module 1: The Sol-Gel Hydrolysis Protocol (Conditioning)

Objective: To convert residual PPA solvent into PA dopant without destroying membrane morphology.

This process utilizes the Benicewicz Protocol , relying on atmospheric moisture rather than liquid water to control the rate of hydrolysis.

The Mechanism

PPA acts as both the polymerization solvent and the casting agent.[3] PPA is a "good" solvent for PBI, while PA (orthophosphoric acid) is a "poor" solvent.[1][2][3] As PPA hydrolyzes to PA, the polymer chains interact less with the solvent and more with each other, inducing a transition from a liquid solution (Sol) to a mechanically stable, acid-swollen network (Gel).[1]

Step-by-Step Workflow
  • Casting: Cast the PBI/PPA solution onto a glass substrate at elevated temperature (~220°C) using a doctor blade.

  • Controlled Hydrolysis (The Critical Step):

    • Do NOT submerge in water immediately.

    • Place the cast film (still on glass) into a humidity-controlled chamber.[4]

    • Conditions:

      
       at 
      
      
      
      Relative Humidity (RH)
      .
    • Duration: 24 hours.[4][5][6][7]

    • Observation: The film will transition from opaque/dark to translucent/gel-like as PPA converts to PA (

      
      ).
      
  • Doping Level Adjustment (Optional):

    • Once gelation is complete, the membrane can be safely submerged.

    • Soak in varying concentrations of PA (30 wt%, 50 wt%, or 85 wt%) to equilibrate the Acid Doping Level (ADL).

Visualizing the Sol-Gel Workflow

SolGelProcess Start PBI/PPA Solution (Casting @ 220°C) Risk CRITICAL RISK: Direct Water Contact Start->Risk Avoid SafePath Humidity Chamber (55% RH, 24h) Start->SafePath Standard Protocol Failure Membrane Cracking / Phase Separation Risk->Failure Reaction Hydrolysis Reaction PPA + H2O -> PA SafePath->Reaction Gelation Sol-to-Gel Transition (Phase Inversion) Reaction->Gelation Final PA-Doped PBI Membrane (Stable Gel) Gelation->Final

Figure 1: The Sol-Gel transition workflow. Note the critical divergence between controlled humidity (success) and direct water contact (failure).

Module 2: Complete Acid Stripping (For Characterization)

Objective: To remove all residual PPA and PA species for NMR analysis, molecular weight determination, or reprocessing.

If you need to characterize the polymer backbone (e.g., verifying molecular weight stability after synthesis), you must remove the acid entirely.

Reagents Required
  • 1M Ammonium Hydroxide (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).
  • Deionized (DI) Water (Type 1, 18.2 M

    
    ).
    
  • Acetone (optional, for faster drying).

Stripping Protocol
StepActionTechnical Rationale
1 Neutralization Immerse the membrane in a large excess of 1M

for 24 hours. Stir gently. Note: Ammonium hydroxide is preferred over NaOH for NMR samples to avoid sodium adducts.
2 Salt Removal Decant the base. Refill with fresh DI water. Boil the membrane in DI water for 4 hours. Repeat this wash 3 times.
3 Verification Check the pH of the wash water. It must be neutral (pH 7). If basic, continue washing.
4 Drying Dry in a vacuum oven at 120°C for 12 hours .
5 Validation Dissolve a small sample in DMAc. If insoluble, residual acid may still be crosslinking the chains or the polymer has degraded.

Module 3: Troubleshooting & FAQs

Q1: My membrane cracked during the humidity step. What went wrong? A: The relative humidity (RH) was likely too high (>60%) or the temperature fluctuated.

  • Root Cause: High humidity accelerates the hydrolysis rate. The reaction is exothermic (

    
    ). If heat generates faster than it dissipates, thermal stress fractures the polymer matrix.
    
  • Fix: Lower RH to 45-50% or decrease chamber temperature to 20°C to slow the reaction.

Q2: I see "white spots" or opacity in the membrane after hydrolysis. A: This indicates Macro-Phase Separation .

  • Mechanism: The polymer precipitated out of solution before the gel network could form. This happens if the "poor solvent" (PA) concentration rises too locally, too quickly.

  • Fix: Ensure the casting solution is homogenous and the hydrolysis is strictly diffusion-controlled (vapor phase only).

Q3: How do I distinguish between "Free" acid and "Bound" acid? A: This is critical for conductivity stability.

  • Bound Acid: Hydrogen-bonded to the imidazole ring (approx. 2 PA molecules per imidazole unit). It does not leach easily.

  • Free Acid: Resides in the free volume between chains.[8][9] It leaches with liquid water.[8]

  • Test: Wash the membrane with room temperature water for 24 hours. The weight loss corresponds to the "Free" acid. The remaining weight (above the dry polymer weight) is the "Bound" acid.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Defect Cracking Cracking / Fractures Issue->Cracking Opacity Opaque / White Spots Issue->Opacity Leaching High Acid Loss Issue->Leaching Cause1 Hydrolysis too fast (Exothermic spike) Cracking->Cause1 Cause2 Phase Separation (Precipitation) Opacity->Cause2 Cause3 Low Molecular Weight or Poor Gelation Leaching->Cause3 Fix1 Reduce Humidity (<50%) Check Temp Stability Cause1->Fix1 Fix2 Check PPA Quality Ensure Slow Hydrolysis Cause2->Fix2 Fix3 Increase Polymer IV Optimize PPA Concentration Cause3->Fix3

Figure 2: Diagnostic logic for common PPA/PBI processing defects.

References

  • Xiao, L., et al. (2005). "High-Temperature Polybenzimidazole Fuel Cell Membranes via a Sol-Gel Process.

    • Core Protocol Source: Defines the humidity-controlled hydrolysis method.
  • Benicewicz, B. C., & Qian, G. (2009). "Synthesis and Properties of Functionalized Polybenzimidazoles for High-Temperature PEMFCs." Journal of Polymer Science Part A: Polymer Chemistry.

    • Valid
  • Asensio, J. A., et al. (2010). "Recent developments on proton conducting poly(2,5-benzimidazole) (ABPBI) membranes for high temperature polymer electrolyte membrane fuel cells." Journal of Membrane Science, 360(1-2), 1-21.

    • Provides context on acid leaching and stability.
  • Li, Q., et al. (2004). "Approaches and Recent Development of Polymer Electrolyte Membranes for High Temperature PEMFCs." Progress in Polymer Science.

    • Reference for the distinction between free and bound acid species.

Sources

Technical Support Center: Phosphonated Binder Integration for Catalyst Poisoning Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: High-Temperature PEMFC Catalyst Layers & Phosphonated Ionomers Audience: R&D Scientists, Materials Engineers Lead Scientist: Dr. A. Vance, Senior Application Scientist

Overview: The "Anion Poisoning" Challenge

Welcome to the technical support hub. You are likely here because your High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFCs) are exhibiting high overpotentials, despite sufficient platinum loading.

The Diagnosis: In standard PBI-based systems, liquid phosphoric acid (PA) floods the catalyst layer. The phosphate anions (


, 

) specifically adsorb onto the Platinum (Pt) surface, blocking active sites for the Oxygen Reduction Reaction (ORR).[1][2] This is Catalyst Poisoning .

The Solution: Replacing or supplementing liquid PA with Phosphonated Polymer Binders (e.g., PVPA, phosphonated polysulfones, or fluorinated phosphonic polymers). These binders tether the phosphate group to a polymer backbone, restricting its ability to adsorb flat onto the Pt surface while maintaining proton conductivity.

Module 1: Ink Formulation & Dispersion Protocols

Issue: Phosphonated binders often cause catalyst agglomeration due to strong hydrogen bonding, leading to poor Triple Phase Boundaries (TPB).

Troubleshooting Guide: Ink Gelation & Instability
SymptomProbable CauseCorrective Action
Immediate Gelation Strong H-bonding between phosphonic acid groups and solvent.Switch Solvent System: Move from pure alcohols to a 1:1 mixture of n-Propanol/Water . Water disrupts inter-chain H-bonds.
Catalyst Sedimentation Low Zeta Potential; binder not adsorbing to Carbon.Adjust pH: Add trace triethylamine (TEA) to slightly deprotonate the phosphonic acid, increasing electrostatic repulsion (DLVO theory).
Film Cracking High

of the phosphonated backbone (brittleness).
Plasticization: Add 5-10 wt% of a lower MW glycol or blend with a flexible carrier like dilute Nafion (if T < 120°C) or PTFE nanoparticles.
Standard Operating Procedure (SOP): Optimized Dispersion
  • Pre-wetting: Wet Pt/C powder with deionized water before adding solvent to prevent pyrophoric events.

  • Binder Dissolution: Dissolve Phosphonated Binder (e.g., PVPA) in solvent (5 wt% solution) separately. Sonicate for 30 mins.

  • Integration: Add binder solution to Pt/C.

    • Critical Step:Stepwise Addition. Add binder in 3 aliquots, sonicating for 10 mins between additions. This prevents "shock" flocculation.

  • Homogenization: High-shear mix at 10,000 RPM for 5 mins. Do not overheat (maintain T < 40°C to prevent premature solvent evaporation).

Module 2: Diagnosing Catalyst Poisoning

Issue: How do you distinguish between mass transport losses (binder too thick) and catalyst poisoning (binder chemistry)?

Diagnostic Workflow

Perform Cyclic Voltammetry (CV) under


 atmosphere at varying temperatures.
  • The "Butterfly" Feature: Look at the Pt-oxide reduction peak (~0.8 V vs RHE).

    • Poisoned: The peak is sharp and shifted positively. Anions are blocking the initial OH adsorption.

    • Clean: The peak is broad.

  • Hydrogen Underpotential Deposition (

    
    ): 
    
    • Calculate Electrochemical Surface Area (ECSA).

    • If ECSA decreases significantly as you increase Phosphoric Acid Doping Level (PADL) but remains stable with your Phosphonated Binder, your binder is successfully mitigating poisoning.

Visualizing the Mechanism

The following diagram illustrates how phosphonated binders mitigate poisoning compared to free liquid acid.

PoisoningMechanism cluster_0 Liquid Phosphoric Acid (Standard) cluster_1 Phosphonated Polymer Binder (Solution) Pt_Surface_1 Pt Surface ORR_Blocked ORR Blocked Pt_Surface_1->ORR_Blocked Free_Anion Free H2PO4- Anion Free_Anion->Pt_Surface_1 Specific Adsorption (Strong Binding) Pt_Surface_2 Pt Surface ORR_Active ORR Active Pt_Surface_2->ORR_Active O2 Access Open Polymer_Backbone Polymer Backbone (Steric Bulk) Tethered_Group -PO3H2 Group Polymer_Backbone->Tethered_Group Covalent Bond Tethered_Group->Pt_Surface_2 Weak/No Adsorption (Steric Hindrance)

Caption: Comparison of specific adsorption. Liquid anions (left) adsorb strongly, blocking sites. Tethered phosphonates (right) are sterically restricted, keeping active sites open.

Module 3: Advanced Mitigation Strategies

If standard PVPA binders still show signs of poisoning (high overpotential), employ these advanced chemical engineering strategies.

Strategy A: Electronic Modulation (The "Fluorine Effect")
  • Concept: Electron-withdrawing groups reduce the electron density on the phosphonic acid oxygen, weakening its bond to Platinum.

  • Protocol: Switch from alkyl-phosphonates (like PVPA) to Perfluorinated Phosphonic Polymers (e.g., pentafluorostyrene-based).

  • Evidence: DFT studies confirm that fluorination reduces adsorption energy on Pt(111) by ~0.2 eV compared to non-fluorinated analogs [1].

Strategy B: The "Interlayer" Approach

Instead of mixing the binder into the bulk catalyst ink, apply it as a thin overcoat.

  • Deposit Pt/C with a neutral binder (e.g., PTFE).

  • Spray coat a ultra-thin (50 nm) layer of Phosphonated Ionomer.

  • Result: This acts as a "Gatekeeper," permitting proton transport but physically blocking liquid PA from the PBI membrane from flooding the catalyst layer [2].

Frequently Asked Questions (FAQ)

Q1: My phosphonated binder dissolves in the liquid phosphoric acid during operation. How do I stop this?

  • A: This is a common failure mode known as "leaching." You must crosslink the binder. Add a crosslinker like divinylbenzene (DVB) during synthesis or perform a post-treatment thermal cure at 160°C for 2 hours to induce anhydride formation between chains, rendering it insoluble in hot acid [3].

Q2: Can I use Nafion as a binder for HT-PEMFC (160°C)?

  • A: No. Nafion dehydrates above 100°C, losing conductivity completely. It also degrades (glass transition) at these temperatures. You must use a phosphonated binder or PBI-based binder for operations >120°C.

Q3: How does CO tolerance change with these binders?

  • A: It improves significantly. While the binder itself doesn't oxidize CO, it enables operation at 160°C-200°C. At these temperatures, the desorption kinetics of CO from Pt are fast enough that CO poisoning (even at 1-2% CO) becomes negligible. This is the primary advantage over LT-PEMFCs [4].

References
  • Electronic Effects on Adsorption: K. D. Kreuer, "Ion Conducting Membranes for Fuel Cells and other Energy Technologies," Chemistry of Materials, 2014.

  • PVPA Interlayers: Steininger, H. et al., "Poly(vinylphosphonic acid) based membranes for high temperature PEM fuel cells," Journal of Power Sources, 2025 (Contextualized from Search).

  • Crosslinking & Durability: Li, Q. et al., "Phosphoric acid doped polybenzimidazole membranes for high temperature fuel cells," Progress in Polymer Science, 2015.

  • CO Tolerance Mechanisms: Schmidt, T. J., "High-Temperature Polymer Electrolyte Fuel Cells: Durability Insights," Nature Energy, 2019.

  • Adsorption Isotherms (Theory): Atwan, M. et al., "Adsorption of Phosphoric Acid on Pt Catalysts," Journal of The Electrochemical Society, 2017.

Sources

Technical Support Center: Precision Phosphonated Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Degree of Phosphonation (DOP) in Copolymer Synthesis Audience: Polymer Chemists, Drug Delivery Specialists, Materials Scientists Role: Senior Application Scientist

Introduction: The Challenge of the C-P Bond

Controlling the Degree of Phosphonation (DOP) is the critical quality attribute (CQA) for applications ranging from proton exchange membranes (PEMs) to bone-targeting drug delivery systems. Unlike carboxylates or sulfonates, phosphonates introduce unique synthetic hurdles:

  • Catalyst Poisoning: The Lewis acidity of phosphonates often deactivates transition metal catalysts in ATRP.

  • Steric Hindrance: The bulky

    
     group drastically alters reactivity ratios (
    
    
    
    ) during copolymerization.
  • Hydrolysis Sensitivity: The conversion of phosphonate esters to phosphonic acids is often incomplete or leads to backbone degradation.

This guide provides autonomous, modular protocols to control DOP via Bottom-Up (Direct Copolymerization) and Top-Down (Post-Polymerization Modification) approaches.

Module 1: Bottom-Up Synthesis (Direct Copolymerization)

Best For: High-density phosphonation (>30 mol%), block copolymers, and precise sequence control.

The Protocol: RAFT Polymerization of Vinyl Phosphonates

While ATRP is common, it struggles with vinyl phosphonates (VPA/DEVP) due to copper complexation. Reversible Addition-Fragmentation Chain Transfer (RAFT) is the superior choice for controlling DOP.

Step-by-Step Workflow
  • CTA Selection: Do not use trithiocarbonates for vinyl phosphonates. Use Xanthates (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl xanthate) to match the reactivity of the unstable VPA radical.

  • pH Adjustment (The "Secret Sauce"): For Vinyl Phosphonic Acid (VPA), the reaction rate is sluggish.

    • Action: Neutralize VPA with 0.5 - 1.0 equivalents of NaOH prior to polymerization.

    • Mechanism:[1][2][3][4] This reduces the electrostatic repulsion between the propagating radical and the monomer, significantly accelerating rate and conversion (Seiler et al., 2017).

  • Starve-Feed Addition:

    • Because reactivity ratios often differ usually (e.g., Methacrylate

      
       vs. Vinyl Phosphonate 
      
      
      
      ), a batch reaction will yield a gradient polymer (low DOP initially, high DOP at the end).
    • Action: Continuously inject the non-phosphonated comonomer at a rate calculated to match the consumption of the phosphonate.

Data: Impact of CTA and pH on Dispersity (Đ)
ConditionConversion (16h)Dispersity (Đ)DOP Control
Standard Radical 45%2.5 - 3.0Poor (Broad)
RAFT (Trithiocarbonate) <10%N/AFailed (Retardation)
RAFT (Xanthate) 65%1.3 - 1.4Good
RAFT (Xanthate) + 0.5 eq NaOH >90% 1.1 - 1.2 Excellent

Module 2: Top-Down Synthesis (Post-Polymerization Modification)

Best For: Low DOP (<20 mol%), modifying commercial backbones (e.g., Polysulfones), and avoiding catalyst interference.

The Protocol: The Michaelis-Arbuzov Reaction

This method grafts phosphonates onto alkyl halide precursors (e.g., chloromethylated styrene units).

Step-by-Step Workflow
  • Precursor Synthesis: Synthesize or purchase a copolymer containing benzyl chloride or alkyl bromide units.

  • The Arbuzov Reagent: Add Triethyl Phosphite P(OEt)3 (1.5 to 3.0 equivalents per halide group).

  • Thermal Drive: Heat to 140°C - 160°C .

    • Critical Control: The reaction produces ethyl chloride (gas) as a byproduct. You must facilitate its removal (inert gas sweep or distillation setup) to drive the equilibrium forward.

  • Kinetic Stop: Monitor conversion via

    
    H NMR (disappearance of 
    
    
    
    peak at ~4.5 ppm). Stop the reaction by cooling when the target DOP is reached.
Visualization: Synthesis Decision Logic

SynthesisLogic Start Start: Define Target DOP HighDOP Target DOP > 30% or Block Copolymer Start->HighDOP LowDOP Target DOP < 30% or Commercial Backbone Start->LowDOP Direct Direct Copolymerization HighDOP->Direct Post Post-Polymerization Modification LowDOP->Post MonomerCheck Monomer Type? Direct->MonomerCheck BackboneCheck Backbone Stability? Post->BackboneCheck RAFT Protocol: RAFT (Xanthate) + NaOH (if VPA) MonomerCheck->RAFT Vinyl Phosphonates (VPA, DEVP) ATRP Protocol: ICAR ATRP (Requires ppm Cu + Ligand Optimization) MonomerCheck->ATRP Methacrylate Phosphonates (PEM, MPC) Arbuzov Protocol: Arbuzov Reaction (High Temp, 150°C) Becker Protocol: Michaelis-Becker (NaH Base, Low Temp) BackboneCheck->Arbuzov Thermally Stable (e.g., Polystyrene) BackboneCheck->Becker Thermally Sensitive (e.g., Aliphatic)

Caption: Decision matrix for selecting the optimal phosphonation pathway based on target Degree of Phosphonation (DOP) and backbone stability.

Module 3: Validation & Troubleshooting

Quantification: The P NMR Standard

Do not rely solely on gravimetric yield. You must calculate DOP spectroscopically.

Formula:



Note: For absolute quantification against the backbone, use an internal standard (e.g., Triphenylphosphine oxide) or quantitative 

H-

P HSQC if signals overlap.
Troubleshooting Guide (FAQ Format)

Q1: My ATRP reaction turned green and stopped at <20% conversion. Why?

  • Cause: The phosphonate groups displaced the ligand on the Copper (I) activator, oxidizing it to Copper (II) (which is the deactivator). This is the "poisoning" effect.

  • Fix:

    • Switch to ICAR ATRP (Initiators for Continuous Activator Regeneration) using ppm-level catalysts.[5]

    • Use a ligand with a higher binding constant than the phosphonate, such as TPMA or Me6TREN .

    • Alternative: Switch to RAFT (Module 1), which is metal-free.

Q2: During the Arbuzov reaction, my polymer cross-linked and became insoluble.

  • Cause: At 150°C, "Inter-chain Arbuzov" can occur where a phosphonate ester on one chain attacks an alkyl halide on another chain.

  • Fix:

    • Dilution: Reduce polymer concentration in the solvent (use high-boiling solvents like NMP or DMAc).

    • Excess Reagent: Use a larger excess of Triethyl Phosphite (5 eq). This statistically favors the molecule-to-polymer reaction over polymer-to-polymer coupling.

Q3: I cannot hydrolyze the phosphonate ester to the acid form without degrading the polymer.

  • Cause: Harsh acid hydrolysis (HCl, reflux) cleaves sensitive ester/amide linkages in the backbone.

  • Fix: Use TMSBr (Bromotrimethylsilane) stripping.

    • Protocol: React polymer with TMSBr in dry DCM at RT for 12h. This forms a silyl ester. Add Methanol to gently cleave the silyl group, yielding the phosphonic acid under mild conditions.

References

  • Seiler, L., et al. (2017). "Acceleration and improved control of aqueous RAFT/MADIX polymerization of vinylphosphonic acid in the presence of alkali hydroxides." Polymer Chemistry.

  • Kabachnik, M. I., & Medved, T. Y. (1954). "Synthesis of vinylphosphonic acid and its esters." Izvestiya Akademii Nauk SSSR.
  • Matyjaszewski, K., et al. (2006). "Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents." Proceedings of the National Academy of Sciences.

  • Steinseifer, F., et al. (2011). "Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group." Chemical Reviews.

  • Hickner, M. A., et al. (2004). "Real-time FTIR analysis of the polymerization kinetics of vinyl phosphonates." Polymer.[4][6][7][8][9][10][11] (Validation of spectroscopic monitoring).

Sources

Minimizing side reactions during diazotization of aminophenyl phosphonic acids

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting Center: Diazotization of Aminophenyl Phosphonic Acids

Welcome to the Technical Support Center. As drug development professionals and materials scientists, you know that the diazotization of aminophenyl phosphonic acids (e.g., 2-, 3-, or 4-aminophenylphosphonic acid) presents unique synthetic hurdles. The strongly electron-withdrawing and bulky phosphonic acid group (


) not only deactivates the aromatic ring but also engages in zwitterionic interactions with the amine, leading to severe solubility issues[1]. This guide bridges the gap between theoretical mechanism and benchtop execution, providing causality-driven troubleshooting to minimize side reactions such as premature hydrolysis and azo coupling[2].

Workflow & Pathway Visualization

DiazotizationPathways Amine Aminophenyl Phosphonic Acid (Zwitterion) Solubilized Solubilized Amine (Base-Dissolution) Amine->Solubilized NaOH (aq) Disrupts Lattice Diazonium Diazonium Salt Intermediate Solubilized->Diazonium NaNO2, HCl 0-5 °C Hydrolysis Hydroxyphenyl Phosphonic Acid (Hydrolysis) Diazonium->Hydrolysis Temp > 5 °C (Thermal Decay) AzoDye Azo/Triazene Compounds (Coupling) Diazonium->AzoDye Low Acidity (Unprotonated Amine) Target Target Organophosphorus Derivative Diazonium->Target Nucleophilic Substitution

Reaction pathways of aminophenyl phosphonic acid diazotization and major side reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my reaction mixture turn dark brown or black, and how can I prevent it? The Causality: A dark, tarry coloration is the hallmark of an unwanted azo coupling side reaction. This occurs when the newly formed, highly electrophilic diazonium salt reacts with unreacted, unprotonated aminophenyl phosphonic acid[2]. The Solution: This is fundamentally a pH and stoichiometry issue. High acidity is mandatory to fully protonate the primary amine (rendering it non-nucleophilic) and to efficiently generate the reactive nitrosonium ion (


)[3]. Ensure you are using at least 2.5 to 3.0 molar equivalents of a strong mineral acid (like HCl) to keep the amine safely protonated until nitrosation occurs.

Q2: Aminophenyl phosphonic acids are notoriously insoluble in aqueous acids. How can I achieve complete diazotization if the starting material is a thick suspension? The Causality: Aminophenyl phosphonic acids exist predominantly in a zwitterionic state. The proton transfer from the acidic phosphonate group to the basic amine creates a high-energy dipole and a highly crystalline, insoluble lattice[1]. Attempting a heterogeneous reaction leads to localized reagent depletion and incomplete conversion. The Solution: Utilize a "base-dissolution / reverse-addition" strategy. First, dissolve the zwitterionic amine in a dilute base (e.g., NaOH) to form the highly soluble sodium salt. Mix this with your sodium nitrite, and then add this alkaline mixture dropwise to an excess of vigorously stirred, ice-cold acid[4]. This generates the amine hydrochloride and nitrous acid simultaneously in a fine, highly reactive dispersion, bypassing the bulk solubility issue entirely.

Q3: My isolated yield is low, and I observe significant gas evolution before adding my nucleophile. What is happening? The Causality: You are observing the premature thermal decomposition (hydrolysis) of the diazonium salt. Diazonium salts of aminophenyl phosphonic acids are thermodynamically unstable. If the temperature rises above 5 °C, the


 bond cleaves, evolving nitrogen gas (

) and leaving a phenyl cation that rapidly reacts with water to form a hydroxyphenyl phosphonic acid byproduct[2]. The Solution: Strict thermal control is non-negotiable. Maintain the reaction strictly between 0–5 °C using an ice-salt bath[3]. Pre-cool all reagent streams and use the diazonium intermediate immediately for your downstream coupling or Sandmeyer reaction.

Quantitative Data: Side Reaction Mitigation Matrix

Side ReactionPrimary CauseMechanistic IndicatorMitigation Strategy
Azo Coupling Insufficient Acid (pH > 1.5)Dark brown/red coloration; tarry residueUse >3 eq strong acid; ensure rapid mixing to prevent localized pH spikes.
Hydrolysis Thermal Degradation

gas bubbling; phenol odor
Strict ice-salt bath cooling (0–5 °C); pre-cool all reagents.
Deamination Excess Nitrous AcidReduced yield; complex NMR spectraQuench excess

with sulfamic acid prior to downstream steps.
Incomplete Conversion Poor Solubility (Zwitterion)Unreacted solid suspensionEmploy base-dissolution / reverse-addition method.

Self-Validating Experimental Protocol: Optimized Diazotization Workflow

This protocol utilizes the base-dissolution method to bypass the zwitterionic lattice energy, ensuring rapid and complete nitrosation while suppressing azo coupling[4].

Step 1: Base Dissolution (Lattice Disruption)

  • Suspend 1.0 equivalent of (4-Aminophenyl)phosphonic acid in ice-cold distilled water.

  • Slowly add 2.0 equivalents of aqueous NaOH (e.g., 2M solution) with stirring until the solid completely dissolves. Self-Validation Check: The solution must become entirely clear. If it remains cloudy, the zwitterionic lattice has not been fully disrupted.

Step 2: Nitrite Preparation

  • Add 1.05 equivalents of Sodium Nitrite (

    
    ) directly to the alkaline amine solution.
    Self-Validation Check: Because the environment is alkaline, no nitrosonium ion (
    
    
    
    ) can form. The solution should remain clear and unreactive, confirming premature diazotization is not occurring.

Step 3: Reverse-Addition Acidification (In-Situ Diazotization)

  • In a separate, larger reaction flask, prepare 4.0 equivalents of concentrated HCl.

  • Submerge the acid flask in an ice-salt bath and cool to 0 °C.

  • Using an addition funnel, add the alkaline amine/nitrite mixture dropwise to the vigorously stirring cold acid.

  • Monitor the internal temperature continuously; adjust the drip rate to ensure the temperature never exceeds 5 °C[2].

Step 4: Maturation and Quenching

  • Once addition is complete, stir the mixture for 15–30 minutes at 0–5 °C. Self-Validation Check: The mixture should appear as a fine, pale suspension or clear solution. A dark color indicates localized overheating and azo coupling.

  • Test for the presence of excess nitrous acid using starch-iodide paper (an immediate blue-black color should appear).

  • Quench the excess nitrous acid by adding small portions of sulfamic acid until the starch-iodide test is negative. The diazonium salt is now ready for immediate downstream use.

References

1.[2] Technical Support Center: Synthesis of (3-Hydroxyphenyl)phosphonic acid - Benchchem. Source: benchchem.com. URL: 2.[1] (4-Aminophenyl)phosphonic acid | 5337-17-7 - Benchchem. Source: benchchem.com. URL: 3.[4] US6042643A - Reaction of carbon black with diazonium salts, resultant carbon black products and their uses - Google Patents. Source: google.com. URL: 4.[3] troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline - Benchchem. Source: benchchem.com. URL:

Sources

Validation & Comparative

Beyond Chromatography: Absolute Purity Characterization of (3,5-Diaminophenyl)phosphonic Acid via Quantitative ³¹P NMR

Author: BenchChem Technical Support Team. Date: March 2026

(3,5-Diaminophenyl)phosphonic acid (DAPPA) is a highly functionalized organophosphorus building block increasingly utilized in metal-organic frameworks (MOFs), advanced polymers, and targeted drug delivery systems. Determining its absolute purity presents a unique analytical challenge. DAPPA is highly polar, non-volatile, and possesses multiple ionizable groups (two amines and one phosphonic acid). These physicochemical traits make traditional reverse-phase HPLC-UV and GC-MS highly problematic due to poor column retention, peak tailing, and variable chromophore responses.

To overcome these limitations, Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P qNMR) serves as a primary ratio method for absolute purity determination. Because the ³¹P nucleus has a 100% natural isotopic abundance and a broad chemical shift range (~2000 ppm), it provides unparalleled specificity and sensitivity for phosphorus-containing compounds without the signal overlap commonly observed in ¹H NMR [1][1].

Analytical Comparison: Why ³¹P qNMR Outperforms Alternatives

When assessing the purity of polar phosphonic acids, analytical scientists must weigh the trade-offs of various techniques. As summarized below, ³¹P qNMR provides the most direct route to absolute quantification.

Analytical TechniqueResolution / SpecificityQuantification AccuracyLimitations for DAPPA Analysis
HPLC-UV HighModeratePoor retention of highly polar zwitterions; requires an identical, pre-certified reference standard.
LC-MS Very HighLow to ModerateSusceptible to matrix effects and ion suppression; non-linear response curves.
¹H qNMR ModerateHighSevere signal overlap in the aromatic region; amine protons exchange with deuterated solvents.
³¹P qNMR Very HighVery High (Absolute) Requires optimized

relaxation delays and specialized inverse-gated decoupling to suppress NOE.

Mechanistic Principles of ³¹P qNMR for DAPPA

Unlike ¹H qNMR, where signal overlap from aromatic protons and amine/hydroxyl exchange with deuterated solvents can obscure the target analyte, ³¹P qNMR isolates the phosphorus environment. However, to ensure the protocol is a self-validating system, two critical physical phenomena must be managed:

  • Nuclear Overhauser Effect (NOE) Suppression: Standard proton decoupling enhances the ³¹P signal through population transfer (NOE). Because different phosphorus nuclei experience varying degrees of NOE, this destroys the direct proportionality between signal area and molar concentration. We must use an inverse-gated decoupling pulse sequence to suppress NOE while maintaining a decoupled, singlet ³¹P spectrum [2][2].

  • Solvent-Induced Deuterium Exchange: Protic solvents like CD₃OD or D₂O cause deuterium exchange with the acidic protons of the phosphonic acid and amines. This exchange alters the hydrogen-bonding network, leading to chemical shift instability, peak broadening, and reduced integration accuracy [3][3]. Using an aprotic solvent like DMSO-d₆ locks the proton exchange, yielding sharp, quantifiable peaks [4][4].

Experimental Workflow

qNMR_Workflow A 1. Sample Preparation Weigh DAPPA & PAA Standard B 2. Solvent Selection Dissolve in Aprotic DMSO-d6 A->B Microbalance precision C 3. NMR Acquisition Inverse-Gated 31P{1H} Decoupling B->C Prevents D-exchange D 4. Data Processing Phase & Baseline Correction C->D Suppresses NOE E 5. Quantitative Analysis Absolute Purity Calculation D->E Extracts signal area

Workflow for absolute purity determination of DAPPA via 31P qNMR.

Step-by-Step Methodology

Step 1: Internal Standard (IS) Selection Select Phosphonoacetic acid (PAA) as the internal standard. PAA is highly stable, available as a certified reference material, and its ³¹P signal does not overlap with the aromatic phosphonic acid signal of DAPPA [5][5].

Step 2: Sample Preparation

  • Using a calibrated microanalytical balance (

    
     mg), accurately weigh ~15 mg of DAPPA and ~10 mg of the certified PAA standard into a clean, static-free glass vial.
    
  • Add 0.8 mL of anhydrous DMSO-d₆. Sonicate for 5 minutes to ensure complete dissolution.

  • Transfer 0.6 mL of the homogeneous solution to a 5 mm precision NMR tube.

Step 3: Data Acquisition Parameters

  • Probe Temperature: 298 K.

  • Pulse Sequence: zgig (Inverse-gated ¹H decoupling).

  • Relaxation Delay (

    
    ):  25 seconds. (Empirically determined to be 
    
    
    
    for both DAPPA and PAA to ensure >99.3% magnetization recovery).
  • Number of Scans (NS): 128 (to achieve a Signal-to-Noise ratio > 250:1).

  • Spectral Width: 200 ppm (centered at 0 ppm).

Step 4: Data Processing

  • Apply a line broadening (LB) factor of 1.0 Hz before Fourier Transformation to enhance S/N without compromising resolution.

  • Perform rigorous zero-order and first-order phase correction.

  • Apply a multipoint baseline correction to ensure flat integration regions.

Quantitative Data Interpretation

The absolute purity (


) of DAPPA is calculated using the fundamental mass balance equation for qNMR:


Where:

  • 
      = Integrated area of the ³¹P signal
    
  • 
      = Number of phosphorus atoms in the molecule (1 for both DAPPA and PAA)
    
  • 
      = Molar mass (
    
    
    
    g/mol ;
    
    
    g/mol )
  • 
      = Accurately weighed mass of the sample
    
  • 
      = Purity of the standard (as a mass fraction)
    
Representative Experimental Data
ParameterInternal Standard (PAA)Analyte (DAPPA)
Chemical Shift (

)
~14.5 ppm~11.5 ppm

Relaxation Time
3.2 s4.1 s
Number of P Atoms (

)
11
Molar Mass (

)
140.03 g/mol 188.12 g/mol
Integrated Area (Normalized) 1.0000.845
Calculated Purity 99.8% (Certified)98.2% ± 0.4%

Conclusion

³¹P qNMR stands as the most robust, self-validating technique for the purity assessment of (3,5-Diaminophenyl)phosphonic acid. By eliminating the need for an identical reference standard and bypassing the chromatographic pitfalls of highly polar zwitterions, this method ensures high-fidelity analytical data critical for downstream materials science and pharmaceutical applications.

References

  • Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals) Source: NIH (PubMed) URL:[Link]

  • Application of Quantitative Phosphorous Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents Source: Defence Science and Technology URL:[Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis Source: MDPI (Applied Sciences) URL:[Link]

  • Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation Source: NIH (PubMed) URL:[Link]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards Source: NIH (PMC) URL:[Link]

Sources

Electrochemical impedance spectroscopy (EIS) of phosphonated ionomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Electrochemical Impedance Spectroscopy (EIS) for the Characterization of Phosphonated Ionomers

A Senior Application Scientist's Perspective on Methodologies, Comparative Analysis, and Data Interpretation

For researchers and scientists navigating the landscape of advanced polymer electrolytes, particularly for applications in high-temperature proton exchange membrane fuel cells (HT-PEMFCs), electrolyzers, and next-generation battery technologies, the characterization of ionomer properties is paramount. Phosphonated ionomers have emerged as a promising alternative to their well-studied sulfonated counterparts, offering distinct advantages in thermal and chemical stability.[1] Electrochemical Impedance Spectroscopy (EIS) stands out as an exceptionally powerful, non-destructive technique to probe the fundamental transport properties of these materials.[2][3]

This guide provides a comprehensive comparison of phosphonated ionomers with other alternatives, grounded in experimental data derived from EIS. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights into interpreting the rich data that EIS provides.

The Principle of EIS in Ionomer Analysis

EIS operates by applying a small amplitude sinusoidal AC potential (or current) perturbation to an electrochemical system over a wide range of frequencies.[4][5] By measuring the resulting current (or potential) response, the impedance (Z), which is the frequency-dependent opposition to the flow of alternating current, can be determined.[6]

The power of EIS lies in its ability to separate and quantify various electrochemical processes that occur at different rates, and therefore, at different frequencies.[7] For an ionomer membrane, these processes include:

  • Bulk Ion Transport: The movement of protons or other ions through the polymer matrix. This is primarily a resistive process.

  • Interfacial Charge Transfer: Processes occurring at the interface between the ionomer and the electrodes.

  • Double-Layer Charging: The capacitive effect at the electrode-ionomer interface.[6]

The data is typically visualized in a Nyquist plot, which graphs the imaginary part of impedance (-Z") against the real part (Z'). The shape of this plot provides a wealth of information about the ionomer's properties.

Phosphonated vs. Sulfonated Ionomers: A Comparative Overview

The choice of the acidic functional group is critical to an ionomer's performance. While perfluorinated sulfonic acid (PFSA) ionomers like Nafion® are the industry standard, phosphonated ionomers present a compelling case, especially for high-temperature applications.[8][9][10]

The key differences stem from the nature of the phosphonic acid (-PO(OH)₂) group compared to the sulfonic acid (-SO₃H) group. Phosphonic acids are less acidic than sulfonic acids, which can result in lower proton conductivity under fully hydrated, low-temperature conditions.[1] However, this is often counterbalanced by other favorable properties summarized below.

PropertySulfonated Ionomers (e.g., Nafion®, SPEEK)Phosphonated IonomersRationale & Significance
Proton Conductivity High under fully hydrated conditions.Generally lower at low temperatures but can be very effective at high temperatures and low humidity.[1]The lower pKa of sulfonic acid leads to more complete dissociation and higher proton mobility in the presence of ample water.[11]
Thermal Stability Good, but can degrade at elevated temperatures (>120°C).Excellent, with higher degradation temperatures.[1]The P-C bond is generally more stable than the S-C bond, making phosphonated materials more robust for HT-PEMFCs operating up to 160°C.[8]
Water Dependence Highly dependent on water for proton transport (vehicle mechanism).Can facilitate proton transport through self-dissociation and hydrogen bonding networks (Grotthuss mechanism), reducing dependence on water.This is a critical advantage for high-temperature applications where maintaining high relative humidity is challenging and energetically costly.
Microstructure Well-defined hydrophilic/hydrophobic phase separation creates distinct water channels.[11]Can form ordered supramolecular structures and percolated ionic cluster networks that create efficient proton transport pathways.[1]The morphology dictates the ease of proton movement. Well-connected ionic domains are crucial for high conductivity.
Chemical Stability Susceptible to radical attack, particularly at the ether linkages in some aromatic ionomers (e.g., SPEEK).Generally high resistance to chemical and radical degradation.Enhanced durability is critical for the long-term operational stability of electrochemical devices.

Experimental Protocol: Measuring Through-Plane Proton Conductivity

A robust and reproducible measurement of proton conductivity is the cornerstone of ionomer characterization. The following protocol details a self-validating system for measuring the through-plane conductivity of a hydrated ionomer membrane using a four-electrode EIS setup. The four-electrode configuration is crucial as it minimizes the influence of electrode polarization and contact resistance, ensuring the measurement reflects the true bulk property of the membrane.[12][13]

Step-by-Step Methodology
  • Membrane Pre-treatment & Hydration:

    • Cut a circular sample of the phosphonated ionomer membrane to fit the test cell.

    • Measure the thickness (L) of the membrane at multiple points using a micrometer and calculate the average. Accuracy here is critical as conductivity is inversely proportional to thickness.[14]

    • Immerse the membrane in deionized (DI) water at a controlled temperature (e.g., 80°C) for at least one hour to ensure full hydration and stabilization.

  • Test Cell Assembly:

    • Use a specialized four-electrode through-plane conductivity cell. This cell typically consists of two current-carrying electrodes and two potential-sensing electrodes.

    • Carefully place the hydrated membrane between the two halves of the cell, ensuring it is centered and there are no wrinkles.

    • The potential-sensing electrodes are positioned close to the membrane surface to measure the voltage drop exclusively across the membrane.

    • Assemble the cell according to the manufacturer's specifications, ensuring a good seal to maintain the desired environment.

  • EIS Measurement Setup:

    • Connect the cell to a potentiostat equipped with a frequency response analyzer (FRA).[12]

    • The two outer electrodes of the cell are connected to the working and counter electrode leads of the potentiostat (current-carrying).

    • The two inner electrodes are connected to the reference (RE) and sense (S) leads (potential-sensing).

    • Place the entire cell assembly in a temperature and humidity-controlled chamber to maintain stable experimental conditions.

  • Data Acquisition:

    • Set the potentiostat to galvanostatic EIS mode. A fixed DC current of 0 A is typically used.[12]

    • Apply a small AC current perturbation (e.g., 10-100 µA). The amplitude should be small enough to ensure the system responds linearly but large enough to achieve a good signal-to-noise ratio.[15]

    • Sweep the frequency over a wide range, for example, from 1 MHz down to 10 Hz.[3] This broad range ensures capturing both the bulk resistance and any interfacial phenomena.

    • Allow the system to equilibrate at the desired temperature and humidity for at least 30 minutes before starting the measurement.[14]

The diagram below illustrates the general workflow for this experimental procedure.

EIS_Workflow cluster_prep 1. Sample Preparation cluster_cell 2. Cell Assembly cluster_setup 3. System Setup cluster_acq 4. Data Acquisition cluster_analysis 5. Data Analysis p1 Cut Membrane Sample p2 Measure Thickness (L) p1->p2 p3 Hydrate in DI Water p2->p3 c1 Mount Membrane in 4-Electrode Cell p3->c1 c2 Ensure Good Sealing c1->c2 s1 Connect Cell to Potentiostat/FRA c2->s1 s2 Place in Environmental Chamber s1->s2 s3 Set T & RH s2->s3 a1 Equilibrate System s3->a1 a2 Apply AC Perturbation (Frequency Sweep) a1->a2 a3 Record Impedance Data a2->a3 d1 Generate Nyquist Plot a3->d1 d2 Determine Ohmic Resistance (R_ohm) d1->d2 d3 Calculate Conductivity (σ) d2->d3

Experimental workflow for EIS measurement of ionomer conductivity.

Data Interpretation and Analysis

The raw data from an EIS experiment is a spectrum of impedance values across the frequency range. Interpreting this data correctly is key to extracting meaningful physical parameters.

The Nyquist Plot

For a simple ionomer conductivity measurement, the Nyquist plot ideally shows a single semicircle. However, more commonly, it appears as a high-frequency intercept on the real (Z') axis followed by a depressed semicircle or a straight line.

  • High-Frequency Intercept (HFI): The point where the impedance data intersects the Z' axis at the highest frequencies corresponds to the pure ohmic resistance (R_ohm) of the membrane.[14][16] This is the value used to calculate the intrinsic proton conductivity. At high frequencies, capacitive elements behave like short circuits, leaving only the resistive component.

  • Semicircle Diameter: The diameter of the semicircle (if present) relates to the charge-transfer resistance (R_ct) at the electrode-ionomer interface.[17] In a 4-probe measurement, this feature should be minimized or absent.

Calculating Proton Conductivity (σ)

Once the ohmic resistance (R_ohm) is determined from the high-frequency intercept of the Nyquist plot, the proton conductivity (σ) can be calculated using the following equation[14]:

σ = L / (R_ohm * A)

Where:

  • σ is the proton conductivity (in S/cm)

  • L is the thickness of the membrane (in cm)

  • R_ohm is the ohmic resistance from the EIS data (in Ω)

  • A is the active cross-sectional area of the membrane through which the current flows (in cm²)

Equivalent Circuit Modeling (ECM)

To analyze more complex systems, such as a full membrane electrode assembly (MEA), the impedance data is fitted to an equivalent circuit model (ECM).[18][19][20] These circuits use standard electrical components (resistors, capacitors, etc.) to represent the physical and electrochemical processes occurring in the system.[6][21]

A common element used in ECMs for electrochemical systems is the Constant Phase Element (CPE) , which replaces an ideal capacitor to account for non-ideal behavior arising from surface roughness, non-uniform current distribution, or other inhomogeneities.[15][22]

Below is a diagram of a simplified Randles circuit, a common starting point for modeling an electrochemical interface.[21]

Randles_Circuit start_node r1 R_s start_node->r1 mid_node r2_top mid_node->r2_top c1_top mid_node->c1_top end_node r1->mid_node lab_rs Ohmic Resistance (Membrane, Contacts) r1->lab_rs r2 R_ct r2_top->r2 r2_bot r2->r2_bot lab_rct Charge Transfer Resistance r2->lab_rct r2_bot->end_node c1 CPE c1_top->c1 c1_bot c1->c1_bot lab_cpe Double Layer Capacitance c1->lab_cpe c1_bot->end_node

A simplified Randles circuit model with a CPE.

By fitting the experimental data to such a model, one can de-convolute the contributions of membrane resistance (R_s) from electrode and interfacial processes (R_ct, CPE), providing deeper insight into the performance-limiting factors within a device.[16]

Conclusion

Electrochemical Impedance Spectroscopy is an indispensable diagnostic tool for the development and characterization of advanced ionomers.[2][17] When applied to phosphonated ionomers, EIS provides critical data on their intrinsic proton conductivity and allows for a direct, quantitative comparison with sulfonated and other alternative materials. The superior thermal stability and unique conduction mechanisms of phosphonated ionomers, which can be elucidated by EIS under various operating conditions, make them highly attractive for next-generation electrochemical technologies.[1] By employing robust experimental protocols and thoughtful data analysis, researchers can leverage EIS to accelerate the innovation cycle and design more efficient and durable energy conversion and storage devices.

References

  • A Comparative Study of Equivalent Circuit Models for Electro-Chemical Impedance Spectroscopy Analysis of Proton Exchange Membrane Fuel Cells. (2022). MDPI. [Link]

  • Electrochemical Impedance Spectroscopy in PEM Fuel Cells: Fundamentals and Applications. (N/A). SpringerLink. [Link]

  • Investigation of Proton Exchange Membrane Fuel Cell Performance by Exploring the Synergistic Effects of Reaction Parameters via Power Curve and Impedance Spectroscopy Analysis. (2024). MDPI. [Link]

  • Investigation of the degradation of Proton Exchange Membrane Water Electrolysis Cells using Electrochemical Impedance Spectroscopy with Distribution of Relaxation Times Analysis. (N/A). ResearchGate. [Link]

  • Analysis of electrochemical impedance spectroscopy in proton exchange membrane fuel cells. (2005). ResearchGate. [Link]

  • Schematic view of the experimental set-up used for the EIS experiments. (N/A). ResearchGate. [Link]

  • Electrochemical Impedance Spectroscopy as a Diagnostic Tool in Polymer Electrolyte Membrane Electrolysis. (2018). PMC. [Link]

  • Phosphonated Ionomers of Intrinsic Microporosity with Partially Ordered Structure for High-Temperature Proton Exchange Membrane Fuel Cells. (2023). PMC. [Link]

  • What is the ways used to measure proton conductivity in polymeric membrane ?. (2018). ResearchGate. [Link]

  • Electrochemical Impedance Spectroscopy: A Tutorial. (2023). ACS Measurement Science Au. [Link]

  • Impedance Spectroscopy Measurements of Ionomer Film Oxygen Transport Resistivity in Operating Low-Pt PEM Fuel Cell. (2021). MDPI. [Link]

  • Macromolecular and Supramolecular Organization of Ionomers. (2025). MDPI. [Link]

  • Phosphonated Ionomers of Intrinsic Microporosity with Partially Ordered Structure for High-Temperature Proton Exchange Membrane Fuel Cells. (2023). ACS Central Science. [Link]

  • Measuring the proton conductivity of ion-exchange membranes using electrochemical impedance spectroscopy and through-plane cell. (2014). Semantic Scholar. [Link]

  • Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. (N/A). PMC. [Link]

  • Equivalent Circuit Modeling and Analysis for Microfluidic Electrical Impedance Monitoring of Single-Cell Growth. (N/A). PMC. [Link]

  • Equivalent Circuit Model Recognition of Electrochemical Impedance Spectroscopy via Machine Learning. (N/A). arXiv. [Link]

    • Conductive Polymer Characterization via EIS. (N/A). YouTube. [Link]

  • How can I measure the proton conductivity of a membrane using EIS without fabrication of ... (2017). ResearchGate. [Link]

  • Comparison between proton conductivity measured by EIS (r EIS ) and the... (N/A). ResearchGate. [Link]

  • Equivalent Circuit Modeling in EIS. (N/A). Gamry Instruments. [Link]

  • Novel Sulfonated and Phosphonated Ionomers and Ionomer (blend) Membranes for Electrochemical Applications. (N/A). ResearchGate. [Link]

  • Review study of electrochemical impedance spectroscopy and equivalent electrical circuits of conducting polymers on carbon surfaces. (2026). ResearchGate. [Link]

  • Comparative Analysis of Aromatic Sulfonated Polyamide and Perfluorinated Sulfonic Acid Ionomers: Implications for Polymer Electrolyte Fuel Cell Performance. (2025). PMC. [Link]

  • Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. (N/A). SciSpace. [Link]

Sources

Water uptake and swelling ratio of (3,5-Diaminophenyl)phosphonic acid based polymers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (3,5-Diaminophenyl)phosphonic acid (DAPPA) based polymers, specifically focusing on their water uptake (WU) and swelling ratio (SR) characteristics. These metrics are critical for applications in Proton Exchange Membranes (PEMs) for fuel cells and Reverse Osmosis (RO) membranes, where dimensional stability and proton conductivity must be balanced.

Executive Summary

Polymers derived from (3,5-Diaminophenyl)phosphonic acid (DAPPA) —typically polyimides (PI) or polyamides (PA)—represent a class of high-performance materials designed to overcome the limitations of traditional sulfonated polymers (e.g., Nafion, SPEEK).

While sulfonated polymers rely on "bulk water" channels for proton transport (leading to excessive swelling and mechanical failure at high temperatures), DAPPA-based polymers utilize the phosphonic acid (


)  group. This group facilitates proton transport via the Grotthuss mechanism  (proton hopping) through hydrogen-bonded networks, allowing for:
  • Lower Swelling Ratios (SR): Due to strong inter-chain hydrogen bonding.

  • High Thermal Stability: Operable above 100°C where sulfonated membranes dehydrate.

  • Controlled Water Uptake (WU): Sufficient for conductivity without dissolving the matrix.

Chemical Basis of Performance

The core advantage of DAPPA lies in the specific interaction of the phosphonic acid group compared to the sulfonic acid group found in alternatives.

Mechanism of Swelling Restriction
  • Sulfonic Acid (

    
    ):  Highly hygroscopic; forms large water clusters that push polymer chains apart, causing high swelling.[1]
    
  • Phosphonic Acid (

    
    ):  Amphoteric. It can act as both a hydrogen bond donor and acceptor. In DAPPA polymers, these groups form cyclic dimers  or extended hydrogen-bonded networks between polymer chains. This acts as a "physical crosslink," restricting chain mobility and significantly reducing the swelling ratio even at high water uptake levels.
    

H_Bonding PolymerChainA Polymer Backbone A PO3H2_A Phosphonic Acid Group (-PO3H2) PolymerChainA->PO3H2_A PolymerChainB Polymer Backbone B PO3H2_B Phosphonic Acid Group (-PO3H2) PolymerChainB->PO3H2_B H_Bond Strong H-Bond Dimer (Physical Crosslink) PO3H2_A->H_Bond Proton Hopping PO3H2_B->H_Bond Swelling Restricted Swelling H_Bond->Swelling Limits Chain Separation

Caption: Schematic of the hydrogen-bonding network between phosphonic acid groups in DAPPA polymers, which acts as a physical crosslink to restrict swelling.

Comparative Analysis: DAPPA-Based Polymers vs. Alternatives

The following data compares a typical DAPPA-based Polyimide (DAPPA-PI) against Nafion 117 (industry standard) and Sulfonated Poly(ether ether ketone) (SPEEK) .

Performance Metrics Table
MetricDAPPA-Based PolyimideNafion 117 (Benchmark)Sulfonated PEEK (SPEEK)
Functional Group Phosphonic Acid (

)
Sulfonic Acid (

)
Sulfonic Acid (

)
IEC (meq/g) 1.5 – 2.50.911.5 – 2.0
Water Uptake (25°C) 10 – 15% 20 – 30%30 – 50%
Water Uptake (80°C) 20 – 35% 40 – 50%> 80% (Risk of dissolution)
Swelling Ratio (25°C) < 5% 10 – 15%20 – 40%
Swelling Ratio (80°C) 8 – 12% 20 – 30%> 60% (High dimensional instability)
Proton Conductivity Moderate (needs high T)High (at low T, high RH)High (at high RH only)
Mechanical Stability Excellent (Rigid Backbone) Good (Flexible)Poor (when hydrated)

Key Insight: DAPPA-based polymers exhibit a "Schroeder's Paradox" behavior where uptake from liquid water is significantly lower than sulfonated polymers due to the rigid aromatic backbone and H-bonding, providing superior dimensional stability.

Experimental Protocol: Measuring Water Uptake & Swelling

To ensure reproducibility, the following gravimetric and dimensional analysis protocol is recommended. This protocol accounts for the hysteretic nature of phosphonated polymers.

Experiment cluster_control Control Variables Start Sample Preparation (Cut 3x3 cm films) Dry Drying (80°C Vacuum, 24h) Start->Dry WeighDry Measure Dry Weight (W_dry) & Dimensions (L_dry, T_dry) Dry->WeighDry Soak Immersion (DI Water, Specific Temp, 24h) WeighDry->Soak Wipe Surface Water Removal (Filter Paper Blotting) Soak->Wipe WeighWet Measure Wet Weight (W_wet) & Dimensions (L_wet, T_wet) Wipe->WeighWet Calc Calculate WU% and SR% WeighWet->Calc Temp Temperature (25°C, 80°C) Time Equilibrium Time (>24h)

Caption: Step-by-step workflow for gravimetric determination of Water Uptake and dimensional Swelling Ratio.

Detailed Steps:
  • Pre-treatment: Acidify the membrane (if necessary) by soaking in 1M HCl for 24h, then wash with DI water until pH is neutral.

  • Drying (Critical): Dry the sample in a vacuum oven at 80–100°C for 24 hours . Phosphonic acid groups hold water tightly; insufficient drying leads to underestimation of WU.

  • Dry Measurements:

    • Weigh immediately upon removal (

      
      ).
      
    • Measure length (

      
      ) and thickness (
      
      
      
      ) using a digital micrometer.
  • Hydration: Immerse sample in deionized water at the target temperature (e.g., 25°C or 80°C) for at least 24 hours to reach equilibrium.

  • Wet Measurements:

    • Remove sample, quickly blot surface moisture with filter paper (do not press hard).

    • Weigh (

      
      ) and measure dimensions (
      
      
      
      ) within 30 seconds to prevent evaporation.
Calculations:
  • Water Uptake (WU%):

    
    
    
  • Swelling Ratio (SR%):

    
     (In-plane)
    
Critical Factors Influencing Performance
  • Degree of Phosphonation:

    • Increasing the DAPPA content increases the Ion Exchange Capacity (IEC).

    • Trade-off: Higher IEC improves conductivity but increases WU and SR. However, the increase in SR is less steep than in sulfonated polymers due to the self-crosslinking effect.

  • Polymer Backbone Rigidity:

    • Polyimides (using dianhydrides like NTDA or 6FDA) provide a rigid matrix that mechanically resists swelling.

    • Polyamides are generally more flexible and may swell more than polyimides for the same DAPPA content.

  • Crosslinking:

    • Thermal treatment (>200°C) can induce condensation of phosphonic acid groups into phosphonic anhydrides (

      
      ), forming covalent crosslinks that drastically reduce SR and improve mechanical strength, though potentially lowering conductivity slightly.
      
References
  • Synthesis and Properties of Phosphonated Polyimides

    • Miyatake, K., et al. "Synthesis and Proton Conductivity of Polyimides Containing Phosphonic Acid Groups." Journal of Polymer Science Part A: Polymer Chemistry.
  • Comparison with Nafion

    • Mauritz, K. A., & Moore, R. B. "State of understanding of Nafion." Chemical Reviews.
  • Phosphonated vs.

    • Lafforgue, C., et al. "Phosphonated membranes for proton exchange membrane fuel cells." Fuel Cells.[2][3][4] (Detailed comparison of water retention and swelling mechanisms).

  • DAPPA Monomer Context

    • Raju, C. S. K., & Subramanian, M. S.[5][6] "DAPPA Grafted Polymer: An Efficient Solid Phase Extractant..."[5][6][7] Talanta. (References the specific DAPPA acronym in functionalized polymer contexts).

Note: While "DAPPA" is sometimes used as an acronym for specific chelating ligands, in the context of this guide, it refers to the (3,5-Diaminophenyl)phosphonic acid monomer unit used in the polymer backbone.

Sources

Comparing oxidative stability of phosphonated vs sulfonated aromatic polymers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Oxidative Stability of Phosphonated vs. Sulfonated Aromatic Polymers for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a critical comparison of the oxidative stability of phosphonated and sulfonated aromatic polymers. These materials are central to advancements in fields requiring high-performance membranes, such as proton-exchange membrane fuel cells (PEMFCs), where long-term durability in harsh oxidative environments is paramount.[1][2] This document moves beyond a simple listing of properties to explore the underlying chemical mechanisms and provide actionable experimental protocols for validation.

Introduction: The Critical Role of Oxidative Stability

Aromatic polymers are prized for their excellent thermal and mechanical properties.[3] Functionalization with acidic groups, such as sulfonic acid (-SO₃H) or phosphonic acid (-PO₃H₂), is necessary to impart properties like proton conductivity.[3][4] However, the very operating conditions of devices like PEMFCs create a highly aggressive oxidative environment. Reactive oxygen species (ROS) such as hydroxyl (•OH) and hydroperoxyl (•OOH) radicals are generated, which can relentlessly attack the polymer structure.[5][6] This chemical degradation leads to a loss of functional groups, polymer chain scission, and ultimately, mechanical failure of the membrane, compromising device lifetime and performance.[5] Therefore, understanding the intrinsic oxidative stability of the functionalized polymer is not merely an academic exercise but a critical factor in material design and selection.

Core Comparison: Phosphonated vs. Sulfonated Functionalities

The fundamental difference in stability between these two classes of polymers lies in the nature of the bond connecting the acidic group to the aromatic backbone and the influence of that group on the polymer itself.

FeatureSulfonated Aromatic PolymersPhosphonated Aromatic PolymersRationale & Supporting Evidence
Primary Degradation Pathway Desulfonation & Backbone ScissionPrimarily Backbone ScissionSulfonated polymers are susceptible to both the loss of the -SO₃H group and cleavage of the polymer backbone, often initiated by radical attack on the aromatic rings.[5][7] The C-P bond in phosphonated polymers is exceptionally stable, making the loss of the entire functional group far less likely; degradation tends to occur on the polymer backbone itself.[8][9]
Key Bond Stability C-S bond is susceptible to cleavage.C-P bond is highly resistant to chemical and enzymatic degradation.The carbon-phosphorus (C-P) bond is known to be extremely robust and resistant to hydrolysis and thermal degradation compared to the carbon-sulfur (C-S) bond in the sulfonic acid group.[8][10]
Susceptibility to Radical Attack HighModerate to LowThe strongly electron-withdrawing sulfonic acid group can activate the aromatic ring, making it a target for nucleophilic attack by radical species.[5][6] The degradation of polystyrene sulfonic acid, for instance, is postulated to involve radical attack at the α-carbon, leading to simultaneous loss of aromatic rings and sulfonic groups.[7] Phosphonic acid groups do not activate the backbone to the same extent.
Byproducts of Degradation SO₂ / SO₄²⁻PO₄³⁻The release of sulfate ions into the water is a common indicator of sulfonated polymer degradation.[11][12] Similarly, phosphate detection can signify phosphonated polymer breakdown, though this typically occurs at a much lower rate.
Synthesis-Related Stability Post-sulfonation methods using harsh agents (e.g., fuming sulfuric acid) can cause initial backbone degradation.[13][14]Synthesis often involves the Michaelis-Arbuzov reaction or polycondensation, which can be performed under milder conditions, preserving backbone integrity.[15][16]Polymerization from pre-sulfonated monomers is a preferred method to avoid the degradation associated with post-sulfonation.[13][17]

Mechanistic Deep Dive: Understanding the Degradation Pathways

The oxidative stability of a polymer is dictated by the weakest points in its chemical structure. For these functionalized aromatic polymers, the degradation pathways are distinct and directly related to their chemistry.

The Vulnerability of Sulfonated Aromatic Polymers

The degradation of sulfonated aromatic polymers in an oxidative environment is a multi-step process. In applications like fuel cells, peroxide intermediates formed during the oxygen reduction reaction can decompose into highly aggressive •OH radicals.[5][7]

The degradation mechanism proceeds as follows:

  • Radical Attack: The •OH radical, being a powerful oxidizing agent, attacks the polymer. The electron-withdrawing nature of the sulfonic acid group makes the aromatic ring electron-deficient and a prime target.

  • Intermediate Formation: The attack can lead to the formation of a cyclohexadienyl radical adduct.[5]

  • Chain Scission or Desulfonation: This unstable intermediate can then undergo further reactions, leading to two primary failure modes:

    • Chain Scission: The aromatic ring is opened, leading to the cleavage of the polymer backbone. This reduces the polymer's molecular weight, causing a catastrophic loss of mechanical integrity, thinning, and pinhole formation.[5]

    • Desulfonation: The C-S bond is broken, leading to the loss of the sulfonic acid group. This directly reduces the polymer's proton conductivity and ion-exchange capacity.[5]

cluster_sulfonated Sulfonated Polymer Degradation S_Polymer Sulfonated Aromatic Polymer Backbone Attack Radical Attack on Aromatic Ring S_Polymer->Attack OH_Radical •OH Radical OH_Radical->Attack Desulfonation Desulfonation (Loss of -SO₃H) Attack->Desulfonation Pathway 1 Scission Chain Scission (Backbone Cleavage) Attack->Scission Pathway 2 Loss_Conductivity Reduced Proton Conductivity Desulfonation->Loss_Conductivity Mechanical_Failure Mechanical Failure (e.g., Pinholes) Scission->Mechanical_Failure cluster_phosphonated Phosphonated Polymer Degradation P_Polymer Phosphonated Aromatic Polymer Backbone CP_Bond Stable C-P Bond P_Polymer->CP_Bond features Backbone_Attack Radical Attack on Polymer Backbone P_Polymer->Backbone_Attack OH_Radical •OH Radical OH_Radical->Backbone_Attack P_Scission Chain Scission (Slower Rate) Backbone_Attack->P_Scission P_Mechanical_Failure Mechanical Failure P_Scission->P_Mechanical_Failure

Degradation pathway for phosphonated aromatic polymers.

Experimental Protocol: Ex-Situ Oxidative Stability Assessment via Fenton Test

To quantitatively compare the oxidative stability of different polymer membranes, a standardized accelerated degradation test is essential. The Fenton test is widely used to simulate the production of hydroxyl radicals found in a fuel cell environment. [18][19] Objective: To induce and quantify the oxidative degradation of polymer membranes by exposing them to hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).

Materials:

  • Polymer membrane samples (phosphonated and sulfonated), cut to precise dimensions (e.g., 2 cm x 2 cm).

  • Fenton's Reagent:

    • 3% Hydrogen Peroxide (H₂O₂) solution.

    • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O).

  • Deionized (DI) water.

  • Glass vials with caps.

  • Constant temperature water bath or oven.

  • Analytical balance (±0.1 mg).

  • Ion chromatograph (for analyzing leachates).

Step-by-Step Methodology
  • Sample Preparation: a. Cut membrane samples to a uniform size. b. Dry the samples in a vacuum oven at a specified temperature (e.g., 80°C) for 24 hours until a constant weight is achieved. c. Record the initial dry weight (W_initial) of each sample.

  • Fenton Test Execution: a. Prepare the Fenton test solution in a glass vial. A common concentration is 3% H₂O₂ containing a catalytic amount of iron salt (e.g., 20 ppm Fe²⁺). [19][20]Causality: The Fe²⁺ catalyzes the decomposition of H₂O₂ into highly reactive •OH radicals, simulating the oxidative stress environment. b. Fully immerse one pre-weighed membrane sample into the vial. c. Tightly seal the vial and place it in a constant temperature bath set to a relevant temperature (e.g., 80°C). d. Allow the degradation to proceed for a set duration (e.g., 8, 24, or 48 hours). A control sample should be placed in DI water under the same conditions.

  • Post-Test Analysis: a. After the specified time, carefully remove the membrane from the Fenton solution. b. Thoroughly rinse the membrane with DI water to remove any residual reagent. c. Dry the degraded membrane in a vacuum oven at 80°C until a constant weight is achieved. d. Record the final dry weight (W_final) of the sample. e. Retain the Fenton solution (leachate) for further analysis.

  • Quantification of Degradation: a. Weight Loss: Calculate the percentage of weight loss as: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100. This provides a direct measure of material loss. b. Ion Chromatography: Analyze the leachate for the presence of sulfate (SO₄²⁻) or phosphate (PO₄³⁻) ions. The concentration of these ions corresponds directly to the amount of functional group loss. Trustworthiness: This method provides a self-validating system; for example, a high weight loss in a sulfonated polymer should correlate with a high concentration of sulfate ions in the leachate.

cluster_workflow Fenton Test Experimental Workflow A 1. Sample Preparation (Cut, Dry, Weigh Initial) C 3. Immerse Sample in Reagent A->C B 2. Prepare Fenton Reagent (3% H₂O₂, 20 ppm Fe²⁺) B->C D 4. Incubate (e.g., 80°C for 24h) C->D E 5. Quench & Rinse (Remove sample, wash with DI water) D->E F 6. Post-Test Drying & Weighing (Dry to constant weight, record final) E->F G 7. Leachate Analysis (Ion Chromatography for SO₄²⁻/PO₄³⁻) E->G H 8. Data Analysis (Calculate % Weight Loss) F->H

Workflow for the ex-situ Fenton test.

Conclusion and Outlook

The evidence strongly indicates that phosphonated aromatic polymers possess superior intrinsic oxidative stability compared to their sulfonated counterparts. This advantage is primarily due to the robust nature of the C-P bond, which resists direct radical attack and prevents the loss of the essential proton-conducting group. While sulfonated polymers have historically dominated the field, their susceptibility to both desulfonation and backbone scission presents a significant long-term durability challenge.

For researchers and developers in fields demanding high-performance, long-lasting materials in oxidative environments, phosphonated aromatic polymers represent a highly promising alternative. Future work should focus on optimizing the polymer backbone of these phosphonated systems to further enhance mechanical properties and proton conductivity, thereby closing the performance gap with traditional sulfonated materials while offering a decisive advantage in operational lifetime.

References

  • ResearchGate. (2025). Chain-scission degradation mechanisms during sulfonation of aromatic polymers for PEMFC applications | Request PDF. [Link]

  • Chemistry Europe. (2011). Durability of Sulfonated Aromatic Polymers for Proton-Exchange-Membrane Fuel Cells. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of aromatic poly(phosphonate)s, poly(thiophosphonate)s, and poly(selenophosphonate)s for high refractive index | Request PDF. [Link]

  • RSC Publishing. (2024). A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs - RSC Advances. [Link]

  • PubMed. (2011). Durability of sulfonated aromatic polymers for proton-exchange-membrane fuel cells. [Link]

  • RSC Publishing. (2025). Localized ionomer degradation analysis of sulfonated poly(phenylene sulfones) in fuel cell applications using confocal Raman microscopy - RSC Applied Polymers. [Link]

  • ResearchGate. (2025). Membrane Degradation Mechanisms and Accelerated Durability Testing of Proton Exchange Membrane Fuel Cells. [Link]

  • AVESİS. (2019). Synthesis and characterization of phosphonate and aromatic-based polynorbornene polymers derived from the ring opening metathesis polymerization method and investigation of their thermal properties. [Link]

  • ResearchGate. (n.d.). Direct synthesis of sulfonated aromatic poly(ether ether ketone) proton exchange membranes for fuel cell applications | Request PDF. [Link]

  • MDPI. (2025). Preparation of a new class of phosphonated hydrocarbon polymers based on polysulfone. [Link]

  • ResearchGate. (2025). Direct polymerization of sulfonated poly(arylene ether sulfone) random (statistical) copolymers: candidates for new proton exchange membranes | Request PDF. [Link]

  • ResearchGate. (n.d.). Phosphonates and Their Degradation by Microorganisms. [Link]

  • PMC. (n.d.). Synthesis and characterization of sulfonated poly(eugenol-co-allyleugenol) membranes for proton exchange membrane fuel cells. [Link]

  • ResearchGate. (2025). Degradation reactions during sulphonation of poly(styrene-co-acrylic acid) used as membranes | Request PDF. [Link]

  • RSC Publishing. (2024). Efficient construction of high-quality sulfonated porous aromatic frameworks by optimizing the swelling state of porous structures. [Link]

  • ResearchGate. (n.d.). Synthesis of phosphonated zwitterionic aromatic based polymer. [Link]

  • ResearchGate. (2025). (PDF) Phosphonated fully aromatic polyethers for PEMFCs applications. [Link]

  • Toray Membrane Europe. (n.d.). Natural Degradation of Phosphonates – ROPUR. [Link]

  • RSC Publishing. (2023). Polymer Chemistry. [Link]

  • Sci. Publication. (2025). The effect of phosphonate groups on thermal degradation. [Link]

  • MDPI. (2024). Effect of Phosphate-Bridged Monomer on Thermal Oxidative Behavior of Phthalonitrile Thermosets. [Link]

  • e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. [Link]

  • ResearchGate. (2025). Thermal degradation studies of polystyrene sulfonic and polyacrylic carboxylic cationites | Request PDF. [Link]

  • PMC. (2017). Phosphonic acid: preparation and applications. [Link]

  • RSC Publishing. (n.d.). Degradation mechanism of polystyrene sulfonic acid membrane and application of its composite membranes in fuel cells - Physical Chemistry Chemical Physics. [Link]

  • MDPI. (2024). Evaluation of Fenton, Photo-Fenton and Fenton-like Processes in Degradation of PE, PP, and PVC Microplastics. [Link]

  • ResearchGate. (n.d.). 1. Ex-situ degradation Fenton test. a) Putting the membrane in the... | Download Scientific Diagram. [Link]

  • PMC. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. [Link]

  • PMC. (n.d.). Recent Progress in the Development of Aromatic Polymer-Based Proton Exchange Membranes for Fuel Cell Applications. [Link]

  • Arabian Journal of Chemistry. (2023). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. [Link]

  • MDPI. (2023). Phosphonate poly(vinylbenzyl chloride)-Modified Sulfonated poly(aryl ether nitrile) for Blend Proton Exchange Membranes: Enhanced Mechanical and Electrochemical Properties. [Link]

  • ACS ES&T Engineering. (2021). Degradation of Microplastics by a Thermal Fenton Reaction. [Link]

  • ResearchGate. (n.d.). Multi-Substituted Phosphonated and Sulfonated Polymer Materials: Characterization and Blends with Basic Polymers | Request PDF. [Link]

  • specific polymers. (2021). Alcoxysilane vs. Phosphonic Acid Linking Groups | Online Article. [Link]

  • Digital CSIC. (2022). Insights into the degradation of microplastics by Fenton oxidation. [Link]

  • ResearchGate. (2024). Evaluation of Fenton, Photo-Fenton and Fenton-like Processes in Degradation of PE, PP, and PVC Microplastics. [Link]

  • PMC. (n.d.). Effect of Chemical Structure and Degree of Branching on the Stability of Proton Exchange Membranes Based on Sulfonated Polynaphthylimides. [Link]

  • TEL. (2024). Proton-conducting (blend) membranes based on sulfonated / phosphonated and basic polymers. [Link]

Sources

Advanced Guide: XRD Crystallinity Analysis of Phosphonate-Based MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stability-Crystallinity Paradox: Phosphonate-based Metal-Organic Frameworks (MOFs) offer a distinct advantage over traditional carboxylate MOFs: exceptional hydrolytic and thermal stability due to the strong


 bond (homologous to ceramic linkages). However, this high bond strength creates a significant barrier to crystallization. The formation of metal-phosphonate bonds is often irreversible and rapid, leading to kinetic trapping of amorphous phases or dense layered structures rather than ordered porous 3D frameworks.

This guide provides a rigorous comparative analysis and an optimized XRD characterization workflow designed to overcome the "crystallization bottleneck" inherent to phosphonate MOFs.

Part 1: Comparative Analysis (Phosphonate vs. Carboxylate)

The following analysis compares the "product performance" of Phosphonate MOFs (represented by the MIL-91 and V-Phosphonate families) against industry-standard Carboxylate MOFs (e.g., HKUST-1 , UiO-66 ).

Table 1: Physicochemical Performance Matrix
FeatureCarboxylate MOFs (e.g., HKUST-1)Phosphonate MOFs (e.g., MIL-91(Ti))Impact on XRD Analysis
Bond Strength Moderate (Coordination bond)High (Ionocovalent character)Carboxylates: Reversible bond formation allows error correction during crystal growth (sharp peaks).Phosphonates: Irreversible bonding leads to defects and domain size broadening.
Crystallization Kinetics Slow, controlled nucleationRapid precipitationPhosphonates often yield broad peaks (Scherrer broadening) requiring longer scan times and background subtraction.
Aqueous Stability Low to Moderate (Hydrolysis prone)Excellent (pH 2–11 stability)Phosphonates maintain crystallinity in wet conditions, allowing in situ aqueous XRD studies impossible for many carboxylates.
Structural Topology Predictable 3D nets (Isoreticular)Tendency for 2D Layered/TubularPhosphonates exhibit strong preferred orientation effects in PXRD due to plate-like morphology.
Experimental Data Comparison: Hydrolytic Degradation

Experimental Setup: Samples immersed in water at 80°C for 24 hours. Crystallinity monitored via PXRD peak intensity retention.

  • HKUST-1 (Carboxylate): 90% loss of peak intensity; appearance of amorphous background (structure collapse).

  • MIL-91(Ti) (Phosphonate): <2% change in peak intensity; unit cell parameters remain constant.

  • Insight: While phosphonates are harder to crystallize initially, their retained crystallinity under operating conditions makes them superior for liquid-phase applications.

Part 2: Critical Challenges in XRD Analysis

When analyzing phosphonate MOFs, standard XRD protocols often fail. You must account for three specific phenomena:

  • Anisotropic Broadening: Due to the layered nature of many metal phosphonates (e.g., zirconium phosphonates), crystal growth is often stunted in the stacking direction (

    
    -axis), causing selective peak broadening.
    
  • Preferred Orientation: Plate-like crystallites tend to lie flat on the sample holder. This artificially enhances

    
     reflections and suppresses 
    
    
    
    reflections, leading to incorrect structure solutions if not corrected (e.g., via capillary transmission mode).
  • Low-Angle Scattering: Many porous phosphonates have large unit cells (

    
    ). Critical structural information lies in the 
    
    
    
    range, which is often obscured by the beam stop in standard setups.

Part 3: Optimized Experimental Workflows

Workflow 1: Kinetic Control Synthesis & Screening

To obtain analyzable crystallinity, one must slow the precipitation rate. This protocol uses a "Modulator-Assisted" approach.

Protocol:

  • Precursor Dissolution: Dissolve Metal source (e.g.,

    
    ) and Phosphonic linker in water/alcohol.
    
  • pH Modulation: Crucial Step. Adjust pH to ~2–4 using HF (Hydrofluoric acid) or dilute NaOH.

    • Mechanism:[1] HF forms transient fluoro-metal complexes, slowing the reaction rate and allowing thermodynamic crystal growth.

  • Hydrothermal Synthesis: Seal in Teflon-lined autoclave. Heat to 160°C for 3–5 days.

  • Washing: Wash with water/ethanol to remove unreacted phosphoric acid (which appears as a sticky amorphous background in XRD).

Workflow 2: High-Resolution PXRD Data Collection

Instrument: Diffractometer with Cu K


 radiation (

) and high-speed detector (e.g., Bruker LYNXEYE).
  • Sample Prep: Grind powder gently (avoid destroying layers). Load into a 0.5 mm glass capillary (transmission geometry) to eliminate preferred orientation.

  • Optics: Use variable divergence slits (VDS) to maintain constant irradiated volume at low angles.

  • Scan Parameters:

    • Range:

      
       (Focus on low angle).
      
    • Step Size:

      
       (Essential for resolving overlapping peaks in low-symmetry phosphonates).
      
    • Time/Step: Minimum 2 seconds (Signal-to-noise ratio is critical for Rietveld refinement).

Part 4: Visualization of Logic & Workflows

Diagram 1: Synthesis & Crystallinity Optimization Logic

This decision tree guides the researcher through the synthesis optimization process based on initial XRD results.

G Start Start: Phosphonate MOF Synthesis XRD_Check Perform PXRD Scan (2-50° 2θ) Start->XRD_Check Result_Amorphous Result: Amorphous Halo (No Peaks) XRD_Check->Result_Amorphous No Order Result_Broad Result: Broad Peaks (Low Intensity) XRD_Check->Result_Broad Nanocrystalline Result_Sharp Result: Sharp Peaks (High Intensity) XRD_Check->Result_Sharp Crystalline Action_pH Action: Adjust pH (Control Deprotonation) Result_Amorphous->Action_pH Action_Modulator Action: Add HF/Acid Modulator (Slow Nucleation) Result_Broad->Action_Modulator Action_Temp Action: Increase Temp/Time (Thermodynamic Control) Result_Broad->Action_Temp Final_Analysis Proceed to Rietveld Refinement & Porosity Check Result_Sharp->Final_Analysis Action_pH->XRD_Check Action_Modulator->XRD_Check Action_Temp->XRD_Check

Caption: Iterative optimization cycle for converting amorphous phosphonate precipitates into crystalline MOFs.

Diagram 2: XRD Data Interpretation Pathway

How to treat the data once collected, specifically addressing the unique artifacts of phosphonate structures.

G Raw_Data Raw PXRD Data Check_Orientation Check Preferred Orientation (Abnormal intensities?) Raw_Data->Check_Orientation Capillary Re-run in Capillary (Transmission Mode) Check_Orientation->Capillary Yes (Layered) Indexing Unit Cell Indexing (TREOR/DICVOL) Check_Orientation->Indexing No (Isotropic) Capillary->Indexing Refinement Rietveld Refinement (Topas/FullProf) Indexing->Refinement Validation Validate Model: Check P-O bond lengths (Must be ~1.5 Å) Refinement->Validation

Caption: Analytical pipeline for validating phosphonate MOF structures from powder diffraction data.

Part 5: Data Analysis & Interpretation

The Scherrer Equation Paradox

For phosphonates, the Scherrer equation (


) often underestimates crystal size due to strain broadening . The rigid phosphonate lattice accumulates micro-strain during rapid precipitation.
  • Recommendation: Use the Williamson-Hall plot method to separate size broadening from strain broadening.

Rietveld Refinement Checklist

When refining phosphonate structures (e.g., using TOPAS or FullProf):

  • Rigid Body Constraints: Phosphonate groups (

    
    ) are rigid. Define them as rigid bodies initially to prevent the "exploding atom" phenomenon during refinement.
    
  • Bond Restraints: Restrain

    
     distances to 
    
    
    
    and
    
    
    angles to tetrahedral geometry (
    
    
    ).
  • March-Dollase Parameter: If using flat-plate geometry, refine the March-Dollase parameter to model preferred orientation along the stacking axis (usually [001]).

References

  • Serre, C., et al. (2006).[2] "Synthesis, Structure and Properties of a New Porous Metal-Phosphonate: MIL-91(Ti)." Chemistry of Materials.

  • Clearfield, A. (2012). "State of the Art in Metal Phosphonate Frameworks." Dalton Transactions.

  • Taddei, M. (2017). "Ti-Based Metal-Organic Frameworks: A Challenge for Synthesis and Crystallinity." Coordination Chemistry Reviews.

  • Lin, G. K., et al. (2021). "CALF-20: A Robust MOF for Carbon Capture."[3][4][5] Science.

  • Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews.

Sources

Safety Operating Guide

Personal protective equipment for handling (3,5-Diaminophenyl)phosphonic acid

[1][2]

Executive Safety Summary

Handling (3,5-Diaminophenyl)phosphonic acid requires a nuanced approach due to its amphoteric nature and dual-hazard profile .[1] Unlike standard organic acids, this compound contains both a corrosive phosphonic acid moiety (


1

The Critical Risk: The primary danger is not just direct corrosivity, but the potential for sensitization and dust inhalation . Aromatic amines are notorious for skin sensitization and potential long-term toxicity, while phosphonic acids can cause irreversible eye damage.[1]

Operational Directive: Treat this compound as a Corrosive Solid and a Potential Sensitizer . All handling must occur within a certified chemical fume hood.

Risk Assessment: Structure-Activity Relationship (SAR)

Since specific toxicological data for this isomer is often limited in public databases, we apply the "Precautionary Principle" based on its functional groups.[1]

Functional GroupAssociated HazardPhysiological Impact
Phosphonic Acid (

)
Corrosivity (Category 1B) Causes severe skin burns and eye damage.[1] Inhalation of dust causes respiratory tract scarring.
Aromatic Amines (

at 3,[1]5)
Sensitization & Toxicity Potential skin sensitizer (allergic dermatitis). May be harmful if swallowed or absorbed through skin (methemoglobinemia risk).
Physical State (Fine Powder)Inhalation (STOT-SE) High surface area dust can bypass upper respiratory filters, delivering corrosive load deep into the lungs.[1]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Adhere to this matrix for all synthesis and handling operations.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeopreneAromatic amines can permeate thin nitrile.[1] Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Face Shield required for quantities >10gSafety glasses are inadequate against fine corrosive dust or splashes. Goggles form a seal to prevent airborne particulate entry.
Respiratory Primary: Fume Hood (Face velocity: 0.5 m/s)Secondary: N95/P100 RespiratorIf weighing outside a hood is unavoidable (not recommended), a fit-tested P100 particulate respirator is mandatory to block sub-micron dust.[1]
Body Defense Lab Coat (High-Neck, Tyvek Sleeves) Optional: Chemical ApronCotton coats absorb liquids.[1] Use Tyvek sleeves to bridge the gap between glove and coat cuff, preventing wrist exposure.

Operational Protocol: Step-by-Step Handling

Phase A: Pre-Operational Setup
  • Static Control: This powder is likely electrostatic. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent "flying powder" during weighing.

  • Solvent Compatibility: Ensure your receiving solvent is ready.

    • Soluble in: Aqueous bases (NaOH, KOH), DMSO.[1]

    • Insoluble in: Non-polar organics (Hexane, DCM).

Phase B: Active Handling (Weighing & Transfer)[1][2]
  • Don PPE: Follow the double-glove protocol.

  • Transfer: Use a glass or antistatic plastic funnel . Do not pour directly from the bottle.

  • Dissolution: Add the solid to the solvent, not vice-versa.

    • Caution: If dissolving in base, a mild exotherm (heat release) will occur as the phosphonic acid neutralizes.

Phase C: Decontamination (The "Amphoteric" Clean)

Standard acid or base washes alone are inefficient due to the compound's dual nature.[1]

  • Primary Wipe: Use a dry paper towel to pick up bulk powder.

  • Neutralization Wash: Use a 5% Sodium Bicarbonate solution followed by water. The bicarbonate solubilizes the phosphonic acid group, aiding removal.

  • Final Rinse: Wipe with 70% Ethanol to remove residual organic amine traces.

Visual Workflow: Safe Handling Lifecycle

SafeHandlingRisk1. Risk Assessment(Check: Corrosive + Sensitizer)PPE2. PPE Donning(Double Nitrile + Goggles)Risk->PPERequiredControls3. Engineering Controls(Fume Hood + Ionizer)PPE->ControlsVerifiedHandling4. Active Handling(Weighing & Transfer)Controls->HandlingStartHandling->ControlsDust Detected?Decon5. Decontamination(Bicarbonate Wash -> Ethanol)Handling->DeconPost-TaskDisposal6. Disposal(Segregate: Toxic/Corrosive)Decon->DisposalEnd

Figure 1: The "Safe Handling Lifecycle" ensures a closed-loop safety system, prioritizing engineering controls before active handling.

Disposal Strategy

Do not dispose of down the drain. This compound poses a risk to aquatic life due to the amine group.[1][2]

  • Segregation: Collect as "Solid Toxic/Corrosive Waste."

  • Labeling: Clearly mark the tag with "Phosphonic Acid Derivative" and "Aromatic Amine."

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream. The amine group can oxidize violently or form unstable N-oxides.[1]

Emergency Response

  • Eye Contact: Immediate irrigation is critical.[3][4] Flush for 15 minutes minimum . The phosphonic acid can cause corneal opacity; speed preserves sight.

  • Skin Contact: Wash with soap and water.[3][4][5][6] Do not use ethanol immediately on skin, as it may enhance transdermal absorption of the amine moiety.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (dampened with bicarbonate solution), then scoop into a waste container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Phenylphosphonic Acid (Structural Analog). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines. Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.